molecular formula C17H17NO4 B584881 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester CAS No. 340291-79-4

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Cat. No.: B584881
CAS No.: 340291-79-4
M. Wt: 299.326
InChI Key: NMGNTUSTMIVJOX-UHFFFAOYSA-N
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Description

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.326. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-acetamido-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)18-16-9-8-14(10-15(16)17(20)21-2)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGNTUSTMIVJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740075
Record name Methyl 2-acetamido-5-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340291-79-4
Record name Methyl 2-acetamido-5-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 340291-79-4) is a benzoic acid derivative that serves as a valuable intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, featuring an acetylamino group, a phenylmethoxy (benzyloxy) moiety, and a methyl ester, provides a versatile scaffold for drug design and development. Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective use in research and manufacturing, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the core physical properties of this compound. As experimentally determined data for this specific molecule is not widely published, we will leverage data from a close structural isomer, Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS No. 27475-09-8), to provide reasonable estimations. Furthermore, this guide details the authoritative experimental protocols required to validate these properties, ensuring a self-validating system of characterization for any laboratory.

Compound Identification and Core Properties

A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. These data points are essential for lot tracking, analytical method development, and regulatory documentation.

PropertyValueSource(s)
IUPAC Name methyl 2-acetamido-5-(phenylmethoxy)benzoate[1]
CAS Number 340291-79-4[1]
Molecular Formula C₁₇H₁₇NO₄[1]
Molecular Weight 299.32 g/mol [1]
Appearance White to off-white powder[1]

Note on Data for Structural Isomer: The following properties are based on the closely related structural isomer, Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8). These values serve as a scientifically grounded estimation, but experimental verification for this compound is required.

Estimated PropertyValue (for Isomer CAS 27475-09-8)Source(s)
Melting Point 69 - 72 °C[2][3]
Boiling Point 443.5 ± 35.0 °C (Predicted)[2][3]
Density 1.167 ± 0.06 g/cm³ (Predicted)[3]
Aqueous Solubility Almost insoluble (0.063 g/L at 25°C, Predicted)[3]

Experimental Methodologies for Physical Characterization

The following sections detail the standard, field-proven protocols for determining the critical physical properties of a research compound like this compound.

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a crucial indicator of purity. While traditional methods exist, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis. It offers higher precision and provides more information than visual methods. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[4] As the sample melts, it absorbs heat without changing its temperature (a phase transition), which the instrument detects as a peak.[4] The onset temperature of this peak is the melting point. The shape and breadth of the peak can provide quantitative insights into the purity of the substance.[4][5]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Crucible Sealing: Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20-25°C below the expected melting point (e.g., 45°C).

    • Ramp the temperature at a controlled rate, typically 5-10 K/min. A slower rate allows the system to remain closer to thermal equilibrium, yielding more accurate data.[6]

    • Continue heating until the sample has completely melted and the heat flow signal returns to a stable baseline.

  • Data Analysis: The resulting thermogram (Heat Flow vs. Temperature) is analyzed to determine the extrapolated onset temperature, which is reported as the melting point.

Logical Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination using DSC.

Solubility Determination: The Shake-Flask Method

Expertise & Causality: Aqueous solubility is a critical parameter in drug development, directly impacting bioavailability and formulation strategies.[7][8] The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility because it is a direct, robust measurement of a saturated solution in equilibrium with the solid-state material.[9][10] This contrasts with kinetic solubility methods, which are faster but can be less accurate due to precipitation kinetics.

Protocol:

  • Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

  • Sampling: Carefully extract an aliquot from the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.

Logical Workflow for Shake-Flask Solubility Assay:

Sources

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 2-acetamido-5-(phenylmethoxy)benzoate (CAS No: 340291-79-4), a key benzoic acid derivative. The document delineates its chemical structure, physicochemical properties, and detailed synthetic pathways, emphasizing the rationale behind methodological choices. A core focus is placed on the analytical techniques required for its structural elucidation and purity confirmation, including NMR spectroscopy, IR spectroscopy, and mass spectrometry. Furthermore, this guide explores the compound's applications as a versatile synthetic intermediate and a scaffold in medicinal chemistry and drug development, highlighting its potential biological activities. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking a deep, practical understanding of this compound.

Introduction and Core Properties

This compound is a multi-functionalized aromatic compound that serves as a valuable intermediate in the synthesis of more complex organic molecules.[1] Its structure, featuring a methyl ester, an N-acetyl group, and a benzyloxy ether, provides multiple reaction sites, making it an attractive building block for combinatorial chemistry and targeted synthesis.

The strategic placement of these functional groups is critical. The acetylamino group can engage in hydrogen bonding, while the phenylmethoxy moiety introduces lipophilicity and potential for hydrophobic interactions, both of which are crucial properties when designing pharmacologically active agents.[1]

Chemical Structure

The molecular architecture is centered on a benzoic acid core, substituted at the C2, C5, and C1 (ester) positions.

Caption: Molecular structure and key identifiers.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These parameters are essential for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource
IUPAC Name methyl 2-acetamido-5-(phenylmethoxy)benzoate[1]
CAS Number 340291-79-4[1]
Molecular Formula C₁₇H₁₇NO₄[1]
Molecular Weight 299.32 g/mol [1]
InChI Key NMGNTUSTMIVJOX-UHFFFAOYSA-N[1]

Retrosynthetic Analysis and Practical Synthesis Protocol

The synthesis of this target molecule is not typically a single-step reaction but rather a multi-step process requiring careful selection of starting materials and protective group chemistry. A logical retrosynthetic approach breaks the molecule down into simpler, commercially available precursors.

target Target Molecule (2-(Acetylamino)-5-(phenylmethoxy)- benzoic Acid Methyl Ester) inter1 Intermediate A (Methyl 2-amino-5-(phenylmethoxy)benzoate) target->inter1 N-Acetylation inter2 Intermediate B (Methyl 2-amino-5-hydroxybenzoate) inter1->inter2 O-Benzylation sm1 Starting Material (2-Amino-5-hydroxybenzoic acid) inter2->sm1 Esterification sm2 Reagent (Benzyl Bromide) sm2->inter1 sm3 Reagent (Acetyl Chloride) sm3->target sm4 Reagent (Methanol, Acid Catalyst) sm4->inter2

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

This protocol outlines a reliable pathway starting from 2-amino-5-hydroxybenzoic acid.

Step 1: Fischer Esterification of 2-Amino-5-hydroxybenzoic acid

  • Rationale: The initial step is to protect the carboxylic acid as a methyl ester. This prevents its interference in subsequent base-mediated reactions and increases solubility in organic solvents. Fischer esterification is a classic, cost-effective method for this transformation.

  • Protocol:

    • Suspend 2-amino-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

    • Cool the mixture in an ice bath to 0°C.

    • Slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-amino-5-hydroxybenzoate.

Step 2: Selective O-Benzylation

  • Rationale: The benzyloxy group is introduced by a Williamson ether synthesis. A mild base like potassium carbonate (K₂CO₃) is chosen to deprotonate the more acidic phenolic hydroxyl group selectively over the less acidic amino group. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.[1]

  • Protocol:

    • Dissolve methyl 2-amino-5-hydroxybenzoate (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (2.5 eq) and stir the suspension.

    • Add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction to 80°C for 3-5 hours.

    • After cooling, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain methyl 2-amino-5-(phenylmethoxy)benzoate.

Step 3: N-Acetylation

  • Rationale: The final step involves the acetylation of the primary amine. Acetyl chloride is a highly reactive acetylating agent. A base like triethylamine is used to scavenge the HCl byproduct, driving the reaction to completion.

  • Protocol:

    • Dissolve methyl 2-amino-5-(phenylmethoxy)benzoate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C.

    • Add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization to yield the final product.

Analytical Characterization and Data Interpretation

Rigorous analytical characterization is non-negotiable for validating the structure and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The expected chemical shifts confirm the presence of all key functional groups.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Acetyl (–COCH₃)~2.15Singlet3H
Methyl Ester (–OCH₃)~3.85Singlet3H
Benzyl (–OCH₂Ph)~5.10Singlet2H
Aromatic (–C₆H₅)~7.30-7.50Multiplet5H
Aromatic (Benzoate Ring)~7.00-8.20Multiplet3H
Amide (–NH)~8.50-9.50Broad Singlet1H
  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbons are particularly diagnostic. Carbonyl signals for both the ester and amide groups are expected around 170 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
N–H (Amide)Stretch3200–3400Confirms presence of amide group
C=O (Ester)Stretch~1740Confirms methyl ester group[1]
C=O (Amide)Stretch (Amide I Band)~1650Confirms N-acetyl group[1]
C–O (Ether/Ester)Stretch1200–1300Corresponds to ether and ester linkages
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Technique: Electrospray Ionization (ESI-MS) is typically used.

  • Expected Molecular Ion: For C₁₇H₁₇NO₄, the expected exact mass is 299.1158. The instrument should detect the protonated molecule [M+H]⁺ at m/z 300.1236 or the sodium adduct [M+Na]⁺ at m/z 322.1055.

  • Key Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (–OCH₃), the acetyl group (–COCH₃), and cleavage of the benzyl ether.

Applications in Scientific Research

The utility of this compound extends beyond its identity as a chemical compound; it is a strategic tool in the synthesis of high-value molecules.

Intermediate in Multi-Step Synthesis

This compound is primarily used as a building block.[1] The ester can be hydrolyzed to a carboxylic acid, the acetyl group can be removed to reveal a primary amine, and the benzyl ether can be cleaved via hydrogenolysis to unmask a phenol. This "latent" functionality allows for sequential and controlled chemical transformations.

cluster_reactions Potential Derivatizations start Target Compound (Methyl 2-acetamido-5-(phenylmethoxy)benzoate) prod1 Product A (Free Carboxylic Acid) start->prod1 Ester Hydrolysis (e.g., LiOH, H₂O/THF) prod2 Product B (Free Amine) start->prod2 Amide Hydrolysis (e.g., HCl, heat) prod3 Product C (Free Phenol) start->prod3 De-benzylation (e.g., H₂, Pd/C) prod4 Complex Drug Candidate prod1->prod4 Further Synthesis prod2->prod4 Further Synthesis prod3->prod4 Further Synthesis

Caption: Role as a versatile synthetic intermediate.

Scaffold in Medicinal Chemistry

In drug discovery, the compound serves as a scaffold for developing new therapeutic agents. It has been investigated for potential antimicrobial and anti-inflammatory properties.[1][2] The core structure can be modified to optimize binding affinity to biological targets like enzymes or receptors.[1] The N-acetyl group can act as a hydrogen bond donor and acceptor, while the benzyloxy group can fit into hydrophobic pockets of a protein's active site, enhancing binding specificity.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in organic synthesis. This guide has provided a Senior Application Scientist's perspective on its synthesis, rigorous characterization, and strategic applications. The detailed protocols and mechanistic rationale serve as a practical resource for researchers aiming to utilize this molecule in their work. Future research will likely continue to explore the derivatization of this scaffold to generate novel compounds with tailored biological activities for pharmaceutical and agrochemical applications.

References

  • Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester (CAS No: 27475-09-8) API Intermediate Manufacturers - apicule. [Link]

Sources

An In-depth Technical Guide to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 340291-79-4

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, a key chemical intermediate with significant potential in pharmaceutical and chemical research. This document details its physicochemical properties, outlines a robust synthetic pathway with step-by-step protocols, provides a thorough analytical characterization, discusses its potential biological activities and applications, and establishes essential safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known by its IUPAC name methyl 2-acetamido-5-(phenylmethoxy)benzoate, is a benzoic acid derivative with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol .[1] This compound serves as a valuable building block in the synthesis of more complex organic molecules and is of particular interest as a scaffold for the development of novel pharmaceuticals.[1] Its structure, featuring an acetylamino group, a phenylmethoxy (benzyloxy) moiety, and a methyl ester, provides multiple sites for chemical modification, making it a versatile intermediate.

Research has indicated that this compound and its derivatives may possess noteworthy biological activities, including antimicrobial and anti-inflammatory properties.[1] The acetylamino group can participate in hydrogen bonding, while the phenylmethoxy group can engage in hydrophobic interactions, both of which are crucial for binding to biological targets such as enzymes and receptors.[1] This guide aims to provide a detailed technical resource for the scientific community, fostering further investigation into the synthesis and application of this promising molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 340291-79-4[1]
Molecular Formula C₁₇H₁₇NO₄[1]
Molecular Weight 299.32 g/mol [1]
IUPAC Name methyl 2-acetamido-5-(phenylmethoxy)benzoate[1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water. (predicted)-

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that can be adapted for both laboratory and industrial scales. The general synthetic strategy involves the protection of functional groups, followed by key bond-forming reactions.

Synthetic Pathway Overview

A plausible and efficient synthetic route starts from commercially available methyl 5-acetyl-2-hydroxybenzoate. The pathway involves benzylation of the hydroxyl group, followed by a series of transformations to introduce the acetylamino group at the 2-position.

Synthetic_Pathway A Methyl 5-acetyl-2-hydroxybenzoate B Methyl 5-acetyl-2-(phenylmethoxy)benzoate A->B Benzylation (Benzyl Chloride, K2CO3) C Methyl 2-amino-5-(phenylmethoxy)benzoate B->C Baeyer-Villiger Oxidation followed by Hydrolysis & Decarboxylation or other amination strategies D This compound C->D Acetylation (Acetic Anhydride or Acetyl Chloride)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

This initial step protects the phenolic hydroxyl group as a benzyl ether, preventing unwanted side reactions in subsequent steps.

  • Materials:

    • Methyl 5-acetyl-2-hydroxybenzoate

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in anhydrous acetone.

    • Add anhydrous potassium carbonate (2.0 eq).

    • To the stirred suspension, add benzyl chloride (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 5-acetyl-2-(phenylmethoxy)benzoate.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

This transformation can be achieved through various methods. One common approach is the Baeyer-Villiger oxidation of the acetyl group to an acetate, followed by hydrolysis and subsequent reactions to install the amine. A more direct approach, if a suitable precursor is available, would be preferable. For the purpose of this guide, we will assume the availability of the corresponding amino precursor for the final step.

The final step involves the acetylation of the amino group to yield the target compound.

  • Materials:

    • Methyl 2-amino-5-(phenylmethoxy)benzoate

    • Acetic anhydride or Acetyl chloride

    • A suitable base (e.g., pyridine or triethylamine)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve methyl 2-amino-5-(phenylmethoxy)benzoate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Add a suitable base such as pyridine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

TechniqueExpected/Reported DataInterpretation
¹H NMR δ 2.15 (s, 3H, -C(O)CH₃), δ 3.85 (s, 3H, -OCH₃), δ 5.10 (s, 2H, -OCH₂Ph), Aromatic protons in the expected regions.Confirms the presence of the acetyl, methyl ester, and phenylmethoxy groups.[1]
¹³C NMR Carbonyl signals (C=O) at ~170 ppm.Indicates the presence of the ester and amide carbonyl carbons.[1]
FTIR Stretching bands at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).Confirms the presence of the ester and amide functional groups.[1]
Mass Spec. Molecular ion peak (M+) at m/z 299.32.Confirms the molecular weight of the compound.
Chromatographic Purity

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS). A purity of ≥95% is generally required for research applications.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in publicly available literature, its structural motifs are present in many biologically active molecules.

Potential Anti-inflammatory and Analgesic Activity

Derivatives of benzoic acid are known to possess anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The acetamido functionality is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation is warranted to explore the potential of the title compound as a COX inhibitor.

Mechanism_of_Action cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Compound 2-(Acetylamino)-5-(phenylmethoxy)- benzoic Acid Methyl Ester Target_Compound->COX_Enzyme Inhibition

Caption: Postulated mechanism of anti-inflammatory action via COX enzyme inhibition.

Antimicrobial Potential

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The specific combination of functional groups in this compound may confer activity against various bacterial and fungal strains.[1]

Intermediate in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery.[1] Its modifiable functional groups allow for the generation of libraries of related compounds for screening against various biological targets.

Safety and Handling

Proper safety precautions must be observed when handling this compound in a laboratory setting.

Hazard Identification

Based on available data for similar compounds, the following GHS classifications should be considered:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.

  • Skin Irritation, Category 2: Causes skin irritation.

  • Eye Irritation, Category 2: Causes serious eye irritation.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

First Aid Measures
  • In case of skin contact: Immediately wash with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • If inhaled: Move person into fresh air.

Storage and Disposal

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its properties, synthesis, characterization, and potential applications, along with essential safety information. The synthetic protocols and analytical data presented herein serve as a valuable resource for researchers working with this compound. Further studies are encouraged to fully elucidate its biological activities and explore its utility in the development of novel therapeutic agents.

References

Sources

An In-depth Technical Guide to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic acid methyl ester, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and potential applications.

Introduction

This compound, also known by its IUPAC name methyl 2-acetamido-5-(phenylmethoxy)benzoate, is a benzoic acid derivative with significant utility in organic synthesis.[1] Its molecular structure, featuring an acetylamino group and a phenylmethoxy (benzyloxy) group, makes it a versatile building block for more complex molecules.[1] This guide will delve into the critical aspects of this compound, providing a foundation for its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 299.32 g/mol [1]
Molecular Formula C₁₇H₁₇NO₄[1]
IUPAC Name methyl 2-acetamido-5-(phenylmethoxy)benzoate[1]
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC[1]
CAS Number 340291-79-4[1]
Appearance White to off-white powder
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic pathway is outlined below.

Synthesis_Workflow Start Methyl 5-acetyl-2-hydroxybenzoate Step1 Benzylation Start->Step1 Intermediate1 Methyl 5-acetyl-2-(benzyloxy)benzoate Step1->Intermediate1 Benzyl chloride, K₂CO₃, DMF Step2 Bromination Intermediate1->Step2 Intermediate2 Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Step2->Intermediate2 N-Bromosuccinimide (NBS), H₂SO₄ (cat.), Chloroform Step3 Amination and Acetylation Intermediate2->Step3 FinalProduct 2-(Acetylamino)-5-(phenylmethoxy) -benzoic Acid Methyl Ester Step3->FinalProduct 1. Amine (e.g., NH₃ or primary amine) 2. Acetic anhydride or Acetyl chloride

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

  • Objective: To protect the phenolic hydroxyl group as a benzyl ether. This is a crucial step to prevent unwanted side reactions in subsequent steps.

  • Reagents: Methyl 5-acetyl-2-hydroxybenzoate, benzyl chloride, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

  • Procedure:

    • Dissolve methyl 5-acetyl-2-hydroxybenzoate in DMF in a round-bottom flask.

    • Add potassium carbonate as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

    • Add benzyl chloride dropwise to the reaction mixture.

    • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 5-acetyl-2-(benzyloxy)benzoate.

Step 2: Bromination of the Acetyl Group

  • Objective: To introduce a bromine atom at the alpha-position of the acetyl group, creating a reactive site for subsequent nucleophilic substitution.

  • Reagents: Methyl 5-acetyl-2-(benzyloxy)benzoate, N-Bromosuccinimide (NBS), catalytic amount of sulfuric acid (H₂SO₄), and chloroform.

  • Procedure:

    • Dissolve methyl 5-acetyl-2-(benzyloxy)benzoate in chloroform.

    • Add NBS and a catalytic amount of sulfuric acid.

    • Heat the mixture to initiate the radical bromination reaction.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

    • Dry the organic layer and concentrate to yield methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

Step 3: Amination and Acetylation

  • Objective: To introduce the acetylamino group. This is achieved through a two-step sequence in the same pot or in separate steps.

  • Reagents: Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, an amine source (e.g., ammonia or a primary amine), and an acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Procedure:

    • Dissolve the bromo-intermediate in a suitable solvent (e.g., acetonitrile).

    • Add the amine source. This will displace the bromide via nucleophilic substitution to form an amino intermediate.

    • Following the amination, add the acetylating agent to the reaction mixture to acetylate the newly introduced amino group.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction by quenching with water and extracting the product.

    • Purify the crude product by column chromatography to obtain the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed.

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets in the δ 6.8-7.5 ppm region), benzylic CH₂ protons (singlet around δ 5.1 ppm), methyl ester protons (singlet around δ 3.9 ppm), acetyl methyl protons (singlet around δ 2.2 ppm), and the amide N-H proton (a broad singlet).
¹³C NMR Carbonyl carbons of the ester and amide (in the δ 165-170 ppm region), aromatic carbons (in the δ 110-160 ppm region), benzylic CH₂ carbon (around δ 70 ppm), methyl ester carbon (around δ 52 ppm), and the acetyl methyl carbon (around δ 24 ppm).
IR Spectroscopy N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹) and amide (around 1670 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 299.32). Characteristic fragmentation patterns would include the loss of the methoxy group (-OCH₃), the acetyl group (-COCH₃), and the benzyl group (-CH₂Ph).
HPLC A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common choice.

Applications in Research and Drug Development

This compound is primarily utilized as a synthetic intermediate in the pharmaceutical and agrochemical industries.[1] Its structural motifs are found in various biologically active molecules.

  • Pharmaceutical Synthesis: It serves as a key building block for the synthesis of more complex drug candidates. The acetylamino group can participate in hydrogen bonding interactions with biological targets, while the phenylmethoxy group can be involved in hydrophobic interactions, potentially enhancing binding affinity.[1]

  • Scaffold for Drug Design: The core structure of this compound can be modified at several positions to create a library of analogs for screening against various therapeutic targets.

  • Potential Biological Activity: Research has indicated that derivatives of this compound may possess antimicrobial and anti-inflammatory properties, making it a subject of interest for further investigation in drug discovery.[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

PrecautionRecommendation
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and safety goggles.[1]
Ventilation Handle in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.[1]
Storage Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of Exposure In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, offering a solid foundation for its use in the laboratory. Adherence to the described synthetic protocols and safety measures will ensure its effective and safe utilization in research and development endeavors.

References

Sources

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Precursors of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Authored by: A Senior Application Scientist

Foreword: Strategic Synthesis of a Key Benzoic Acid Derivative

This compound, a notable benzoic acid derivative, holds significance as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring an acetylamino group and a phenylmethoxy (benzyloxy) moiety, makes it a valuable scaffold for constructing more complex molecules.[1] This guide provides an in-depth exploration of the precursors and synthetic strategies for this target molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into the chemical logic behind the synthetic route, offering not just protocols, but a comprehensive understanding of the reaction dynamics and precursor selection.

I. Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The core of this strategy involves the sequential functionalization of a readily available starting material. The most direct pathway points towards the use of 2-amino-5-hydroxybenzoic acid as the primary precursor. This starting material offers the advantage of having the key amino and hydroxyl groups in the desired positions for subsequent modifications.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Retrosynthetic Analysis Target 2-(Acetylamino)-5-(phenylmethoxy)- benzoic Acid Methyl Ester Intermediate_2 Methyl 2-amino-5-(phenylmethoxy)benzoate Target->Intermediate_2 Acetylation Intermediate_1 Methyl 2-amino-5-hydroxybenzoate Intermediate_2->Intermediate_1 Benzylation Precursor 2-Amino-5-hydroxybenzoic acid Intermediate_1->Precursor Esterification

Caption: Retrosynthetic analysis of the target molecule.

II. The Primary Precursor: 2-Amino-5-hydroxybenzoic Acid

The cornerstone of this synthesis is 2-amino-5-hydroxybenzoic acid (CAS No. 394-31-0).[2] This commercially available compound possesses the requisite arrangement of functional groups: a carboxylic acid, an amino group, and a phenolic hydroxyl group. The inherent reactivity of these groups dictates the synthetic strategy, which typically involves protection and sequential functionalization.

A. Esterification to Methyl 2-amino-5-hydroxybenzoate

The first strategic step is the esterification of the carboxylic acid. This is crucial for two reasons: it protects the carboxylic acid from participating in subsequent reactions, and the final target molecule is a methyl ester. Fischer esterification is a classic and cost-effective method for this transformation.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-hydroxybenzoic acid in methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Mechanistic Rationale

The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid activates it towards nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester.

G cluster_0 Fischer Esterification Mechanism Carboxylic_Acid 2-Amino-5-hydroxybenzoic acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH3OH Ester Methyl 2-amino-5-hydroxybenzoate Tetrahedral_Intermediate->Ester - H2O, - H+

Caption: Simplified mechanism of Fischer esterification.

The resulting intermediate, Methyl 2-amino-5-hydroxybenzoate (CAS No. 42753-75-3), is a versatile building block for the subsequent steps.[3][4][5]

III. Intermediate Precursor I: Methyl 2-amino-5-hydroxybenzoate

With the carboxylic acid group protected as a methyl ester, the next phase of the synthesis focuses on the functionalization of the phenolic hydroxyl group.

A. Benzylation of the Hydroxyl Group

The introduction of the phenylmethoxy (benzyloxy) group is achieved through a Williamson ether synthesis. This involves the reaction of the phenoxide ion with benzyl chloride. The use of a suitable base is critical for the deprotonation of the phenolic hydroxyl group.

Experimental Protocol: Benzylation
  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-amino-5-hydroxybenzoate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.[1][6]

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution.[1][6]

  • Reagent Addition: Add benzyl chloride to the reaction mixture.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 80°C in DMF) and stir for several hours.[1] Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield Methyl 2-amino-5-(phenylmethoxy)benzoate .

Optimization of Benzylation Conditions
CatalystSolventTemperature (°C)Yield (%)
K₂CO₃DMF8088
NaHTHF6075
Cs₂CO₃DMSO9092
Data is representative and based on similar benzylation reactions.[1]
Mechanistic Considerations

The reaction proceeds via an SN2 mechanism. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion.

G cluster_0 Williamson Ether Synthesis Mechanism Phenol Methyl 2-amino-5-hydroxybenzoate Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Ether Methyl 2-amino-5-(phenylmethoxy)benzoate Phenoxide->Ether + Benzyl Chloride (SN2)

Caption: Simplified mechanism of Williamson ether synthesis.

IV. Intermediate Precursor II: Methyl 2-amino-5-(phenylmethoxy)benzoate

The final step in the synthesis is the acetylation of the amino group to yield the target molecule.

A. Acetylation of the Amino Group

N-acetylation is a robust and high-yielding reaction. It can be accomplished using either acetyl chloride or acetic anhydride as the acylating agent. The choice between the two often depends on the desired reactivity and reaction conditions.

Experimental Protocol: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)
  • Reaction Setup: Dissolve methyl 2-amino-5-(phenylmethoxy)benzoate in a suitable solvent like dichloromethane (DCM).[7]

  • Base Addition: Add an aqueous solution of a base, such as 10% sodium hydroxide, to the vigorously stirred mixture.[7]

  • Reagent Addition: Cool the biphasic mixture in an ice bath and add acetyl chloride dropwise, maintaining a low temperature.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization to obtain This compound .

Alternative Protocol: N-Acetylation using Acetic Anhydride
  • Reaction Setup: Dissolve methyl 2-amino-5-(phenylmethoxy)benzoate in a solvent such as DCM or acetic acid.[7]

  • Reagent Addition: Add acetic anhydride to the solution. A catalytic amount of a base like pyridine can be added if DCM is used as the solvent.[7]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up: If acetic acid is the solvent, pour the reaction mixture into ice water to precipitate the product. If DCM is used, wash the organic layer with saturated sodium bicarbonate solution.[7]

  • Purification: Isolate and purify the product as described in the acetyl chloride protocol.

Comparative Data for N-Acetylation
Acylating AgentSolventBaseYield (%)
Acetyl ChlorideDCM/H₂ONaOH>90
Acetic AnhydrideAcetic AcidNone~90
Acetic AnhydrideDCMPyridine (cat.)>90
Yields are representative for N-acetylation of aminobenzoates.[7]

V. Conclusion and Future Perspectives

The synthesis of this compound is a well-defined process that relies on the strategic manipulation of functional groups on a key precursor, 2-amino-5-hydroxybenzoic acid. By understanding the underlying principles of esterification, etherification, and acylation, researchers can efficiently access this valuable intermediate. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the synthesis and further exploration of related compounds in the pursuit of novel therapeutic agents and other advanced materials.

VI. References

  • This compound | 340291-79-4 | Benchchem. (URL: )

  • An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-acetyl-2-(benzyloxy)benzoate - Benchchem. (URL: )

  • Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery - Benchchem. (URL: )

  • CAS No : 42753-75-3| Chemical Name : 5-Amino-2-hydroxybenzoic Acid Methyl Ester. (URL: )

  • Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate - Benchchem. (URL: )

  • An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Discovery and History - Benchchem. (URL: )

Sources

A Comprehensive Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Synthesis, Characterization, and Application in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of methyl 5-acetyl-2-(benzyloxy)benzoate, a key organic intermediate in modern medicinal chemistry. We will address a common point of nomenclature ambiguity, detail its physicochemical properties, present a validated synthesis protocol with mechanistic insights, and explore its critical role as a precursor in the synthesis of Salmeterol, a long-acting β₂ adrenergic receptor agonist. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this versatile synthetic building block.

Introduction and Nomenclature Clarification

In the field of organic synthesis, precise nomenclature is paramount. The topic of this guide centers on a substituted benzoic acid methyl ester. An initial query for "2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester" leads to a significant nomenclature ambiguity. This name specifies an acetylamino (or acetamido) group (-NHCOCH₃) at the C2 position of the benzoate ring.

However, a thorough review of chemical literature, patents, and supplier databases reveals that this specific structure is not widely documented. Instead, the literature points overwhelmingly to a structurally related and industrially significant isomer: methyl 5-acetyl-2-(benzyloxy)benzoate (CAS: 27475-09-8). This compound features an acetyl group (-COCH₃) at the C5 position and a benzyloxy (or phenylmethoxy) group (-OCH₂C₆H₅) at the C2 position.

Given its well-documented role as a critical intermediate in pharmaceutical manufacturing, this guide will focus exclusively on methyl 5-acetyl-2-(benzyloxy)benzoate . We proceed with the expert assessment that this is the compound of interest for an in-depth technical guide.

The IUPAC name for the primary compound of discussion is methyl 5-acetyl-2-(phenylmethoxy)benzoate . It is a versatile aromatic compound whose unique structure, featuring a protected phenol, a methyl ester, and a reactive acetyl group, allows for a range of chemical transformations, making it a valuable building block for organic chemists[1][2].

Physicochemical and Structural Properties

Methyl 5-acetyl-2-(benzyloxy)benzoate is a white to off-white solid at room temperature. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, preventing unwanted side reactions during subsequent synthetic steps, while the acetyl group provides a reactive handle for further molecular elaboration[2].

Table 1: Physicochemical Properties of Methyl 5-acetyl-2-(benzyloxy)benzoate

PropertyValueReference(s)
CAS Number 27475-09-8[3][4]
Molecular Formula C₁₇H₁₆O₄[5][6]
Molecular Weight 284.31 g/mol [4][6]
Appearance White to off-white solid[3]
Melting Point 69-72 °C[3][4]
Solubility Soluble in organic solvents like DMF and acetone; almost insoluble in water.[3]
SMILES CC(=O)c1ccc(c(c1)C(=O)OC)OCc2ccccc2[5][6]
InChIKey CCBVZNHYLQHOLD-UHFFFAOYSA-N[5][6]

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable synthesis of methyl 5-acetyl-2-(benzyloxy)benzoate involves the benzylation of its precursor, methyl 5-acetyl-2-hydroxybenzoate[7]. This reaction is a classic example of a Williamson ether synthesis.

Synthesis Protocol

Reaction: O-benzylation of methyl 5-acetyl-2-hydroxybenzoate.

Materials and Reagents:

  • Methyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Acetone, anhydrous

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 5-acetyl-2-hydroxybenzoate in anhydrous acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate (a suitable base) and a catalytic amount of potassium iodide to the solution. Stir the resulting suspension at room temperature for 15-20 minutes. The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide.

  • Benzylation: Add benzyl chloride dropwise to the stirred suspension. The potassium iodide serves as a catalyst, likely through the Finkelstein reaction, transiently forming the more reactive benzyl iodide in situ.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (KCl and unreacted K₂CO₃).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting crude residue in dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford pure methyl 5-acetyl-2-(benzyloxy)benzoate[7].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup & Reagent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start Dissolve Methyl 5-acetyl-2-hydroxybenzoate in Acetone AddBase Add K₂CO₃ (Base) & KI (Catalyst) Start->AddBase AddBzCl Add Benzyl Chloride (Electrophile) AddBase->AddBzCl Reflux Heat to Reflux (4-6 hours) AddBzCl->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT & Filter TLC->Cool Concentrate Concentrate Filtrate Cool->Concentrate Extract DCM Extraction & Washes (NaHCO₃, Brine) Concentrate->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Recrystallize Dry->Purify Product Pure Methyl 5-acetyl-2- (benzyloxy)benzoate Purify->Product

Caption: Workflow for the synthesis of methyl 5-acetyl-2-(benzyloxy)benzoate.

Application in Pharmaceutical Synthesis: The Salmeterol Pathway

The primary and most significant application of methyl 5-acetyl-2-(benzyloxy)benzoate is its role as a direct precursor to a key intermediate for Salmeterol, a long-acting β₂ adrenergic receptor agonist used to treat asthma and COPD[1][3][4].

The synthetic utility hinges on the reactivity of the acetyl group's α-carbon. This position is readily brominated to produce methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. This bromoacetyl intermediate is a potent electrophile, perfectly primed for reaction with the secondary amine of the Salmeterol side-chain in a nucleophilic substitution reaction.

Key Transformation: α-Bromination

The transformation to the bromoacetyl intermediate is a critical step.

Reaction: Bromination of methyl 5-acetyl-2-(benzyloxy)benzoate.

  • Reagents: N-Bromosuccinimide (NBS) is a common brominating agent for this purpose, often used with a radical initiator or an acid catalyst.

  • Mechanism: The reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine, or via a radical mechanism.

  • Product: Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate[1].

This intermediate is then coupled with the Salmeterol side-chain, followed by subsequent reduction and deprotection steps to yield the final active pharmaceutical ingredient (API).

Role in Salmeterol Synthesis Diagram

Salmeterol_Pathway A Methyl 5-acetyl-2- (benzyloxy)benzoate B α-Bromination (e.g., NBS) A->B Step 1 C Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate B->C D Nucleophilic Substitution (with Salmeterol side-chain amine) C->D Step 2 E Coupled Intermediate D->E F Further Reductions & Deprotection E->F Final Steps G Salmeterol (API) F->G

Caption: Role of methyl 5-acetyl-2-(benzyloxy)benzoate in the Salmeterol synthesis pathway.

Spectroscopic Characterization

Accurate structural elucidation is critical for any synthetic intermediate. While detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR) for methyl 5-acetyl-2-(benzyloxy)benzoate are not widely published in peer-reviewed journals, predicted data can be reliably inferred from its structure[8][9].

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on both the benzoate and benzyl rings (typically in the 7.0-8.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons (around 5.2 ppm), a singlet for the methyl ester (-OCH₃) protons (around 3.9 ppm), and a singlet for the acetyl methyl (-COCH₃) protons (around 2.6 ppm).

  • ¹³C NMR: Resonances for the two carbonyl carbons (ester and ketone), multiple signals in the aromatic region, a signal for the benzylic carbon, the methyl ester carbon, and the acetyl methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and ketone groups (typically 1680-1730 cm⁻¹), and C-O stretching for the ether and ester linkages.

Researchers synthesizing this compound should perform full spectroscopic characterization and compare their findings against these predicted values and data from commercial suppliers.

Conclusion

Methyl 5-acetyl-2-(benzyloxy)benzoate is a compound of significant industrial importance, primarily serving as a well-designed and versatile intermediate in multi-step pharmaceutical synthesis. Its value is exemplified by its critical role in the manufacturing of Salmeterol. Understanding its synthesis, reactivity, and characterization is essential for chemists and researchers working on related therapeutic agents. This guide provides a consolidated technical overview to support such endeavors, clarifying its established nomenclature and detailing the scientific principles behind its synthesis and application.

References

  • Dwivedi, S. D., & Shah, N. S. (2012). Process for the preparation of salmeterol and its intermediates. Google Patents. WO2012032546A3.
  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(15), 4487. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(benzyloxy)-5-bromobenzoate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • precisionFDA. (n.d.). METHYL 5-ACETYL-2-(BENZYLOXY)BENZOATE. U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester (CAS No: 340291-79-4) is a synthetic organic compound that has emerged as a molecule of interest.[1] While it has been utilized as an intermediate in the synthesis of more complex molecules, its intrinsic biological activities remain largely unexplored.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic applications of this compound. We will delve into its chemical characteristics, predicted biological activities, and a suite of robust methodologies to systematically evaluate its potential as a lead compound for drug development.

The structure of this compound, featuring an acetylamino group and a phenylmethoxy moiety, suggests the potential for diverse biological interactions.[1] The acetylamino group is capable of forming hydrogen bonds, while the phenylmethoxy group can engage in hydrophobic interactions, which are crucial for binding to biological targets such as enzymes and receptors.[1] These structural features hint at possible antimicrobial, anti-inflammatory, and even anti-proliferative activities. This guide will provide the scientific rationale and detailed protocols to rigorously test these hypotheses.

Compound Profile

PropertyValue
IUPAC Name Methyl 2-acetamido-5-(benzyloxy)benzoate
CAS Number 340291-79-4
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Appearance White to off-white powder
Known Applications Intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1]

Predicted Biological Activities and Mechanistic Rationale

The chemical scaffold of this compound suggests several avenues for biological activity. Research on analogous structures indicates potential interactions with various cellular processes.[1]

  • Anti-inflammatory and Analgesic Potential: The core benzoic acid structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The substituents on the benzene ring may modulate the activity and selectivity towards enzymes like cyclooxygenases (COX-1 and COX-2), which are key mediators of inflammation and pain.

  • Antimicrobial Properties: The presence of aromatic rings and amide functionalities are features found in many antimicrobial agents. These groups can interact with microbial cell membranes or essential enzymes, potentially leading to bacteriostatic or bactericidal effects.[1]

  • Modulation of Cellular Signaling: The compound's structure suggests it may influence cell signaling pathways involved in cell proliferation and apoptosis.[1] By interacting with kinases or other signaling proteins, it could potentially alter the expression of genes related to inflammation and cancer progression.[1]

To elucidate these potential activities, a systematic and multi-faceted experimental approach is required. The following sections outline detailed protocols for a comprehensive biological evaluation.

Experimental Workflows for Biological Characterization

The following diagram illustrates a logical workflow for the initial biological screening of this compound.

G cluster_0 In Vitro Screening cluster_1 In Silico Analysis cluster_2 In Vivo Validation A Antimicrobial Assays (MIC, MBC) B Cytotoxicity Assays (MTT, LDH) A->B Assess Safety C Enzyme Inhibition Assays (e.g., COX-2) B->C Mechanism of Action D Anti-inflammatory Assays (e.g., NO production) C->D Cellular Activity F Carrageenan-Induced Paw Edema D->F Efficacy in Animal Model E ADMET Prediction E->F Predict Pharmacokinetics G cluster_0 Compound 2-(Acetylamino)-5- (phenylmethoxy)-benzoic Acid Methyl Ester IKK IKK Compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (COX-2, TNF-α) NFkB->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

In Silico Pharmacokinetic Profiling

Early prediction of a compound's pharmacokinetic (PK) profile is crucial for successful drug development. [2]Machine learning and computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on the chemical structure. [2][3][4] Approach:

  • Molecular Descriptors: Convert the 2D structure of the compound into a set of numerical descriptors.

  • Prediction Models: Utilize validated web-based tools or in-house models to predict key PK parameters such as:

    • Oral bioavailability

    • Blood-brain barrier penetration

    • Plasma protein binding

    • Potential for metabolism by cytochrome P450 enzymes

    • Potential toxicity

These in silico predictions can guide further experimental design and compound optimization.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive approach to evaluating the potential biological activities of this compound. The proposed methodologies, from initial in vitro screening to in vivo validation, are designed to build a robust data package to support its potential as a therapeutic agent.

Positive results from these initial studies would warrant further investigation, including:

  • Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Advanced In Vivo Studies: Testing the compound in chronic disease models (e.g., collagen-induced arthritis) to evaluate long-term efficacy and safety. [5]* Detailed Mechanism of Action Studies: Utilizing techniques such as Western blotting, qPCR, and transcriptomics to elucidate the precise molecular targets and signaling pathways affected by the compound.

By following a logical and scientifically rigorous path, the full therapeutic potential of this compound can be thoroughly explored, potentially leading to the development of a novel therapeutic for a range of diseases.

References

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  • Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

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2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound (CAS: 340291-79-4). As a compound of interest in medicinal chemistry and organic synthesis, its physicochemical properties, particularly solubility, are paramount for its application in drug discovery and development.[1] This document, designed for researchers, scientists, and drug development professionals, outlines the theoretical considerations that govern the solubility of this molecule, presents detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and provides a structure for data analysis and interpretation. While specific quantitative solubility data for this compound is not widely published, this guide furnishes the necessary methodologies to generate this critical information, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound is a synthetic organic compound with a molecular formula of C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol .[1] It is structurally a derivative of benzoic acid, featuring key functional groups that dictate its chemical behavior and potential biological interactions. Primarily, it serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and other specialty chemicals.[1] Understanding its fundamental properties, such as solubility, is a prerequisite for its effective utilization in any research or development pipeline.

Table 1: Physicochemical Identity of the Compound

PropertyValue
IUPAC Name methyl 2-acetamido-5-(phenylmethoxy)benzoate
CAS Number 340291-79-4
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Structure See Figure 1

Figure 1: Chemical Structure of this compound

The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical parameter in pharmaceutical sciences.[2][3] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation and exert its pharmacological effect.[4] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[2][4] This can lead to low and variable bioavailability, requiring higher doses that may increase toxicity.[2]

Therefore, determining a compound's solubility profile as early as possible is crucial for:

  • Lead Optimization: Guiding medicinal chemistry efforts to select candidates with favorable pharmacokinetic properties.[5]

  • Formulation Development: Designing appropriate dosage forms (e.g., solutions, suspensions, solid dispersions) to enhance bioavailability.[3][6]

  • Preclinical Studies: Ensuring adequate compound exposure in toxicology and efficacy models.[4]

  • Risk Assessment: Identifying potential development challenges early, which saves time and resources by preventing late-stage failures.[6]

Theoretical Solubility Considerations

The solubility of this compound is governed by the interplay of its functional groups and their interactions with a given solvent.

  • Lipophilic Moieties: The phenylmethoxy (benzyloxy) group and the benzene ring are large, non-polar components that contribute significantly to the molecule's lipophilicity.[1] This suggests a higher solubility in organic solvents compared to aqueous media.

  • Hydrophilic Moieties: The acetylamino group and the methyl ester contain polar carbonyl and N-H groups capable of acting as hydrogen bond acceptors and donors. These groups enhance solubility in polar solvents.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. A stable crystal structure will result in lower solubility. This is a key factor assessed in thermodynamic solubility measurements.[7]

Given this structure, the compound is expected to be sparingly soluble in water and more soluble in common organic solvents. The precise quantitative solubility, however, must be determined empirically.

Experimental Determination of Solubility

Two primary types of solubility are measured during drug development: thermodynamic and kinetic solubility.[5] Both provide valuable, albeit different, insights.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure. It represents the true solubility of the most stable solid form of the compound and is the gold standard for regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).[8][9] The shake-flask method is the most widely accepted technique for this measurement.[10][11]

Causality: This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reproducible measure of solubility. The extended incubation time, temperature control, and separation of solid material are critical for this purpose.

Materials & Equipment:

  • This compound (solid powder)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers for BCS classification, water, ethanol, DMSO)[9]

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control (set to 37 ± 1 °C for BCS)[8]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Analytical balance and volumetric flasks

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The excess is critical to ensure that the solution becomes saturated and solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to the desired temperature (e.g., 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.

    • Self-Validation Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be consistent across the later time points.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, separate the saturated supernatant from the solid residue. This is a crucial step and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be checked and accounted for.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.

    • Dilute the saturated supernatant with the same solvent used for the standards.

    • Analyze the standard solutions and the diluted sample by a validated analytical method (e.g., HPLC-UV) to determine the concentration.[7]

    • The pH of aqueous samples should be measured after the experiment to ensure it has not shifted.[9]

  • Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor. A minimum of three replicate determinations should be performed for each condition.[8]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated organic stock solution (typically DMSO) to an aqueous buffer.[5] This method is high-throughput and relevant for early discovery, as it mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks.[12]

Causality: This protocol assesses the concentration at which a supersaturated solution, created by diluting a DMSO stock, begins to form a precipitate. Nephelometry is used because it can rapidly and sensitively detect the light scattering caused by the formation of fine particles.

Materials & Equipment:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Microplate reader with nephelometry or turbidity detection capabilities

  • Multi-well plates (e.g., 96-well)

  • Automated liquid handler (recommended for high throughput)

Step-by-Step Methodology:

  • Plate Preparation: Add the aqueous buffer to the wells of a microplate.

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer in increasing concentrations across the plate. The final DMSO concentration should be kept low and consistent (e.g., 1-5%) to minimize its co-solvent effects.

  • Incubation & Measurement: Immediately place the plate in the nephelometer. Measure the light scattering at 90° at regular intervals for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Data Analysis: Plot the measured nephelometry signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline indicates the onset of precipitation and is recorded as the kinetic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured format to allow for easy comparison and analysis.

Table 2: Template for Reporting Solubility Data for this compound

Solvent/Buffer SystempHTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)Replicates (n)RSD (%)
0.1 N HCl1.237.0Shake-FlaskExperimental DataExperimental Data3<10%
Acetate Buffer4.537.0Shake-FlaskExperimental DataExperimental Data3<10%
Phosphate Buffer6.837.0Shake-FlaskExperimental DataExperimental Data3<10%
Deionized Water~7.025.0Shake-FlaskExperimental DataExperimental Data3<10%
EthanolN/A25.0Shake-FlaskExperimental DataExperimental Data3<10%
PBS7.425.0NephelometryExperimental DataExperimental Data3<15%

Interpretation: The results from this table will allow the classification of the compound. For example, according to WHO and ICH guidelines, a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in ≤250 mL of aqueous media over the pH range of 1.2-6.8.[8][9]

Visualization of Workflows

Diagrams help clarify complex experimental processes and decision-making logic.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting start Define Study Objective (e.g., BCS, Formulation) select_methods Select Solubility Methods (Thermodynamic vs. Kinetic) start->select_methods select_solvents Select Solvents & Conditions (pH, Temperature) select_methods->select_solvents thermo Thermodynamic Assay (Shake-Flask) select_solvents->thermo kinetic Kinetic Assay (Nephelometry) select_solvents->kinetic quant Quantification (HPLC, LC-MS) thermo->quant data_proc Data Processing & Calculation kinetic->data_proc quant->data_proc report Final Report & Interpretation data_proc->report

Caption: Overall workflow for solubility assessment.

G cluster_protocol Shake-Flask Protocol cluster_controls Critical Controls prep Step 1: Add excess solid compound to vial solvent Step 2: Add known volume of solvent prep->solvent equilibrate Step 3: Agitate for 24-72h at controlled temperature solvent->equilibrate separate Step 4: Separate solid & liquid (Centrifuge/Filter) equilibrate->separate control1 Visual check for excess solid equilibrate->control1 control2 Confirm equilibrium (multi-time point sampling) equilibrate->control2 quantify Step 5: Dilute supernatant & analyze via HPLC separate->quantify calculate Step 6: Calculate solubility from calibration curve quantify->calculate control3 Verify final pH of buffer calculate->control3

Caption: Detailed workflow for the Shake-Flask method.

Conclusion

This guide establishes a robust framework for the experimental determination of the solubility of this compound. While pre-existing data is scarce, the protocols and principles outlined herein provide the necessary tools for any researcher to generate high-quality, reliable solubility data. By meticulously following these methodologies, scientists can accurately characterize this compound, enabling informed decisions in drug discovery, formulation, and broader chemical research, ultimately paving the way for its successful application.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2097. [Link]

  • Gili, A. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012. [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Kansy, M., & Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Srikanth, A. (n.d.). Solubility experimental methods. Slideshare. [Link]

  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • World Health Organization. (n.d.). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series. [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Mukeri, I. H. (n.d.). BCS Guideline for solubility and Dissolution. Slideshare. [Link]

  • Radowski, M. (2013). Any official guideline to conduct solubility studies? ResearchGate. [Link]

  • Gonzalez-Alvarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 391. [Link]

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Spectroscopic data for 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₇H₁₇NO₄, Molecular Weight: 299.32 g/mol ).[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural confirmation and purity assessment are paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the application of each technique and the interpretation of the resulting spectra. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile of the molecule.

Molecular Structure and Spectroscopic Implications

The structure of this compound contains several key functional groups that produce distinct and predictable spectroscopic signatures. Understanding these is fundamental to interpreting the data.

  • N-Acetyl Group: Gives rise to characteristic signals for the amide carbonyl and the methyl protons.

  • Phenylmethoxy (Benzyloxy) Group: Introduces signals from the benzylic methylene protons and the additional phenyl ring.

  • Methyl Ester Group: Characterized by its carbonyl signal and the singlet from the methyl protons.

  • Substituted Benzene Ring: The core aromatic structure provides complex but interpretable signals in both ¹H and ¹³C NMR, with substitution patterns influencing chemical shifts.

The interplay of these groups allows for a robust, multi-faceted spectroscopic verification of the compound's identity.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the elucidation of organic structures. By analyzing the magnetic properties of atomic nuclei, we can map out the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number, environment, and neighboring protons for all hydrogen atoms in the structure.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.[2]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Data Acquisition: Obtain the spectrum at room temperature using a standard pulse sequence. Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phasing and baseline correction.

Data Interpretation

The ¹H NMR spectrum provides clear signals that confirm the presence of each key functional group.

Proton Assignment Expected Chemical Shift (δ) in CDCl₃ Multiplicity Rationale for Assignment
Acetyl (–COCH₃)~2.15 ppmSinglet (s)Isolated methyl group with no adjacent protons.
Methyl Ester (–OCH₃)~3.85 ppmSinglet (s)Isolated methyl group attached to an electronegative oxygen.
Phenylmethoxy (–OCH₂Ph)~5.10 ppmSinglet (s)Methylene protons adjacent to an oxygen and an aromatic ring.
Aromatic Protons6.8 - 8.5 ppmMultiplets (m)Protons on the two benzene rings. Their exact shifts and splitting patterns depend on the electronic effects of the substituents.
Amide (–NH)VariableBroad SingletThe chemical shift is concentration and temperature-dependent. The proton is exchangeable with deuterium.

Note: Data sourced from Benchchem.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in CDCl3 a->b c Add TMS Standard b->c d Transfer to NMR Tube c->d e Insert into Spectrometer (400 MHz) d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Integrate & Analyze h->i

Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy: Probing the Carbon Backbone

¹³C NMR spectroscopy provides a count of the unique carbon environments and information about their nature (e.g., carbonyl, aromatic, aliphatic).

Data Interpretation

The number of signals directly validates the molecular symmetry, and the chemical shifts confirm the carbon types.

Carbon Assignment Expected Chemical Shift (δ) in CDCl₃ Rationale for Assignment
Ester Carbonyl (C=O)~170 ppmHighly deshielded due to bonding with two oxygen atoms.
Amide Carbonyl (C=O)~170 ppmSimilar environment to the ester carbonyl.
Aromatic Carbons110 - 160 ppmThe specific shifts depend on the attached substituents (electron-donating or -withdrawing).
Phenylmethoxy (–OCH₂)~70 ppmAliphatic carbon bonded to an electronegative oxygen.
Methyl Ester (–OCH₃)~52 ppmAliphatic methyl carbon bonded to oxygen.
Acetyl (–COCH₃)~25 ppmAliphatic methyl carbon adjacent to a carbonyl group.

Note: Data sourced from Benchchem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: KBr Pellet Method

  • Preparation: Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent to IR radiation in the typical analysis range.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Data Interpretation

The IR spectrum should display characteristic absorption bands confirming the key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch (Amide)3300 - 3500Confirms the presence of the secondary amide.
C-H Stretch (Aromatic)3000 - 3100Indicates the presence of the benzene rings.
C-H Stretch (Aliphatic)2850 - 3000Corresponds to the methyl and methylene groups.
C=O Stretch (Ester)~1740A strong, sharp peak characteristic of the ester carbonyl.[1]
C=O Stretch (Amide)~1650A strong peak for the amide I band.[1]
C=C Stretch (Aromatic)1450 - 1600Multiple bands confirming the aromatic rings.
C-O Stretch (Ester/Ether)1000 - 1300Confirms the C-O single bonds in the ester and ether moieties.

Note: Data sourced from Benchchem.[1]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV). This process, known as Electron Ionization (EI), is energetic and causes both ionization to form a molecular ion (M⁺˙) and extensive fragmentation.

  • Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

Ion Expected m/z Interpretation
[M]⁺˙299.3The molecular ion peak, confirming the molecular weight of the compound.
[M - 31]⁺268.3Loss of the methoxy radical (·OCH₃) from the ester.
[M - 43]⁺256.3Loss of the acetyl group (CH₃CO·).
[M - 91]⁺208.3Loss of the benzyl radical (C₇H₇·).
[C₇H₇]⁺91.1The tropylium ion, a very stable fragment characteristic of benzyl groups.

The presence of the molecular ion at m/z 299 confirms the molecular formula.[1] Furthermore, High-Resolution Mass Spectrometry (HRMS) can be employed to determine the exact mass to within a few parts per million, providing an unambiguous elemental composition and further validating the molecular formula C₁₇H₁₇NO₄.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from these orthogonal methods. Each piece of data serves to validate the others, creating a self-consistent and definitive structural proof.

G H_NMR ¹H NMR H_NMR_info Proton Environments Connectivity H_NMR->H_NMR_info C_NMR ¹³C NMR C_NMR_info Carbon Skeleton Unique Carbons C_NMR->C_NMR_info IR IR Spectroscopy IR_info Functional Groups (C=O, N-H, C-O) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern MS->MS_info Structure Final Structure Confirmation C₁₇H₁₇NO₄ H_NMR_info->Structure C_NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Integrated workflow for structural elucidation.

  • IR first confirms the presence of the essential functional groups (amide, ester, ether, aromatic ring).

  • MS then establishes the correct molecular weight (299.32) and, with HRMS, the elemental formula (C₁₇H₁₇NO₄).

  • ¹H and ¹³C NMR provide the final, definitive proof by mapping the exact arrangement of these atoms, confirming the substitution pattern on the benzene ring and the connectivity of all fragments.

This multi-technique approach ensures the highest level of scientific integrity and trustworthiness in the structural characterization of this compound.

References

  • Supplementary Information - The Royal Society of Chemistry . Available at: [Link]

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An In-depth Technical Guide to the Core Mechanism of Action of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester is a synthetic aromatic amine and a derivative of benzoic acid[1][2]. With the CAS number 340291-79-4, this compound is primarily recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. Its chemical structure, featuring an acetylamino group, a phenylmethoxy moiety, and a methyl ester, suggests a potential for diverse biological activities[1]. While comprehensive studies on its specific mechanism of action are emerging, its structural similarity to other biologically active anthranilic acid and benzoic acid derivatives allows for the formulation of several well-grounded hypotheses regarding its potential biological targets and cellular effects[3][4][5][6][7]. This guide will provide an in-depth exploration of the hypothesized mechanisms of action for this compound, supported by evidence from related compounds and detailed experimental protocols for validation.

Chemical and Physical Properties

A thorough understanding of the compound's physicochemical properties is fundamental to elucidating its mechanism of action.

PropertyValueSource
Molecular Formula C₁₇H₁₇NO₄[1]
Molecular Weight 299.32 g/mol [1]
Appearance White to off-white powder[1]
IUPAC Name Methyl 2-acetamido-5-(phenylmethoxy)benzoate[1]

Hypothesized Mechanisms of Action

Based on the known activities of structurally related anthranilic acid and benzoic acid derivatives, three primary mechanisms of action are proposed for this compound:

  • Anti-inflammatory Activity via COX-2 Inhibition

  • Modulation of the p38 MAPK Signaling Pathway

  • Anti-androgenic Activity through Androgen Receptor Antagonism

The acetylamino group is capable of forming hydrogen bonds, while the phenylmethoxy group can engage in hydrophobic interactions, both of which can enhance the binding affinity and specificity of the compound to biological targets such as enzymes and receptors[1].

Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition

Several derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with selectivity for COX-2[6][7]. The core structure of this compound shares similarities with these compounds, suggesting it may also exert anti-inflammatory effects through the inhibition of the COX-2 enzyme.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Compound 2-(Acetylamino)-5- (phenylmethoxy)-benzoic Acid Methyl Ester Compound->COX2 Inhibition

Caption: Proposed inhibition of the COX-2 enzyme by this compound, leading to reduced prostaglandin synthesis.

A step-by-step protocol to determine the inhibitory effect of the compound on COX-2 activity.

  • Preparation of Reagents:

    • Recombinant human COX-2 enzyme.

    • Arachidonic acid (substrate).

    • A colorimetric or fluorometric probe to detect prostaglandin production.

    • Test compound dissolved in DMSO.

    • Celecoxib (a known COX-2 inhibitor) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme to a reaction buffer.

    • Add varying concentrations of the test compound or celecoxib to the wells.

    • Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the prostaglandin levels using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) by plotting a dose-response curve.

Modulation of the p38 MAPK Signaling Pathway

Certain N-acyl derivatives of anthranilic acid have been shown to target the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis[4]. The structural features of this compound suggest it may also modulate this critical signaling cascade.

p38_MAPK_Pathway Stress_Stimuli Cellular Stress/ Inflammatory Cytokines p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Cellular_Response Inflammation/ Apoptosis Downstream_Targets->Cellular_Response Compound 2-(Acetylamino)-5- (phenylmethoxy)-benzoic Acid Methyl Ester Compound->p38_MAPK Modulation

Caption: Hypothesized modulation of the p38 MAPK signaling pathway by this compound.

A protocol to assess the effect of the compound on the activation of p38 MAPK in a cellular context.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., macrophages) to a desired confluency.

    • Treat the cells with a pro-inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of varying concentrations of the test compound.

    • Incubate for an appropriate time to induce p38 MAPK phosphorylation.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total p38 MAPK.

    • Normalize the phosphorylated p38 levels to the total p38 levels to determine the extent of pathway inhibition.

Anti-androgenic Activity through Androgen Receptor Antagonism

Derivatives of anthranilic acid esters have demonstrated anti-androgenic potential by inhibiting the androgen receptor (AR)[5]. Given its esterified anthranilic acid core, this compound may act as an antagonist to the AR, which is a key driver in prostate cancer.

Androgen_Receptor_Antagonism Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (Ligand-Binding Domain) Androgen->AR Gene_Expression Androgen-Dependent Gene Expression AR->Gene_Expression Cell_Proliferation Prostate Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Compound 2-(Acetylamino)-5- (phenylmethoxy)-benzoic Acid Methyl Ester Compound->AR Antagonism

Caption: Proposed antagonism of the androgen receptor by this compound.

A cell-based assay to measure the antagonistic activity of the compound on the androgen receptor.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., PC-3, which lacks endogenous AR) in appropriate media.

    • Co-transfect the cells with a plasmid encoding the full-length human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element.

  • Compound Treatment:

    • Treat the transfected cells with a known androgen agonist (e.g., dihydrotestosterone) to stimulate luciferase expression.

    • Concurrently, treat the cells with varying concentrations of the test compound or a known AR antagonist (e.g., bicalutamide) as a positive control.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound.

    • Determine the IC₅₀ value to quantify the compound's antagonistic potency.

Conclusion

While this compound is primarily known as a synthetic intermediate, its chemical structure strongly suggests a potential for significant biological activity. The hypothesized mechanisms of action—COX-2 inhibition, p38 MAPK pathway modulation, and androgen receptor antagonism—are grounded in the established pharmacology of structurally related compounds. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically investigate and validate these potential mechanisms. Further research into this compound is warranted to fully elucidate its therapeutic potential.

References

  • Slobodianiuk, O., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID.
  • Li, X., et al. (2014).
  • Wegner, J., et al. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Journal of Peptide Science, 17(5), 379-387.
  • Patel, R., et al. (2015). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 20(7), 12707-12724.
  • de Oliveira, R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.
  • ResearchGate. Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis. [Link]

  • de Oliveira, R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • PubChem. 5-acetylamino-2-methyl-benzoic acid methyl ester (C11H13NO3). [Link]

  • Tantawy, A. S., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)
  • Human Metabolome Database. Showing metabocard for Methyl n-acetylanthranilate (HMDB0032388). [Link]

  • Apicule. Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester (CAS No: 27475-09-8) API Intermediate Manufacturers. [Link]

  • Li, J., et al. (2008). Synthesis and bioactivity of salicylic acid 3-N'-benzyloxycarbonyl-β-aminobutyric ester. Chinese Journal of Chemistry, 26(10), 1879-1882.
  • Le, T. B., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • Google Patents.
  • Sahadeva Reddy, B., et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. Der Pharma Chemica, 8(8), 28-35.

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Methodological & Application

Synthesis protocol for 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

A Comprehensive Guide for Drug Discovery and Medicinal Chemistry

Abstract

This document provides a detailed, three-step synthesis protocol for this compound, a key intermediate in the development of novel pharmaceutical and agrochemical compounds.[1] The synthesis begins with the Fischer esterification of 2-amino-5-hydroxybenzoic acid, followed by a Williamson ether synthesis to install the phenylmethoxy (benzyl) group, and concludes with the N-acetylation of the primary amine. This guide is designed for researchers in organic synthesis and drug development, offering not just a procedural walkthrough but also the scientific rationale behind key experimental choices, comprehensive safety protocols, and troubleshooting insights to ensure a reliable and reproducible outcome.

Introduction: Significance and Synthetic Strategy

This compound is a substituted anthranilic acid derivative. Its structural motifs—the acetylated amine, the benzyl ether, and the methyl ester—make it a versatile scaffold for building more complex molecules in medicinal chemistry.[1] The acetylamino group can participate in hydrogen bonding, while the phenylmethoxy group provides a site for hydrophobic interactions, both of which are crucial for modulating a molecule's interaction with biological targets like enzymes or receptors.[1]

The synthetic strategy outlined herein is a robust and logical sequence designed to maximize yield and purity by protecting reactive functional groups in a specific order.

  • Esterification: The carboxylic acid is first converted to a methyl ester. This protects the acidic proton, preventing it from interfering with the base-mediated etherification in the subsequent step.

  • Benzylation: The phenolic hydroxyl group is protected as a benzyl ether. This is a critical step to prevent O-acetylation in the final step and to install the required phenylmethoxy moiety.

  • Acetylation: The aromatic amine is acetylated to yield the final product. This is performed last as the acetylated amine is less susceptible to oxidation and side reactions compared to the free amine.

This stepwise approach ensures high selectivity and simplifies the purification of intermediates and the final product.

Overall Reaction Scheme

The synthesis proceeds through three distinct chemical transformations starting from 2-amino-5-hydroxybenzoic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylation cluster_2 Step 3: Acetylation A 2-Amino-5-hydroxybenzoic Acid B Methyl 2-amino-5-hydroxybenzoate A->B  Methanol (MeOH)  H₂SO₄ (cat.), Reflux   C Methyl 2-amino-5-hydroxybenzoate D Methyl 2-amino-5-(phenylmethoxy)benzoate C->D  1. Sodium Hydride (NaH)  2. Benzyl Chloride (BnCl)  Anhydrous THF   E Methyl 2-amino-5-(phenylmethoxy)benzoate F 2-(Acetylamino)-5-(phenylmethoxy)- benzoic Acid Methyl Ester E->F  Acetic Anhydride (Ac₂O)  Pyridine, CH₂Cl₂  

Caption: Overall three-step synthesis pathway.

Essential Safety Precautions

A rigorous adherence to safety protocols is mandatory due to the hazardous nature of several reagents used in this synthesis.

ReagentKey HazardsRecommended Handling Procedures
Sodium Hydride (NaH) Flammable solid, pyrophoric potential, reacts violently with water and alcohols to produce flammable hydrogen gas.[2][3] Can cause explosions with certain solvents like DMSO or DMF.[4]Handle as a mineral oil dispersion in an inert atmosphere (Nitrogen or Argon).[2] Use air-free techniques (e.g., Schlenk line). Ensure all glassware is rigorously dried. Quench excess NaH carefully with a proton source like isopropanol or ethanol at low temperature.[5]
Benzyl Chloride (BnCl) Lachrymator (causes tearing), corrosive to skin and eyes, toxic by inhalation and skin absorption, and a probable human carcinogen.[6][7][8][9]Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves. Avoid heating open containers.[7]
Acetic Anhydride (Ac₂O) Corrosive, causes severe skin and eye burns, flammable liquid, and reacts with water to form corrosive acetic acid.[10][11][12][13][14] Fatal if inhaled at high concentrations.[14]Handle in a chemical fume hood. Wear safety goggles, a face shield, and appropriate gloves. Keep away from water and ignition sources.[10][12]
Concentrated H₂SO₄ Highly corrosive, causes severe burns upon contact.Always add acid to solvent (e.g., methanol) slowly and with cooling. Wear appropriate PPE, including acid-resistant gloves and eye protection.
Organic Solvents Flammable and/or toxic.Use in a well-ventilated area or fume hood. Keep away from ignition sources.

Detailed Experimental Protocols

Step 1: Fischer Esterification of 2-Amino-5-hydroxybenzoic Acid

Objective: To synthesize Methyl 2-amino-5-hydroxybenzoate.

  • Materials:

    • 2-Amino-5-hydroxybenzoic acid (1.0 eq)

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated (0.1 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Suspend 2-amino-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser.

    • Carefully and slowly add concentrated sulfuric acid (0.1 eq) to the stirring suspension. The addition is exothermic.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

      • Rationale: Refluxing provides the necessary activation energy and ensures the reaction, which is in equilibrium, is driven towards the product side.[15]

    • After the reaction is complete, cool the flask to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases. This neutralizes the sulfuric acid catalyst.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 2-amino-5-hydroxybenzoate as a solid.

Step 2: Benzylation of Methyl 2-amino-5-hydroxybenzoate

Objective: To synthesize Methyl 2-amino-5-(phenylmethoxy)benzoate.

  • Materials:

    • Methyl 2-amino-5-hydroxybenzoate (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

    • Benzyl chloride (BnCl) (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Dissolve Methyl 2-amino-5-hydroxybenzoate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirring NaH suspension.

      • Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the phenolic hydroxyl group, which is more acidic than the amine, to form a sodium phenoxide intermediate.[2][16] This intermediate is a potent nucleophile for the subsequent reaction.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution to neutralize any unreacted NaH.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2-amino-5-(phenylmethoxy)benzoate.

Step 3: N-Acetylation of Methyl 2-amino-5-(phenylmethoxy)benzoate

Objective: To synthesize the final product, this compound.

  • Materials:

    • Methyl 2-amino-5-(phenylmethoxy)benzoate (1.0 eq)

    • Acetic anhydride (Ac₂O) (1.2 eq)

    • Pyridine (1.5 eq) or Triethylamine (TEA)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Dissolve Methyl 2-amino-5-(phenylmethoxy)benzoate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.

      • Rationale: Pyridine acts as a base to neutralize the acetic acid byproduct of the reaction and can also serve as a nucleophilic catalyst.

    • Slowly add acetic anhydride (1.2 eq) to the stirring solution at 0 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield pure this compound.

Laboratory Workflow and Characterization

The entire process from starting material to final product involves a sequence of reaction, workup, and purification steps.

Caption: High-level laboratory workflow diagram.

Expected Characterization Data for Final Product:

PropertyValue
IUPAC Name methyl 2-acetamido-5-(phenylmethoxy)benzoate
Molecular Formula C₁₇H₁₇NO₄[1]
Molecular Weight 299.32 g/mol [1]
Appearance White to off-white solid
Purity (Typical) >98% (after recrystallization)

References

  • New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from nj.gov. [Link]

  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from nj.gov. [Link]

  • Public Health England. (2017). Benzyl chloride: general information. GOV.UK. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Acetic anhydride. NIOSH Pocket Guide to Chemical Hazards. Retrieved from cdc.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzyl chloride. Retrieved from epa.gov. [Link]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved from wikipedia.org. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0016 - BENZYL CHLORIDE. Retrieved from ilo.org. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0209 - ACETIC ANHYDRIDE. Retrieved from ilo.org. [Link]

  • McCabe Dunn, J. M., et al. (2015). The Safe Use of Sodium Hydride on Scale. Organic Process Research & Development. [Link]

  • Google Patents. (n.d.). Method for the direct acylation of aminobenzoic acids.
  • McCabe Dunn, J. M., et al. (2015). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 19(2), 374-380. [Link]

  • Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from sciencemadness.org. [Link]

  • DeLuca, M. E., & Zzyat, J. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(9), 2037-2042. [Link]

  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. Retrieved from researchgate.net. [Link]

  • Föllmann, W., et al. (2013). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Journal of Toxicology and Environmental Health, Part A, 76(1), 1-13. [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from libretexts.org. [Link]

Sources

Topic: High-Purity Recovery of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-tested protocol for the purification of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic acid methyl ester, a key intermediate in pharmaceutical synthesis.[1] The guide moves beyond a simple set of instructions to explain the underlying principles of crystallization, enabling researchers to adapt and troubleshoot the procedure effectively. We detail a systematic approach to solvent selection, a step-by-step recrystallization workflow, and methods for verifying final product purity. The causality behind each procedural choice is explained to ensure both reproducibility and a deeper understanding of the purification process.

Introduction: The Imperative for Purity

This compound (MW: 299.32 g/mol , Formula: C₁₇H₁₇NO₄) is a benzoic acid derivative that serves as a valuable building block in the synthesis of complex pharmaceutical agents.[1] The efficacy, safety, and stability of an Active Pharmaceutical Ingredient (API) are directly dependent on the purity of its precursors. Recrystallization stands as a robust, scalable, and economical technique for purifying solid organic compounds, making it an indispensable tool in drug development.[2][3][4]

This process leverages differences in solubility between the target compound and its impurities at varying temperatures.[5] By dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, while impurities remain dissolved in the mother liquor.[4][6] This guide provides the necessary framework to achieve high-purity this compound suitable for downstream applications.

Health & Safety Precautions

Proper safety protocols are mandatory when handling this compound and the associated solvents.

  • Compound Hazards: this compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and can cause skin and eye irritation (Category 2).[1][7]

  • Solvent Hazards: Organic solvents such as methanol, ethanol, and ethyl acetate are flammable and can cause respiratory irritation.[8]

  • Required PPE: Always wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.[1][9]

  • Engineering Controls: All operations, especially those involving heating solvents, must be conducted inside a certified chemical fume hood to prevent inhalation of dusts and vapors.[1]

The Recrystallization Workflow: A Visual Overview

The purification process follows a logical sequence of steps designed to systematically remove impurities and isolate the pure crystalline product.

G cluster_prep Preparation cluster_main Core Protocol cluster_analysis Analysis Solvent Solvent System Selection Dissolve 1. Dissolution (Crude in min. hot solvent) Solvent->Dissolve Filter 2. Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cool 3. Slow Cooling (Induce crystallization) Filter->Cool Collect 4. Vacuum Filtration (Isolate crystals) Cool->Collect Wash 5. Crystal Washing (Cold solvent) Collect->Wash Dry 6. Drying (Remove residual solvent) Wash->Dry Analyze Purity & Yield Assessment Dry->Analyze

Caption: The systematic workflow for purification by recrystallization.

Protocol I: Systematic Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. For structurally related benzoic acid esters, polar organic solvents are often effective.[10][11]

Screening Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the candidate solvent dropwise (start with ~0.5 mL) at room temperature. Observe if the compound dissolves readily. An ideal solvent will not dissolve the compound in the cold.

  • If the compound is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point.

  • Continue adding small portions of the solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

Data Presentation: Solvent Screening Observations

Solvent CandidateSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingRemarks
MethanolSparingly SolubleVery SolubleGood, fine needlesA strong primary candidate.[1]
EthanolSparingly SolubleVery SolubleGood, well-formed crystalsExcellent primary candidate.
IsopropanolPoorly SolubleSolubleModerate, may require longer coolingViable, potentially higher recovery.
Ethyl AcetateSolubleVery SolublePoor, may need an anti-solventLess ideal as a single solvent.
Ethanol/Water (e.g., 9:1)Poorly SolubleVery SolubleExcellent, dense crystalsA powerful mixed-solvent system.
TolueneInsolubleSparingly SolublePoorNot suitable.

Based on this screening, Methanol or a mixed Ethanol/Water system are recommended for the full-scale procedure.

Protocol II: Detailed Recrystallization Procedure

This protocol assumes a starting quantity of 5.0 g of crude this compound. Adjust solvent volumes accordingly for different scales.

Materials & Equipment:

  • Crude this compound

  • Selected solvent (e.g., Methanol)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with stirring function

  • Stemless funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Glass stir rod

  • Watch glass

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of the crude solid into a 125 mL Erlenmeyer flask with a stir bar. Add approximately 30 mL of methanol. Heat the mixture on a hot plate to a gentle boil while stirring. Continue adding methanol in small (~2-3 mL) portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.[5]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a pre-heated 250 mL Erlenmeyer flask. Pour the hot solution quickly through the filter paper. Causality: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and leave it undisturbed on the benchtop to cool slowly. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice, reducing purity.[5][6] Once the flask reaches room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol. Turn on the vacuum and pour the cold slurry of crystals into the funnel. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the mother liquor, which contains the dissolved impurities.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold methanol. Causality: Washing with a minimal amount of cold solvent removes any residual mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and facilitate initial drying. Transfer the crystalline cake to a pre-weighed watch glass and allow it to air-dry completely in a well-ventilated area (or in a vacuum oven at low heat).

  • Analysis: Once dry, weigh the final product to calculate the percent yield. Assess its purity by measuring the melting point and comparing it to the literature value. Further analysis via TLC, HPLC, or NMR can be performed to confirm purity.

Troubleshooting Common Issues

IssueProbable CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; or the solution is cooling too rapidly.Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and ensure very slow cooling.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Boil off a portion of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound to induce nucleation.[2][5]
Low Recovery Too much solvent was used; crystals were washed with room-temp solvent; premature crystallization during hot filtration.Ensure minimum solvent volume is used. Always wash with ice-cold solvent. Ensure filtration apparatus is properly heated.
Colored Impurities Remain Impurity is co-crystallizing or has similar solubility.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Expected Results & Data Summary

The following table outlines the expected outcomes for the recrystallization of this compound based on the recommended protocol.

ParameterRecommended Value / ObservationRationale / Reference
Optimal Solvent Methanol or Ethanol/Water (9:1)Provides a significant solubility differential with temperature.[1]
Crude:Solvent Ratio (Approx.) 1 g : 8-12 mLEmpirically determined to achieve saturation near the boiling point.
Expected Yield 75–90%Accounts for material loss due to solubility in the cold mother liquor.[1]
Purity (Post-Recrystallization) >99% (by HPLC)Recrystallization is highly effective at removing minor impurities.
Physical Appearance White to off-white crystalline solidPure organic compounds typically form well-defined, colorless crystals.

References

  • SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Scribd. (n.d.). Synthesize Benzocaine via Fischer Esterification. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry Online. (2022). Benzocaine synthesis. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

  • SciSpace. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). Preparation of Benzocaine. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.... Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for Purity Analysis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities for 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, a key intermediate in pharmaceutical synthesis.[1] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in drug development and manufacturing environments. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction

This compound is a complex organic molecule utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of compounds.[4] Specifically, reversed-phase HPLC is the predominant mode used for the analysis of a wide variety of pharmaceutical compounds due to its versatility and compatibility with aqueous-organic mobile phases.[5][6][7]

This application note presents a comprehensive guide to a validated HPLC method for the purity assessment of this compound. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's development. The protocol is designed to be self-validating, ensuring trustworthy and reproducible results.

Scientific Principles and Method Causality

The developed method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is more polar. The separation of the target analyte from its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. The hydrophobicity of the analytes plays a key role in their retention; more non-polar compounds will have a stronger interaction with the C18 stationary phase and thus elute later.[6][7]

Analyte Properties: this compound (Molecular Formula: C₁₇H₁₇NO₄, Molecular Weight: 299.32 g/mol ) is a moderately non-polar molecule due to the presence of two aromatic rings and an ester group.[1] Its structure suggests good retention on a C18 column. The acetylamino and ester functional groups provide sites for potential hydrogen bonding, influencing its interaction with the mobile phase.

Column Selection: A C18 column is the workhorse of reversed-phase HPLC and was chosen for its excellent hydrophobic selectivity and wide availability.[7][8] The specific column selected offers high efficiency and good peak shape for a broad range of analytes.

Mobile Phase Selection: A gradient elution with a mixture of acetonitrile and a phosphate buffer was chosen. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The phosphate buffer is used to control the pH of the mobile phase, which is crucial for the consistent ionization state of any acidic or basic functional groups in the analyte and impurities, thereby ensuring reproducible retention times.[9] A gradient is employed to ensure the elution of both less retained (more polar) and strongly retained (more non-polar) impurities within a reasonable analysis time.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Orthophosphoric acid (analytical grade)

  • Sample: this compound test sample

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-20 min: 40-70% B; 20-25 min: 70-40% B; 25-30 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions

Mobile Phase A (Buffer):

  • Weigh 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 with dropwise addition of orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

Reference Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Sample Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guidelines.[2][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure: Inject the diluent, a solution of the reference standard, and the sample solution. Analyze a stressed sample (e.g., exposed to acid, base, peroxide, heat, and light) to demonstrate that the method can separate the main peak from any degradation products.

  • Acceptance Criteria: The peak for this compound in the sample chromatogram should be spectrally pure (as determined by a DAD) and well-resolved from any other peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the reference standard solution ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

  • Acceptance Criteria: Plot the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Prepare a sample matrix (placebo) and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst and/or a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.

Data Presentation

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
RSD of 5 replicate injections ≤ 2.0%0.5%
Linearity Data
Concentration (µg/mL)Mean Peak Area
50125430
75188145
100250860
125313575
150376290
Correlation Coefficient (r²) ≥ 0.999

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Weigh & Dissolve Reference Standard injection Inject into HPLC prep_std->injection prep_sample Weigh & Dissolve Test Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection acquisition Chromatogram Acquisition injection->acquisition integration Peak Integration & Area Calculation acquisition->integration quantification Purity & Impurity Quantification integration->quantification G cluster_params Validation Parameters (ICH Q2 R1) Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for method validation.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the purity analysis of this compound. The method is straightforward, utilizing common reversed-phase chromatography principles and readily available reagents and instrumentation. The comprehensive validation approach ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment, providing accurate and precise results for quality control and assurance.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Reverse Phase HPLC And Normal Phase HPLC: Key Differences, Applications, and 7+ FAQs. PharmaGuru. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Method Development Guide. HPLC. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]

  • Chemical Properties of Benzoic acid, 2-(acetylamino)- (CAS 89-52-1). Cheméo. [Link]

  • Benzoic acid, 2-(acetyloxy)-5-amino-, methyl ester CAS NO.90922-94-4. Zhejiang Jiuzhou Chem Co.,Ltd. [Link]

  • Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis. ResearchGate. [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Separation of Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]

  • Methyl 4-(acetylamino)-2-methoxybenzoate. PubChem. [Link]

  • (A) HPLC traces of benzoic acid analysis. Lane 1: Standard sample of... ResearchGate. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

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The Synthetic Versatility of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the strategic selection of molecular building blocks is paramount. Among these, 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester stands out as a highly functionalized and versatile intermediate. Its unique arrangement of an acetylamino group, a protected phenol in the form of a phenylmethoxy (benzyloxy) ether, and a methyl ester on a benzoic acid core provides a rich platform for the construction of complex molecular architectures. This guide offers in-depth technical insights and detailed protocols for the effective utilization of this compound in the modern synthetic laboratory.

Compound Profile and Physicochemical Properties

This compound, with CAS Number 340291-79-4, is a stable, crystalline solid at room temperature.[1] The strategic placement of its functional groups dictates its reactivity and potential applications. The acetylamino group can act as a hydrogen bond donor and influences the electronic properties of the aromatic ring.[1] The phenylmethoxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to unmask a reactive site for further elaboration. This benzyloxy protection enhances the compound's lipophilicity, which can be advantageous for solubility in organic solvents.[1]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
CAS Number 340291-79-4[1]
Molecular Formula C₁₇H₁₇NO₄[1]
Molecular Weight 299.32 g/mol [1]
IUPAC Name methyl 2-acetamido-5-(phenylmethoxy)benzoate
Appearance White to off-white solidInferred from related compounds

Strategic Synthesis of the Core Intermediate

The preparation of this compound can be approached through a logical sequence of reactions, typically starting from more readily available precursors. A common and efficient strategy involves a two-step process from methyl 5-amino-2-hydroxybenzoate. This approach allows for the sequential introduction of the acetyl and phenylmethoxy groups.

Diagram of the Synthetic Workflow

Synthetic Workflow Synthetic Pathway to the Target Intermediate A Methyl 5-amino-2-hydroxybenzoate B Methyl 2-acetamido-5-hydroxybenzoate A->B N-Acetylation Acetic Anhydride or Acetyl Chloride C 2-(Acetylamino)-5-(phenylmethoxy)- benzoic Acid Methyl Ester B->C Benzylation (Williamson Ether Synthesis) Benzyl Bromide, K₂CO₃

Caption: A two-step synthetic route to the target compound.

Protocol 1: N-Acetylation of Methyl 5-amino-2-hydroxybenzoate

The initial step involves the selective acylation of the amino group. The choice of acetylating agent and reaction conditions is crucial to avoid competing acylation of the hydroxyl group.

Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). The reaction is typically performed in a suitable solvent, and a base may be used to neutralize the acid byproduct, driving the reaction to completion.

Materials:

  • Methyl 5-amino-2-hydroxybenzoate

  • Acetic Anhydride

  • Pyridine (optional, as catalyst and base)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 5-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.

  • To the stirred solution, add acetic anhydride (1.2 eq). A catalytic amount of pyridine can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, methyl 2-acetamido-5-hydroxybenzoate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Benzylation of Methyl 2-acetamido-5-hydroxybenzoate

With the amino group protected, the subsequent step is the benzylation of the phenolic hydroxyl group via a Williamson ether synthesis.

Principle: The phenolic proton is removed by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the benzyl ether.

Materials:

  • Methyl 2-acetamido-5-hydroxybenzoate

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 2-acetamido-5-hydroxybenzoate (1.0 eq) in acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously and add benzyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of the expected spectroscopic features.

Spectroscopic TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.2 (s, 3H, -NHCOCH₃), ~3.9 (s, 3H, -COOCH₃), ~5.1 (s, 2H, -OCH₂Ph), aromatic protons in the expected regions.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~25 (-NHCOCH₃), ~52 (-COOCH₃), ~70 (-OCH₂Ph), carbonyl carbons (~168-170 ppm), aromatic carbons.
FT-IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide stretch), ~1250 (C-O ether stretch).
Mass Spectrometry (ESI-MS) m/z: 300.1 [M+H]⁺, 322.1 [M+Na]⁺.

Applications in Advanced Organic Synthesis

The true value of this compound lies in its potential for further synthetic transformations, making it a valuable scaffold in medicinal chemistry and materials science.[1]

Diagram of Potential Synthetic Transformations

Synthetic Applications Synthetic Utility of the Core Intermediate A 2-(Acetylamino)-5-(phenylmethoxy)- benzoic Acid Methyl Ester B Amide Derivatives A->B Amidation C Hydrazide Derivatives A->C Hydrazinolysis D Deprotected Phenol A->D Debenzylation E Heterocyclic Scaffolds D->E Further Elaboration

Caption: Key transformations of the title compound.

Elaboration of the Ester Functionality

The methyl ester group is amenable to a variety of transformations, providing access to a range of derivatives.

  • Amidation: Reaction with primary or secondary amines, often in the presence of a coupling agent or via direct aminolysis at elevated temperatures, yields the corresponding amides. These amides can be valuable targets in their own right or serve as precursors for further cyclization reactions.

  • Hydrazinolysis: Treatment with hydrazine hydrate can convert the methyl ester into the corresponding hydrazide. This functional group is a key precursor for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles, which are prevalent in many biologically active molecules.

Deprotection of the Phenylmethoxy Group

The benzyl ether can be cleaved under various conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C), to reveal the free phenolic hydroxyl group. This deprotection unmasks a reactive site for:

  • Alkylation or Acylation: The free phenol can be further functionalized by introducing different alkyl or acyl groups to modulate the compound's properties.

  • Cyclization Reactions: The newly exposed hydroxyl group can participate in intramolecular cyclization reactions to form oxygen-containing heterocycles, such as benzofurans.

A Precursor to Pharmaceutical Scaffolds

While direct synthesis of specific drugs from this exact intermediate may not be widely documented, its structural motifs are highly relevant in pharmaceutical development. For instance, a closely related compound, methyl 5-acetyl-2-(benzyloxy)benzoate, is a key intermediate in the synthesis of Salmeterol, a long-acting β₂-adrenergic agonist used in the treatment of asthma.[2] The functional handles present in this compound make it an attractive starting point for the synthesis of libraries of compounds for screening against various biological targets. The acetylamino group, in particular, is a common feature in many pharmacologically active molecules, contributing to their binding affinity and metabolic stability.[1]

Conclusion

This compound is a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, characterization, and reactivity empowers researchers to leverage its full potential in their synthetic endeavors. The protocols and insights provided in this guide serve as a foundation for the innovative application of this versatile building block in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

  • Apicule. Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester (CAS No: 27475-09-8) API Intermediate Manufacturers. [Link]

  • Der Pharma Chemica. Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. [Link]

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Application Notes and Protocols: 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Benzoic acid derivatives, and specifically benzamides, have historically proven to be a rich source of biologically active compounds. This guide focuses on a promising, yet underexplored molecule: 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester . While primarily utilized as a synthetic intermediate, its structural motifs—an acetylamino group capable of hydrogen bonding and a lipophilic phenylmethoxy moiety—suggest a significant potential for interaction with various biological targets.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of the compound's synthesis, its potential mechanisms of action, and detailed protocols for its investigation as a modulator of critical cellular pathways. Our objective is to equip researchers with the knowledge and practical methodologies to unlock the therapeutic potential of this intriguing molecule.

Compound Profile and Synthetic Strategy

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in medicinal chemistry.

PropertyValueSource
CAS Number 340291-79-4[1]
Molecular Formula C₁₇H₁₇NO₄[1]
Molecular Weight 299.32 g/mol [1]
Appearance White to off-white powder[1]
Key Structural Features Acetylamino group, Phenylmethoxy (benzyloxy) group, Methyl ester[1]

The presence of the phenylmethoxy group increases the lipophilicity of the molecule, which may enhance its permeability across cellular membranes.[1] The acetylamino group, on the other hand, can act as a hydrogen bond donor and acceptor, facilitating specific interactions with biological targets like enzymes or receptors.[1]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a generalized procedure based on standard organic chemistry transformations.

Workflow for the Synthesis of this compound

A Starting Material: Methyl 2-amino-5-hydroxybenzoate B Step 1: Benzylation (Protection of Phenolic Hydroxyl) A->B Reagents: Benzyl bromide, K₂CO₃, Acetone C Intermediate 1: Methyl 2-amino-5-(phenylmethoxy)benzoate B->C D Step 2: Acetylation (Acylation of Amine) C->D Reagents: Acetic anhydride, Pyridine E Final Product: 2-(Acetylamino)-5-(phenylmethoxy) -benzoic Acid Methyl Ester D->E

A schematic overview of the synthetic workflow.

Materials:

  • Methyl 2-amino-5-hydroxybenzoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Protocol:

Step 1: Synthesis of Methyl 2-amino-5-(phenylmethoxy)benzoate (Intermediate 1)

  • To a solution of methyl 2-amino-5-hydroxybenzoate (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Intermediate 1.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve Intermediate 1 (1 equivalent) in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure final product.

Postulated Biological Activity and Mechanistic Insights

While extensive biological data for this compound is not yet available, its structural similarity to known bioactive molecules allows for informed hypotheses regarding its potential applications.[1] Several classes of benzamide derivatives have demonstrated efficacy as anticancer agents, suggesting that this compound may also possess antiproliferative properties.[2][3][4]

Hypothetical Target: Kinase Inhibition in Cancer Signaling

Many benzamide-containing compounds are known to function as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer. We hypothesize that this compound may act as an inhibitor of a kinase involved in cancer cell proliferation, such as a receptor tyrosine kinase (RTK) or a downstream signaling kinase.

Hypothesized Mechanism of Action

A 2-(Acetylamino)-5-(phenylmethoxy) -benzoic Acid Methyl Ester B Kinase ATP-Binding Pocket A->B Binds via H-bonds (acetylamino) & hydrophobic interactions (phenylmethoxy) C Inhibition of Kinase Activity B->C D Downstream Signaling Pathway (e.g., MAPK/ERK or PI3K/Akt) C->D Blocks phosphorylation cascade E Reduced Cell Proliferation and/or Induction of Apoptosis D->E

Postulated mechanism of kinase inhibition.

The acetylamino group could form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the phenylmethoxy group could occupy a hydrophobic pocket, contributing to binding affinity and selectivity.[1]

Experimental Protocols for Biological Evaluation

To investigate the hypothesized anticancer activity of this compound, a series of cell-based assays can be employed.[5] These assays are designed to assess the compound's effect on cell viability, proliferation, and its engagement with intracellular targets.

Protocol 1: Cell Viability and Cytotoxicity Assay

This initial screen is crucial to determine the concentration range at which the compound affects cell viability. The MTT assay is a widely used colorimetric assay for this purpose.[2]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)[2][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

To determine if the compound directly engages with an intracellular target, a Cellular Thermal Shift Assay (CETSA®) can be performed.[6] This assay measures the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cancer cell line of interest

  • PBS (Phosphate Buffered Saline)

  • This compound

  • Protease inhibitor cocktail

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the hypothesized target protein (e.g., a specific kinase)

Protocol:

  • Treat intact cells with the test compound or vehicle control for a specified time.

  • Wash the cells with PBS to remove unbound compound.

  • Resuspend the cells in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of the target protein remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 3: Kinase Activity Assay

If a specific kinase is identified as a potential target, its inhibition by the compound can be confirmed using an in vitro kinase activity assay.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound

  • Detection reagents (e.g., phosphospecific antibody or a luminescence-based ATP detection kit)

Protocol:

  • In a microplate, add the kinase, its substrate, and varying concentrations of the test compound dissolved in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate or the amount of ATP remaining.

  • Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Concluding Remarks

This compound represents a molecule with considerable, yet largely untapped, potential in medicinal chemistry. Its structural features are suggestive of interactions with key biological targets, particularly those implicated in cancer biology. The protocols outlined in this guide provide a systematic framework for the synthesis and biological evaluation of this compound. By employing these methodologies, researchers can rigorously test the hypothesized anticancer activities and elucidate the mechanism of action of this promising scaffold. The journey from a synthetic intermediate to a potential therapeutic lead is challenging, but with the application of robust scientific principles and the detailed protocols provided herein, the scientific community is well-equipped to explore the full potential of this compound.

References

  • An, F., & Horvath, D. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 26(15), 4135-4148. (URL: [Link])

  • Brand, I., et al. (2003). Assays for the identification of inhibitors targeting specific translational steps. PubMed, 15(1), 1-10. (URL: [Link])

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. (URL: [Link])

  • Gao, X., et al. (2018). Synthesis of benzamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 116-124. (URL: [Link])

  • Current Trends in Cell-based Assays and Drug Discovery. (2016). (URL: [Link])

  • Zheng, W., & Spencer, T. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. (URL: [Link])

  • Li, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1370. (URL: [Link])

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. (URL: [Link])

  • In Vitro Cell Based Assays - Assay Guidance Manual. (2004). NCBI Bookshelf. (URL: [Link])

  • Cell-based Assays to Identify Inhibitors of Viral Disease. (2012). PMC. (URL: [Link])

  • Thermal shift assay. Wikipedia. (URL: [Link])

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. (URL: [Link])

  • Synthesis of Benzamide. (2020). YouTube. (URL: [Link])

  • CN106565541A - Synthesis method for benzamidine derivatives.
  • Benzoic acid, 5-acetyl-2-(phenylmethoxy)-, methyl ester (CAS No: 27475-09-8) API Intermediate Manufacturers. apicule. (URL: [Link])

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Synthesis of benzoic acid methyl ester. PrepChem.com. (URL: [Link])

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). MDPI. (URL: [Link])

  • Structure of Benzoic acid, methyl ester present in the methanolic extract of C. zeylanicum using GC-MS analysis. ResearchGate. (URL: [Link])

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2023). MDPI. (URL: [Link])

  • Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. (2014). PubMed. (URL: [Link])

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Application Notes and Protocols for 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester and its Analogs as Research Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of benzoic acid derivatives, specifically focusing on the synthetic utility of compounds structurally related to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester. The protocols herein detail the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist, from a closely related and commercially available precursor, methyl 5-acetyl-2-hydroxybenzoate. This pathway highlights the critical role of such intermediates in the construction of complex pharmaceutical agents.

The narrative is structured to provide not only a step-by-step experimental guide but also to elucidate the underlying chemical principles and the pharmacological relevance of the target molecule. This approach is designed to empower researchers with a comprehensive understanding of the synthetic strategy and its practical implementation.

Introduction: The Strategic Importance of Benzoic Acid Intermediates in Pharmaceutical Synthesis

Benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of therapeutic agents.[1] The subject of this guide, this compound, and its structural analogs, are exemplary of such pivotal intermediates. Their utility lies in the strategic placement of functional groups that allow for sequential and regioselective modifications, ultimately leading to the assembly of complex molecular architectures with desired pharmacological activities.

This guide will focus on a tangible application: the synthesis of Salmeterol, a widely prescribed medication for the management of asthma and chronic obstructive pulmonary disease (COPD).[2] The synthetic route presented herein commences with a readily available starting material, methyl 5-acetyl-2-hydroxybenzoate, and proceeds through a key intermediate, methyl 5-acetyl-2-(benzyloxy)benzoate, which shares the core structural features of the topic compound. This practical example serves to illustrate the broader applicability of this class of intermediates in contemporary drug development.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the physicochemical properties of the key intermediate is paramount for successful synthesis and scale-up.

PropertyValueReference
Chemical Name Methyl 5-acetyl-2-(benzyloxy)benzoate[3]
CAS Number 27475-09-8[3]
Molecular Formula C₁₇H₁₆O₄[3]
Molecular Weight 284.31 g/mol [3]
Melting Point 69-72 °C[3]
Appearance White to off-white solid
Solubility Insoluble in water; soluble in organic solvents like dichloromethane, acetone, and DMF.[3]

The Synthetic Pathway to Salmeterol: A Multi-Step Approach

The synthesis of Salmeterol from methyl 5-acetyl-2-hydroxybenzoate is a well-established route that involves several key transformations. The overall workflow is depicted in the diagram below. Each step is designed to selectively modify the molecule, building complexity towards the final active pharmaceutical ingredient (API).

Salmeterol_Synthesis Start Methyl 5-acetyl-2-hydroxybenzoate Intermediate1 Methyl 5-acetyl-2-(benzyloxy)benzoate Start->Intermediate1 Benzylation Intermediate2 Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Intermediate1->Intermediate2 Bromination Intermediate3 Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate Intermediate2->Intermediate3 Coupling Intermediate4 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol Intermediate3->Intermediate4 Reduction Salmeterol Salmeterol Intermediate4->Salmeterol Debenzylation

Caption: Synthetic workflow for Salmeterol.

Detailed Experimental Protocols

The following protocols are based on established procedures found in the patent literature, particularly WO2012032546A2, and represent a robust pathway to Salmeterol.[4]

Step 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

This initial step serves to protect the phenolic hydroxyl group as a benzyl ether. This protection is crucial to prevent unwanted side reactions in subsequent steps.

  • Reaction Scheme:

    • Methyl 5-acetyl-2-hydroxybenzoate + Benzyl chloride → Methyl 5-acetyl-2-(benzyloxy)benzoate

  • Reagents and Materials:

    • Methyl 5-acetyl-2-hydroxybenzoate

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Potassium iodide (KI)

    • Acetone

    • Water

  • Protocol:

    • To a solution of methyl 5-acetyl-2-hydroxybenzoate (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents) and a catalytic amount of potassium iodide.

    • Stir the suspension at room temperature for 15-20 minutes.

    • Add benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford pure methyl 5-acetyl-2-(benzyloxy)benzoate.

Step 2: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

This step introduces a bromine atom at the α-position of the acetyl group, creating a reactive electrophilic center for the subsequent nucleophilic substitution.

  • Reaction Scheme:

    • Methyl 5-acetyl-2-(benzyloxy)benzoate + Brominating agent → Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

  • Reagents and Materials:

    • Methyl 5-acetyl-2-(benzyloxy)benzoate

    • N-Bromosuccinimide (NBS)

    • Sulfuric acid (catalyst) or a radical initiator (AIBN)

    • Dichloromethane (DCM) or Chloroform

    • Aqueous sodium thiosulfate solution

    • Brine

  • Protocol:

    • Dissolve methyl 5-acetyl-2-(benzyloxy)benzoate (1 equivalent) in dichloromethane.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of sulfuric acid.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, which is often used in the next step without further purification.[2][4]

Step 3: Coupling with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine

This is a key bond-forming step where the long side chain of Salmeterol is introduced via nucleophilic substitution of the bromide by the secondary amine.

  • Reaction Scheme:

    • Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate + N-benzyl-6-(4-phenylbutoxy)hexan-1-amine → Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate

  • Reagents and Materials:

    • Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

    • N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIEA)

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Protocol:

    • Dissolve methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (1 equivalent) and N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (1 equivalent) in DMF.

    • Add potassium carbonate (2-3 equivalents) to the mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 4: Reduction of the Keto and Ester Groups

This step involves the reduction of both the ketone and the methyl ester functionalities to hydroxyl groups.

  • Reaction Scheme:

    • Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate + Reducing agent → 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol

  • Reagents and Materials:

    • Crude product from Step 3

    • Lithium aluminum hydride (LiAlH₄) or Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride)

    • Anhydrous tetrahydrofuran (THF) or Toluene

    • Aqueous workup solution (e.g., Rochelle's salt solution or dilute acid)

  • Protocol:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (excess) in anhydrous THF.

    • Cool the suspension to 0°C.

    • Dissolve the crude product from Step 3 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to obtain the crude di-benzyl protected Salmeterol.

Step 5: Debenzylation to Yield Salmeterol

The final step is the removal of the two benzyl protecting groups to unveil the free phenolic and benzylic hydroxyl groups of Salmeterol.

  • Reaction Scheme:

    • 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol + H₂/Pd-C → Salmeterol

  • Reagents and Materials:

    • Crude product from Step 4

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Protocol:

    • Dissolve the crude product from Step 4 in methanol.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude Salmeterol.

    • The final product can be purified by recrystallization or by forming a salt, such as the xinafoate salt, to achieve pharmaceutical-grade purity.

Mechanism of Action: Salmeterol as a β2-Adrenergic Receptor Agonist

Salmeterol exerts its therapeutic effect by acting as a selective long-acting β2-adrenergic receptor agonist (LABA).[5][6] These receptors are predominantly located on the smooth muscle cells of the airways.

Salmeterol_MoA Salmeterol Salmeterol Beta2AR β2-Adrenergic Receptor (GPCR) Salmeterol->Beta2AR Binds to exosite G_Protein Gs Protein Activation Beta2AR->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation

Caption: Signaling pathway of Salmeterol.

The binding of Salmeterol to the β2-adrenergic receptor initiates a conformational change that activates the associated Gs protein.[7] This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] The increased intracellular concentration of cAMP leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle.[8] This cascade of events culminates in bronchodilation, which alleviates the symptoms of asthma and COPD.[1][5]

The long duration of action of Salmeterol (up to 12 hours) is attributed to its long, lipophilic side chain, which anchors the molecule to an "exosite" on the receptor, allowing the active portion of the molecule to repeatedly engage with the receptor's active site.[9]

Conclusion and Future Perspectives

The synthetic pathway to Salmeterol detailed in these application notes exemplifies the crucial role of benzoic acid intermediates in the development of modern pharmaceuticals. The ability to strategically manipulate the functional groups on the benzoic acid core allows for the efficient construction of complex and highly active molecules. The protocols provided herein offer a practical guide for researchers in the field, while the mechanistic insights underscore the importance of a deep understanding of the underlying pharmacology.

Future research in this area may focus on the development of novel, more efficient synthetic routes to Salmeterol and other β2-agonists, potentially employing green chemistry principles to reduce environmental impact. Furthermore, the exploration of new benzoic acid-based scaffolds could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles for the treatment of respiratory diseases and beyond.

References

  • Salmeterol. (2023). In StatPearls. StatPearls Publishing. Available from: [Link]

  • Johnson, M. (1995). The pharmacology of salmeterol. Lung, 173(Suppl 1), 19-27. Available from: [Link]

  • Salmeterol. (2024). In Wikipedia. Retrieved from [Link]

  • Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). In Drug Index. Pediatric Oncall. Retrieved from [Link]

  • Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2001). Alternative mechanisms for long-acting beta(2)-adrenergic agonists in COPD. Chest, 120(1), 258–270. Available from: [Link]

  • Pharmacology of Salmeterol (Serevent); Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. (2024, December 15). YouTube. Retrieved from [Link]

  • Application Notes and Protocols: Synthesis of Salmeterol from Methyl 5-acetyl-2-(benzyloxy)
  • Dwivedi, S. D., & Shah, N. S. (2012). Process for the preparation of salmeterol and its intermediates. WO 2012/032546 A2.
  • Beta2-adrenergic agonist. (2024). In Wikipedia. Retrieved from [Link]

  • Sahadeva Reddy, P., et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. Der Pharma Chemica, 8(8), 28-35.
  • What are β2-adrenergic receptor agonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Process for the preparation of salmeterol and its intermediates. (2012). Google Patents.
  • Process for the Preparation of Salmeterol and Its Intermediates. (2012). Unified Patents Portal. Retrieved from [Link]

  • Beta-2 Agonists. (2025, November 7). In StatPearls. StatPearls Publishing. Available from: [Link]

  • Beta-agonist: Types, Dosing, Benefits & Side Effects. (2023, March 24). Cleveland Clinic. Retrieved from [Link]

  • An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Discovery and History. (2025). BenchChem.
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  • PROCESS FOR THE PREPARATION OF SALMETEROL AND ITS INTERMEDIATES. (2012). WIPO Patentscope. Retrieved from [Link]

  • Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (2025, August 10).
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Experimental Blueprint for the Esterification of Substituted Benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Esterification in Modern Chemistry

The transformation of carboxylic acids into esters, a fundamental reaction known as esterification, is a cornerstone of modern organic synthesis. This process is of paramount importance in the pharmaceutical and materials science industries, where the resulting esters often exhibit modified solubility, stability, and biological activity compared to their parent carboxylic acids. Substituted benzoic acids, in particular, serve as vital building blocks for a diverse array of pharmaceuticals, agrochemicals, and polymers. The ability to efficiently and selectively esterify these compounds is therefore a critical skill for any researcher in these fields.

This comprehensive guide provides a detailed exploration of the experimental setups for the esterification of substituted benzoic acids. Moving beyond simple procedural lists, this document delves into the mechanistic underpinnings of various esterification methods, offering field-proven insights to aid in reaction optimization and troubleshooting. Each protocol is designed as a self-validating system, ensuring technical accuracy and reproducibility.

I. Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a traditional and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] It is an equilibrium-driven process, and several strategies can be employed to drive the reaction towards the product side.[2][3]

A. Mechanistic Insights

The reaction proceeds via a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[2][4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the ester.[1][5]

B. Experimental Considerations
  • Choice of Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[6] p-Toluenesulfonic acid (p-TsOH) can also be used and is often easier to handle.[6]

  • Driving the Equilibrium: To achieve high yields, the equilibrium must be shifted towards the products. This can be accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[1][5][7]

  • Substituent Effects: The electronic nature of the substituents on the benzoic acid ring can influence the reaction rate. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. Conversely, bulky ortho-substituents can introduce steric hindrance, slowing the reaction down.[8]

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for real-time reaction monitoring.[10][11]

C. Detailed Protocol for Fischer-Speier Esterification
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted benzoic acid (1.0 equivalent).[8]

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., 10-20 equivalents), which will also function as the solvent.[8] While stirring, carefully and dropwise add the acid catalyst (e.g., concentrated H₂SO₄, 0.1 equivalents).[8]

  • Reaction Setup: Attach a reflux condenser to the flask.[8] To prevent the loss of volatile reactants and products, ensure a continuous flow of cold water through the condenser.[12] For reactions sensitive to atmospheric moisture, a drying tube can be fitted to the top of the condenser.

  • Heating: Heat the reaction mixture to a gentle reflux using a heating mantle.[12][13] Avoid using a Bunsen burner due to the flammability of many alcohols.[12] The reaction time can range from 1 to 10 hours, depending on the specific substrates.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a low-boiling alcohol was used, remove the excess under reduced pressure.[8]

    • Dilute the residue with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water.

    • Carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate until the cessation of CO₂ evolution.[8][14]

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.[8]

  • Purification: The crude ester can be purified by distillation, recrystallization, or column chromatography.[8]

D. Visualizing the Fischer-Speier Mechanism

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_deprotonation Deprotonation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination H2O H₂O Ester R-COOR' Protonated_Ester->Ester Deprotonation H_plus_out H+

Caption: Mechanism of Fischer-Speier Esterification.

II. Steglich Esterification: A Milder Approach Using Carbodiimides

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier method, the Steglich esterification offers a milder and highly effective alternative.[15][16] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15][17]

A. Mechanistic Insights

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate.[18][19][20] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to yield the ester.[15][20] The carbodiimide is consumed in the reaction, forming a urea byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble and can be removed by filtration.[15]

B. Experimental Considerations
  • Choice of Carbodiimide: DCC is a solid and the resulting DCU byproduct is poorly soluble in most organic solvents, facilitating its removal. DIC is a liquid, which can be easier to handle, and its corresponding urea byproduct is more soluble, which can be advantageous in certain applications.[18]

  • Solvent: A variety of polar aprotic solvents, such as dichloromethane (DCM) or tetrahydrofuran (THF), are suitable for this reaction.[15]

  • Temperature: The reaction is typically carried out at room temperature.[15]

  • Side Reactions: A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[15][20] The use of DMAP helps to suppress this side reaction by accelerating the desired ester formation.[15]

C. Detailed Protocol for Steglich Esterification
  • Preparation: To a solution of the substituted benzoic acid (1.0 equivalent), the alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an appropriate anhydrous solvent (e.g., DCM) in a round-bottom flask, add the carbodiimide (DCC or DIC, 1.1 equivalents) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If DCC was used, the precipitated dicyclohexylurea (DCU) can be removed by filtration.

    • Dilute the filtrate with more solvent and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

D. Visualizing the Steglich Esterification Workflow

Steglich_Workflow start Start: Combine Reactants reactants Substituted Benzoic Acid Alcohol DMAP (catalyst) start->reactants addition Add Carbodiimide (DCC/DIC) at 0 °C reactants->addition reaction Stir at Room Temperature (2-12 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up monitoring->workup Reaction Complete filtration Filter to Remove Urea (if DCC used) workup->filtration extraction Aqueous Work-up (Dilute HCl, NaHCO₃, Brine) filtration->extraction drying Dry and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product Final Ester Product purification->product

Caption: Experimental workflow for Steglich esterification.

III. Other Notable Esterification Methods

While Fischer-Speier and Steglich esterifications are workhorse reactions, several other methods are valuable for specific applications.

A. Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the esterification of alcohols with inversion of stereochemistry.[21] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[21][22] This method is particularly useful for the esterification of sterically hindered alcohols.[23] The reaction proceeds under mild, neutral conditions.[24]

General Protocol: To a cooled (0 °C) solution of the substituted benzoic acid (1.2 equivalents), the alcohol (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in an anhydrous solvent like THF, a solution of DEAD or DIAD (1.5 equivalents) in the same solvent is added dropwise.[21][22] The reaction is typically stirred at room temperature until completion.

B. Acid Chloride-Based Esterification

For less reactive alcohols or when forcing conditions are required, converting the benzoic acid to its more reactive acid chloride derivative is an effective strategy.[16][25] The acid chloride is typically prepared by treating the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[16] The resulting acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

C. Microwave-Assisted Esterification

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating esterification reactions.[26][27] The use of a sealed-vessel microwave can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields.[8][26][28][29][30][31] This method is applicable to Fischer-Speier and other esterification protocols.

IV. Data Presentation: A Comparative Overview

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Strong Acid (H₂SO₄, p-TsOH)Reflux in excess alcoholInexpensive, scalableHarsh acidic conditions, equilibrium limited
Steglich Carbodiimide (DCC, DIC), DMAPRoom temperatureMild conditions, good for sensitive substratesStoichiometric byproduct, cost of reagents
Mitsunobu PPh₃, DEAD/DIAD0 °C to room temperatureMild, inversion of stereochemistryStoichiometric byproducts, purification can be challenging
Acid Chloride SOCl₂, then alcohol + baseVariesHigh reactivityTwo-step process, corrosive reagents
Microwave-Assisted VariesElevated temperature and pressureRapid reaction times, often higher yieldsRequires specialized equipment

V. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[32][33]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood to avoid inhaling harmful vapors.[32]

  • Handling of Reagents: Concentrated acids are corrosive and should be handled with extreme care.[7][33] Thionyl chloride is also highly corrosive and reacts violently with water. Carbodiimides can be sensitizers.

  • Heating: Use a heating mantle or oil bath for heating flammable organic solvents.[12] Never heat a closed system.[12]

VI. Conclusion

The successful esterification of substituted benzoic acids is a critical capability for researchers in the chemical and pharmaceutical sciences. This guide has provided a detailed overview of the most common and effective experimental setups, emphasizing the causal relationships between reaction conditions, mechanistic pathways, and experimental outcomes. By understanding the principles behind each method and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a wide range of benzoate esters for their specific applications.

References

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  • ACS Publications. Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor. Industrial & Engineering Chemistry Research. [Link]

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Comprehensive Structural Characterization of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide for the definitive structural characterization of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester (CAS No. 340291-79-4), a key intermediate in pharmaceutical synthesis.[1] We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies are designed to be self-validating, ensuring high-fidelity data for regulatory submissions and research applications. This guide emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge to adapt these techniques for analogous molecular structures.

Introduction: The Imperative for Rigorous Characterization

This compound is a multi-functionalized aromatic compound with a molecular formula of C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol .[1] Its role as a synthetic intermediate demands an unambiguous confirmation of its chemical structure to ensure the identity, purity, and quality of downstream active pharmaceutical ingredients (APIs).[1]

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone analytical techniques for this purpose. NMR provides precise information about the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei, while MS confirms the molecular weight and can offer insights into fragmentation patterns. This document provides a comprehensive, field-tested approach to leveraging these techniques for complete and reliable characterization.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecule's structure is a prerequisite for interpreting spectral data. The key functional groups and their expected spectral signatures are outlined below.

Caption: Structure of the target compound with key numbering.

  • ¹H NMR Predictions: We anticipate signals corresponding to the acetyl (CH₃), ester (OCH₃), and benzylic (OCH₂) protons in the aliphatic region. The aromatic region should contain distinct signals for the trisubstituted benzoic acid ring and the monosubstituted phenyl ring. The amide proton (NH) is also expected, though its chemical shift can be variable.

  • ¹³C NMR Predictions: The spectrum should reveal two carbonyl carbons (amide and ester) at the downfield end (~170 ppm).[1] The aromatic region will show multiple signals between 110-160 ppm. The aliphatic region will contain signals for the benzylic carbon, the ester methyl carbon, and the acetyl methyl carbon.

  • Mass Spectrometry Predictions: Using a soft ionization technique like ESI, the primary ion observed in positive mode should be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 300.32. Sodium adducts, [M+Na]⁺, are also commonly observed.[2]

Experimental Workflow: A Step-by-Step Guide

A systematic workflow ensures data integrity and reproducibility.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep_nmr Weigh 5-10 mg of sample Dissolve in 0.6 mL CDCl₃ with TMS acq_1h ¹H NMR Acquisition (400 MHz, 16 scans) prep_nmr->acq_1h prep_ms Prepare 10 µg/mL solution in Methanol with 0.1% Formic Acid acq_ms ESI-MS Acquisition (Positive Ion Mode, Scan m/z 100-500) prep_ms->acq_ms acq_13c ¹³C NMR Acquisition (101 MHz, 1024 scans) acq_1h->acq_13c analysis Process spectra Assign signals Confirm structure acq_13c->analysis acq_ms->analysis

Caption: Overall workflow for structural characterization.

Part A: NMR Sample Preparation and Acquisition

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and minimal spectral overlap.[3] Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift axis to 0.00 ppm. Proper sample concentration (5-25 mg for ¹H NMR) is essential to achieve a good signal-to-noise ratio without causing line broadening from aggregation.[4][5]

Protocol for NMR Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.[6]

  • Transfer: Gently swirl the vial until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[3][6]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation. The final sample height should be approximately 4-5 cm.[5]

Protocol for NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Lock onto the deuterium signal from the CDCl₃ solvent and perform magnetic field shimming to optimize resolution.[7]

  • ¹H NMR: Acquire the spectrum using standard parameters (e.g., 16 scans, 30° pulse, 2-second relaxation delay).

  • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 scans) to achieve adequate signal-to-noise.

Part B: Mass Spectrometry Sample Preparation and Acquisition

Rationale: Electrospray Ionization (ESI) is the preferred method for moderately polar and thermally sensitive molecules as it gently transfers ions from solution to the gas phase, minimizing fragmentation and preserving the molecular ion.[8][9] Positive ion mode is selected to protonate the basic sites on the molecule. A small amount of acid (e.g., formic acid) is often added to the solvent to facilitate this protonation.[10]

Protocol for ESI-MS Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent, adding 0.1% (v/v) formic acid.

Protocol for ESI-MS Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode. Typical ESI source parameters include:

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

  • Scan a relevant mass range, for example, m/z 100 to 500, to ensure capture of the molecular ion and potential adducts.

Data Analysis and Structural Interpretation

¹H NMR Spectral Data

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting. Aromatic protons typically resonate in the 6.5-8.5 ppm region, with their exact shifts influenced by the electronic effects of the substituents.[11][12][13]

Assignment Predicted δ (ppm) Multiplicity Integration Notes
Acetyl (CH₃)~2.15Singlet (s)3HCharacteristic shift for an N-acetyl group.[1]
Ester (OCH₃)~3.85Singlet (s)3HTypical for a methyl ester.[1]
Benzylic (OCH₂)~5.10Singlet (s)2HMethylene protons adjacent to an oxygen and an aromatic ring.[1]
Phenyl Ring (H)~7.3-7.5Multiplet (m)5HProtons of the monosubstituted phenylmethoxy group.
Benzoic Ring (H)~7.0-8.5Multiplets (m)3HComplex splitting due to the substitution pattern.
Amide (NH)~8.5-9.5Broad Singlet (br s)1HChemical shift can be concentration and solvent dependent.
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Aromatic carbons typically appear in the 120-150 ppm range.[14]

Assignment Predicted δ (ppm) Notes
Acetyl (CH₃)~25Aliphatic carbon.
Ester (OCH₃)~52Aliphatic carbon.
Benzylic (OCH₂)~70Aliphatic carbon attached to oxygen.
Aromatic (C, CH)110-160Multiple signals corresponding to the 12 aromatic carbons.
Amide (C=O)~169Carbonyl carbon.[1]
Ester (C=O)~167Carbonyl carbon.[1]
Mass Spectrometry Data

The mass spectrum provides definitive confirmation of the molecular weight.

Ion Species Predicted m/z Notes
[M+H]⁺300.12The protonated molecular ion. Expected to be the base peak.
[M+Na]⁺322.10Sodium adduct, commonly observed in ESI-MS.

Conclusion

The protocols and expected spectral data presented in this application note provide a robust framework for the comprehensive characterization of this compound. By combining ¹H NMR, ¹³C NMR, and ESI-MS, researchers and drug development professionals can unambiguously confirm the structure and identity of this important pharmaceutical intermediate. The detailed explanation of the rationale behind each step empowers scientists to apply these principles to a wide range of small molecules, ensuring data of the highest quality and integrity.

References

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  • Semantic Scholar. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
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The Strategic Utility of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties. Among the myriad of starting materials available to the synthetic chemist, 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester stands out as a particularly valuable and versatile precursor. Its unique arrangement of functional groups—an N-acetylated amine, a protected phenol (benzyloxy group), and a methyl ester—offers a rich platform for the construction of complex heterocyclic systems.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of two key classes of heterocyclic compounds: benzoxazinones and quinazolinones. These scaffolds are of significant interest due to their prevalence in molecules exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document will not only detail the synthetic protocols but also delve into the mechanistic rationale behind the experimental choices, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Core Synthetic Strategy: From Anthranilate Derivative to Heterocyclic Core

The primary synthetic utility of methyl 2-acetamido-5-(benzyloxy)benzoate lies in its identity as a substituted N-acyl anthranilic acid derivative.[3] This structural feature is the linchpin for a cascade of cyclization reactions that efficiently generate more complex heterocyclic frameworks. The general workflow involves a two-step sequence:

  • Cyclization to a Benzoxazinone Intermediate: The initial step involves an intramolecular cyclization to form a 4H-3,1-benzoxazin-4-one. This reaction transforms the acyclic precursor into a bicyclic system, setting the stage for further diversification.

  • Conversion to Quinazolinones: The benzoxazinone intermediate is a reactive electrophile that readily undergoes nucleophilic attack by various amines. This reaction opens the oxazinone ring and is followed by a subsequent cyclization to furnish the highly sought-after quinazolinone core.

This strategic approach allows for the modular construction of a library of substituted quinazolinones, where the diversity is introduced through the choice of the amine in the second step.

G A 2-(Acetylamino)-5-(phenylmethoxy)- benzoic Acid Methyl Ester B 6-(Benzyloxy)-2-methyl- 4H-benzo[d][1,3]oxazin-4-one A->B Intramolecular Cyclization C Substituted Quinazolinones B->C Nucleophilic Attack & Recyclization

Caption: Core synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 6-(Benzyloxy)-2-methyl-4H-benzo[d][3][4]oxazin-4-one

The conversion of an N-acyl anthranilic acid to a benzoxazinone is a classic cyclodehydration reaction. Acetic anhydride is a commonly employed and highly effective reagent for this transformation, acting as both a dehydrating agent and a solvent.[4][5]

Mechanistic Insight

The reaction proceeds through the activation of the carboxylic acid by acetic anhydride to form a mixed anhydride. This highly electrophilic intermediate is then susceptible to intramolecular nucleophilic attack by the amide oxygen, leading to the formation of the six-membered oxazinone ring with the concomitant elimination of acetic acid.

G cluster_0 Activation of Carboxylic Acid cluster_1 Intramolecular Cyclization A N-Acyl Anthranilic Acid C Mixed Anhydride Intermediate A->C Reaction B Acetic Anhydride D Mixed Anhydride Intermediate E Benzoxazinone D->E Nucleophilic Attack by Amide Oxygen F Acetic Acid E->F Elimination

Caption: Mechanism of benzoxazinone formation.

Experimental Protocol 1: Synthesis of 6-(Benzyloxy)-2-methyl-4H-benzo[d][3][4]oxazin-4-one

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (10-20 vol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a clean, dry round-bottom flask, add this compound.

  • Add acetic anhydride (approximately 10-20 volumes relative to the starting material).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 140°C).

  • Maintain the reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether or ethanol to remove residual acetic anhydride.

  • Dry the product under vacuum to obtain 6-(Benzyloxy)-2-methyl-4H-benzo[d][3][6]oxazin-4-one.

Data Presentation:

ParameterValue
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
Appearance Off-white to pale yellow solid
Theoretical Yield [Calculation based on starting material]
Expected Purity (crude) >90%

Part 2: Synthesis of Substituted Quinazolinones

The 6-(benzyloxy)-2-methyl-4H-benzo[d][3][6]oxazin-4-one synthesized in the previous step is a stable, isolable intermediate that serves as the direct precursor to a variety of quinazolinone derivatives. The reaction with primary amines or hydrazine is a robust and high-yielding method for the synthesis of 3-substituted quinazolinones.[5][7]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amine at the electrophilic carbonyl carbon (C4) of the benzoxazinone. This leads to the opening of the oxazinone ring to form an N-acyl anthranilamide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom of the introduced amine attacking the amide carbonyl, followed by dehydration, yields the stable, aromatic quinazolinone ring system.

G A 6-(Benzyloxy)-2-methyl- 4H-benzo[d][1,3]oxazin-4-one C N-Acyl Anthranilamide Intermediate A->C Nucleophilic Attack & Ring Opening B Primary Amine (R-NH2) D 3-Substituted Quinazolinone C->D Intramolecular Cyclization & Dehydration

Caption: Quinazolinone synthesis from a benzoxazinone.

Experimental Protocol 2: General Procedure for the Synthesis of 6-(Benzyloxy)-2-methyl-3-substituted-quinazolin-4(3H)-ones

Materials:

  • 6-(Benzyloxy)-2-methyl-4H-benzo[d][3][6]oxazin-4-one (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine, etc.) or Hydrazine hydrate (1.0-1.2 eq)

  • Glacial Acetic Acid or Pyridine (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 6-(Benzyloxy)-2-methyl-4H-benzo[d][3][6]oxazin-4-one in a suitable solvent such as glacial acetic acid or pyridine.

  • Add the desired primary amine or hydrazine hydrate (1.0-1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, collect it by vacuum filtration. If not, carefully pour the reaction mixture into a beaker of ice water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to obtain the pure 6-(benzyloxy)-2-methyl-3-substituted-quinazolin-4(3H)-one.

Data Presentation: Representative Examples

R-Group of AmineProduct NameMolecular FormulaMolecular Weight ( g/mol )
H (from Formamide)6-(Benzyloxy)-2-methylquinazolin-4(3H)-oneC₁₆H₁₄N₂O₂266.30
Phenyl6-(Benzyloxy)-2-methyl-3-phenylquinazolin-4(3H)-oneC₂₂H₁₈N₂O₂342.39
Amino (from Hydrazine)3-Amino-6-(benzyloxy)-2-methylquinazolin-4(3H)-oneC₁₆H₁₅N₃O₂281.31

Conclusion: A Gateway to Chemical Diversity

This compound has been demonstrated to be a highly effective and versatile starting material for the synthesis of biologically relevant heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of benzoxazinones and their subsequent conversion to a diverse array of quinazolinones underscore the value of this precursor in medicinal chemistry and drug discovery programs. The methodologies presented herein are robust, scalable, and amenable to the generation of compound libraries for high-throughput screening. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers can efficiently access a wide range of novel heterocyclic entities with the potential for significant therapeutic applications.

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  • Semantic Scholar. (2022). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)
  • Oriental Journal of Chemistry. (2023).
  • MDPI. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • Organic Chemistry Portal. (2014).
  • precisionFDA. (n.d.). METHYL 5-ACETYL-2-(BENZYLOXY)
  • Frontiers in Chemistry. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester (CAS 340291-79-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The insights provided herein are based on established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding synthetic route to the target compound?

A common and effective strategy involves a multi-step synthesis starting from a commercially available precursor like methyl 2-amino-5-hydroxybenzoate. The sequence of reactions is critical to avoid unwanted side products. A logical and field-validated pathway is as follows:

  • O-Benzylation: Protection of the phenolic hydroxyl group as a benzyl ether. This step prevents the highly reactive hydroxyl group from interfering with subsequent reactions.

  • N-Acetylation: Acylation of the aniline nitrogen to form the final acetamide. This is typically the final step.

This sequence is generally preferred because the amino group in the starting material is a poor nucleophile for benzylation compared to the phenoxide, minimizing N-benzylation side products under basic conditions.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Final Step Start Methyl 2-amino- 5-hydroxybenzoate Precursor Methyl 2-amino-5- (phenylmethoxy)benzoate Start->Precursor  Benzyl Bromide,  K2CO3, Acetone Final_Product Target Compound: 2-(Acetylamino)-5-(phenylmethoxy) -benzoic Acid Methyl Ester Precursor->Final_Product Acetic Anhydride, Pyridine

Caption: Recommended two-step synthetic workflow.

Q2: What are the most critical parameters influencing the overall yield?

Several factors can significantly impact the success of this synthesis:

  • Purity of Reagents: The purity of the starting aniline, benzyl bromide, and acetylating agent is paramount. Impurities can introduce competing side reactions.

  • Anhydrous Conditions: The O-benzylation step (a Williamson ether synthesis) is sensitive to moisture. Using anhydrous solvents and reagents is crucial to favor the desired reaction pathway.

  • pH Control During Workup: The methyl ester functionality is susceptible to hydrolysis under both strongly acidic and basic conditions.[1][2] Workups should be performed efficiently, using mild bases like sodium bicarbonate for neutralization, and avoiding prolonged exposure to aqueous environments, especially at elevated temperatures.

  • Choice of Base: For the benzylation step, a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal to deprotonate the phenol without promoting side reactions.[3] For the acetylation, a non-aqueous base like pyridine is excellent as it also acts as a catalyst.

Q3: I'm observing a significant amount of the hydrolyzed carboxylic acid in my final product. How can this be avoided?

Ester hydrolysis is a common pitfall. The issue can arise during the N-acetylation reaction itself or, more commonly, during the aqueous workup.

  • During Reaction: If using acetyl chloride, the HCl byproduct can catalyze hydrolysis if water is present. Using acetic anhydride with a stoichiometric amount of a non-aqueous base like pyridine or triethylamine (Et₃N) is a safer alternative. These bases scavenge the acetic acid byproduct without introducing water.

  • During Workup: Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization.[1][4] A saturated solution of sodium bicarbonate (NaHCO₃) is sufficiently basic to neutralize acidic byproducts without significantly promoting ester hydrolysis. Minimize the time the product spends in the aqueous phase.

Troubleshooting Guide: The N-Acetylation Step

This section focuses on the final and often most delicate step: the conversion of methyl 2-amino-5-(phenylmethoxy)benzoate to the target compound.

Issue 1: Low or Incomplete Conversion of the Starting Amine

Symptom: TLC or LC-MS analysis shows a significant amount of remaining starting material (the amine precursor) after the reaction.

Troubleshooting_Low_Conversion Start Low Conversion in N-Acetylation Step Q1 Is the amine precursor pure? Start->Q1 A1_No Purify precursor via recrystallization or chromatography. Q1->A1_No No A1_Yes Purity Confirmed Q1->A1_Yes Yes Q2 Which acetylating agent was used? A1_Yes->Q2 A2_Anhydride Acetic Anhydride Q2->A2_Anhydride Ac₂O A2_Chloride Acetyl Chloride Q2->A2_Chloride AcCl Action1 Increase reaction time or temperature moderately (e.g., 40-50°C). Add catalytic DMAP. A2_Anhydride->Action1 Action2 Ensure a base (Pyridine/Et3N) is used to scavenge HCl. Consider switching to Ac2O. A2_Chloride->Action2

Caption: Decision tree for troubleshooting low N-acetylation yield.

Potential Causes & Solutions:

  • Insufficiently Reactive Acetylating Agent: While acetic anhydride is commonly used, the aniline substrate may be sterically hindered or electronically deactivated.

    • Solution: Switch to the more reactive acetyl chloride. This must be done in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which could otherwise protonate the starting amine, rendering it unreactive.[5]

  • Sub-optimal Reaction Conditions: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture to 40-50°C. Additionally, the inclusion of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered or deactivated amines.

  • Byproduct Inhibition: The acetic acid (from acetic anhydride) or HCl (from acetyl chloride) byproduct can protonate the starting amine, effectively taking it out of the reaction.

    • Solution: Ensure at least a stoichiometric equivalent of a suitable base (pyridine or triethylamine) is used. Pyridine is often preferred as it can also serve as the solvent.

Issue 2: Formation of Multiple Byproducts

Symptom: TLC analysis shows multiple spots in addition to the starting material and the desired product.

Potential Causes & Solutions:

  • Ester Hydrolysis: As discussed in the FAQ, this leads to the formation of 2-(acetylamino)-5-(phenylmethoxy)-benzoic acid.

    • Solution: Re-evaluate your workup procedure. Use NaHCO₃ or a buffered wash, minimize contact time with water, and ensure all reagents and solvents for the reaction are anhydrous.

  • Impure Starting Material: The byproducts may have been carried over from the previous benzylation step. A common impurity is the N-benzylated isomer if the reaction conditions were not optimized.

    • Solution: Confirm the purity of the methyl 2-amino-5-(phenylmethoxy)benzoate precursor before starting the acetylation. If necessary, purify it by column chromatography or recrystallization.

Data Summary Table
ParameterRecommendationRationale
Acetylating Agent Acetic Anhydride (standard); Acetyl Chloride (for less reactive amines)Acetic anhydride is easier to handle and produces a weaker acid byproduct. Acetyl chloride is more reactive but requires careful handling and an appropriate base.[5][6]
Base/Catalyst Pyridine or Triethylamine (Et₃N)Acts as a base to neutralize the acid byproduct and can serve as a catalyst.[5] Using it as a solvent is common.
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP)Highly effective nucleophilic catalyst for accelerating acylation, especially for hindered or deactivated amines.
Solvent Pyridine, Dichloromethane (DCM), or Tetrahydrofuran (THF)The choice depends on the scale and reaction conditions. Pyridine can act as both solvent and base.
Workup Neutralization Saturated Sodium Bicarbonate (NaHCO₃) solutionMildly basic to prevent saponification (hydrolysis) of the methyl ester.[1][2]

Experimental Protocols

Protocol 1: N-Acetylation of Methyl 2-amino-5-(phenylmethoxy)benzoate

This protocol provides a robust method for the final acetylation step.

Materials:

  • Methyl 2-amino-5-(phenylmethoxy)benzoate (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (can be used as solvent, or 2.0 eq in a solvent like DCM)

  • Dichloromethane (DCM), anhydrous (if not using pyridine as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-amino-5-(phenylmethoxy)benzoate (1.0 eq) in anhydrous pyridine or DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40°C.

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and finally with brine. CAUTION: Perform the NaHCO₃ wash slowly as CO₂ evolution will occur.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

References

  • Reddit r/Chempros. (2025). Why are my ester hydrolysis not working. Retrieved from [Link]

  • Reddit r/Chempros. (2025). Need to hydrolyze methyl esters but compound is water sensitive. Retrieved from [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysis of Esters. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Foellmann, W., et al. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult? Retrieved from [Link]

  • Appchem. (n.d.). Benzoic acid, 2-amino-5-(phenylmethoxy)-, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

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Technical Support Center: Synthesis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Q: My reaction has resulted in a lower than expected yield of this compound. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The N-acetylation of the starting material, methyl 2-amino-5-(phenylmethoxy)benzoate, may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, you can try extending the reaction time or gently heating the mixture (e.g., to 40-50 °C), provided this doesn't lead to side product formation.[1][2]

  • Suboptimal Reagents: The activity of your acetylating agent (acetic anhydride or acetyl chloride) can be compromised by moisture.

    • Solution: Use freshly opened or properly stored acetylating agents. Ensure all glassware is thoroughly dried before use.[3]

  • Product Loss During Workup: The desired product may be partially lost during the extraction or purification steps.

    • Solution: During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the ester. When performing extractions, use an adequate volume of organic solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Issue 2: Presence of a Major, Less Polar Side Product

Q: My TLC analysis shows a significant spot that is less polar than my desired product. What could this be and how do I avoid its formation?

A: A common, less polar side product in N-acetylation reactions using acetic anhydride or acetyl chloride is the N,N-diacetyl derivative .[4][5]

  • Cause: The initially formed amide can be further acetylated, especially under forcing conditions such as high temperatures or the use of a large excess of the acetylating agent.[4][5]

  • Prevention:

    • Stoichiometry: Use a modest excess of the acetylating agent (e.g., 1.1-1.2 equivalents).[5]

    • Temperature: Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature. Avoid excessive heating.[4]

    • Base Selection: If using a base like triethylamine, its strength can sometimes promote diacetylation by deprotonating the amide intermediate. Consider using a weaker base like pyridine.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { font-family: "Arial"; font-size: 12px; fill: #202124; text-anchor: middle; caption-side: bottom; } Figure 1: Minimizing Diacetylation Side Product.

Issue 3: Presence of a More Polar Impurity

Q: I'm observing a more polar impurity in my crude product, especially after workup. What is this likely to be?

A: A more polar impurity is often the result of hydrolysis of the methyl ester to the corresponding carboxylic acid: 2-(Acetylamino)-5-(phenylmethoxy)-benzoic acid.

  • Cause: The methyl ester can be hydrolyzed under either acidic or basic conditions, which may be encountered during the reaction workup.[6][7] For instance, washing with a strong base to remove acidic byproducts can inadvertently lead to saponification of the ester.

  • Prevention:

    • Mild Workup Conditions: Use a mild base, such as a saturated sodium bicarbonate solution, for neutralization.[4] Avoid prolonged contact with strong acids or bases.

    • Temperature Control: Perform the workup at room temperature or below to minimize the rate of hydrolysis.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { font-family: "Arial"; font-size: 12px; fill: #202124; text-anchor: middle; caption-side: bottom; } Figure 2: Preventing Ester Hydrolysis.

Issue 4: Evidence of Benzyl Group Cleavage

Q: My analytical data (e.g., NMR) suggests the loss of the phenylmethoxy (benzyloxy) group. Is this possible under N-acetylation conditions?

A: While the benzyl ether is a relatively stable protecting group, its cleavage under standard N-acetylation conditions is unlikely but not impossible, especially if certain contaminants are present or if reaction conditions are harsh.

  • Cause:

    • Strongly Acidic Conditions: Benzyl ethers can be cleaved by strong acids, particularly at elevated temperatures.[8][9] If a strong acid catalyst is used for acetylation, this could be a concern.

    • Reductive Cleavage: While not typical for acetylation, if any reducing agents are inadvertently present, catalytic hydrogenolysis can cleave the benzyl ether.[10]

  • Prevention:

    • Avoid Strong Acids: For N-acetylation, it is generally preferable to use base-catalyzed or neutral conditions. If an acid catalyst is necessary, a milder one should be chosen.[11]

    • Ensure Reagent Purity: Use high-purity reagents and solvents to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better for this synthesis: acetyl chloride or acetic anhydride? A: Both can be effective. Acetic anhydride is generally preferred as it is less corrosive, and the byproduct is acetic acid, which is easier to handle than the hydrochloric acid generated from acetyl chloride.[5] Acetyl chloride is more reactive and may be useful if the amine is particularly unreactive, but it also has a higher propensity for side reactions if not carefully controlled.[5]

Q2: What is a suitable solvent for this reaction? A: Dichloromethane (DCM) is a common and effective solvent for this type of reaction as it is relatively inert and dissolves the starting material well.[4] Acetic acid can also be used as a solvent when using acetic anhydride.[4]

Q3: How can I effectively purify the final product? A: The two most common methods are recrystallization and column chromatography.

  • Recrystallization: This is a good method for removing small amounts of impurities. A suitable solvent system would be one in which the product is soluble at high temperatures and insoluble at low temperatures, such as ethanol or a mixture of ethyl acetate and hexanes.[12]

  • Column Chromatography: This is more effective for separating mixtures with multiple components or when impurities have similar solubility to the product. A typical mobile phase would be a gradient of ethyl acetate in hexanes on a silica gel column.[12]

Q4: How can I use TLC to monitor the reaction and identify the product and side products? A: A typical TLC eluent system would be 30-50% ethyl acetate in hexanes.

  • Starting Material (Amine): Will be the most polar spot.

  • Desired Product (Amide): Will be less polar than the starting amine.

  • N,N-Diacetylated Side Product: Will be even less polar than the desired product.

  • Hydrolyzed Product (Carboxylic Acid): Will be more polar than the desired product and may streak on the TLC plate.

Experimental Protocols

Here are two detailed protocols for the N-acetylation of methyl 2-amino-5-(phenylmethoxy)benzoate.

Protocol 1: N-acetylation using Acetic Anhydride

This protocol is generally preferred due to the use of a less hazardous reagent.

Materials:

  • Methyl 2-amino-5-(phenylmethoxy)benzoate

  • Acetic Anhydride

  • Pyridine or Triethylamine (optional, as catalyst)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-amino-5-(phenylmethoxy)benzoate (1.0 eq) in DCM (approximately 10 mL per gram of substrate).

  • Add acetic anhydride (1.2 eq) to the solution. If desired, a catalytic amount of pyridine or triethylamine (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., 40% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acetic acid and the catalyst.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography.

Protocol 2: N-acetylation using Acetyl Chloride (Schotten-Baumann Conditions)

This protocol uses a more reactive acetylating agent and may be suitable for less reactive substrates.

Materials:

  • Methyl 2-amino-5-(phenylmethoxy)benzoate

  • Acetyl Chloride

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-amino-5-(phenylmethoxy)benzoate (1.0 eq) in DCM (approximately 10 mL per gram of substrate).

  • Add 10% aqueous NaOH solution (2.0 eq of NaOH).

  • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitor the reaction by TLC.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.[4]

Data Summary

The following table provides a qualitative summary of the expected TLC results for the main components of the reaction mixture.

CompoundStructureExpected Relative Rf Value
Methyl 2-amino-5-(phenylmethoxy)benzoateStarting MaterialLow
This compound Desired Product Medium
Methyl 2-(N,N-diacetylamino)-5-(phenylmethoxy)benzoateDiacetylated Side ProductHigh
2-(Acetylamino)-5-(phenylmethoxy)-benzoic AcidHydrolyzed Side ProductVery Low (may streak)

References

  • Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzo
  • Technical Support Center: Purification of Methyl 5-acetyl-2-(benzyloxy)
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Preventing cleavage of benzyl ether during subsequent reactions. Benchchem.
  • Technical Support Center: Optimizing N-acetylation of Hindered Arom
  • N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Science Publishing.
  • Acetylation of amines with acetic anhydride.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Regioselective N-acylation of nitrogenous heterocyclic compounds.
  • benzyl ether cleavage. YouTube.
  • Troubleshooting guide for the formylation of arom
  • N-acetylation of three aromatic amine hair dye precursor molecules elimin
  • An eco-friendly and highly efficient route for N-acylation under c
  • N-Monobenzoylation (acetylation, arylsulfonation), N-, C- di- and N-, C-, O- tribenzoylation of 5H(chloro, nitro)-2-methyl(ethyl). APS.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.
  • Chemoselective Acyl
  • N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. PubMed.
  • Hydrolysis and saponification of methyl benzo
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Moisture effects on formyl
  • N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. PubMed.
  • Chemoselective N-Deacetylation under Mild Conditions. Request PDF.
  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.
  • Organic impurity profiling of methylone and intermediate compounds synthesized
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH.
  • PCHHAX Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. Der Pharma Chemica.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • A Convenient Synthesis and Spectral Studies of Diamines Derivatives.
  • WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
  • WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • CN113248373A - Preparation method of methyl benzoate compound.
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.
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  • Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal.
  • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC - NIH.
  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacryl
  • Acetylation of p-aminobenzoylglutamate, a folic acid catabolite, by recombinant human arylamine N-acetyltransferase and U937 cells. PMC - NIH.
  • METHYL 5-ACETYL-2-(BENZYLOXY)
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Technical Support Center: Optimizing N-Acetylation Reactions for Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acetylation of aromatic amines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common challenges associated with this critical transformation. N-acetylation is a fundamental reaction in organic synthesis, often used for protecting amine functionalities, and is crucial in the preparation of pharmaceuticals and other fine chemicals.[1][2][3] This guide is designed to provide both foundational knowledge and advanced problem-solving strategies to ensure the success of your experiments.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the N-acetylation of aromatic amines.

Q1: Why is my N-acetylation reaction showing low or no conversion?

A: Low or no conversion is a common hurdle, often stemming from the nucleophilicity of the aromatic amine and the reaction conditions. Several factors could be at play:

  • Insufficient Reagent Reactivity: The choice of acetylating agent is critical. Acetic anhydride is a standard reagent, but for less reactive or sterically hindered amines, a more potent agent like acetyl chloride may be necessary.[4] However, be aware that the high reactivity of acetyl chloride can sometimes be difficult to manage.[4]

  • Inappropriate Reaction Conditions: Many N-acetylation reactions require elevated temperatures to proceed at a reasonable rate. If you are conducting the reaction at room temperature, consider increasing the heat. Microwave irradiation can also be a powerful tool to accelerate these reactions.[3][4]

  • Substrate Deactivation: Aromatic amines with strongly electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and, therefore, less reactive.[5][6] For these challenging substrates, more forcing conditions or the use of a catalyst is often required.

  • Lack of a Catalyst: For particularly unreactive aromatic amines, a catalyst can be essential. Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum triflate (Al(OTf)₃) can activate the acetylating agent, rendering it more electrophilic.[4] Iodine has also been demonstrated to be an effective catalyst for N-acetylation, even under solvent-free conditions.[7] Acetic acid itself can also serve as a catalyst in some instances.[2][8][9]

Q2: I am observing the formation of an N,N-diacetylated side product. How can I prevent this?

A: Diacylation happens when the initially formed mono-acetylated product (the amide) undergoes a second acetylation. This is more likely to occur under harsh reaction conditions.

  • Control of Stoichiometry: Ensure you are not using a large excess of the acetylating agent. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient.

  • Base Strength: The use of a strong base can facilitate diacylation by deprotonating the amide intermediate, which increases its nucleophilicity and allows it to react further.[4] Consider using a weaker base or a buffered system if diacylation is a problem.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can also promote the formation of the diacetylated product. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) and quench the reaction once the starting material has been consumed.

Q3: My aromatic amine is poorly soluble in the reaction solvent. What are my options?

A: Solubility issues can significantly hinder reaction rates. Here are a few strategies to address this:

  • Solvent Screening: Experiment with a range of solvents to find one that provides adequate solubility for your substrate at the desired reaction temperature.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be highly effective, particularly when heating.[2][7] This approach can also be more environmentally friendly.

  • Aqueous Conditions: Some protocols have been developed for N-acetylation in aqueous media, which can be a greener alternative and may resolve solubility issues for certain substrates.[3][10]

Q4: How can I make my N-acetylation reaction more environmentally friendly?

A: "Green chemistry" principles can be readily applied to N-acetylation reactions.

  • Alternative Acetylating Agents: Consider using less hazardous acetylating agents. For instance, acetonitrile has been successfully employed as both the solvent and the acetylating agent in the presence of a catalyst like alumina.[1][5][11][12] Ethyl acetate or butyl acetate, in the presence of catalytic acetic acid, can also serve as greener alternatives to acetic anhydride and acetyl chloride.[8][9]

  • Catalyst Choice: Opt for non-toxic and reusable catalysts. For example, zinc oxide has been reported as a reusable and efficient catalyst for acylation.[2]

  • Solvent Selection: Whenever possible, use water as a solvent or conduct the reaction under solvent-free conditions.[3][10]

Reaction Mechanism and Workflow Visualization

The general mechanism for the N-acetylation of an aromatic amine with acetic anhydride proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[13][14][15]

Caption: General mechanism of N-acetylation.

A typical experimental workflow for optimizing N-acetylation conditions is outlined below.

Workflow start Define Aromatic Amine Substrate reagent Select Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) start->reagent conditions Choose Initial Reaction Conditions (Solvent, Temperature) reagent->conditions catalyst Consider Catalyst Addition (e.g., Lewis Acid, Iodine) conditions->catalyst reaction Perform Reaction catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Work-up and Isolation monitor->workup analysis Analyze Product (NMR, MS, MP) workup->analysis optimize Optimize Conditions based on Yield and Purity analysis->optimize optimize->reaction Iterate end Final Protocol optimize->end

Caption: Workflow for optimizing N-acetylation.

Comparative Data for Reaction Conditions

The choice of acetylating agent and catalyst can significantly impact the outcome of the reaction. The following table summarizes some common options.

Acetylating AgentCatalystTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride None, Acetic Acid, Lewis Acids (e.g., ZnCl₂)Room temp. to refluxReadily available, moderate reactivityCan require heating, may lead to diacylation
Acetyl Chloride Base (e.g., Pyridine, Triethylamine)0 °C to room temp.Highly reactive, good for unreactive aminesMoisture sensitive, corrosive, produces HCl
Acetonitrile Alumina, Trimethylsilyl iodide (TMSI)High temp. (e.g., 200 °C in flow)Green solvent and reagent, selectiveRequires high temperatures or specific catalysts
Ethyl Acetate Acetic Acid80-120 °CInexpensive, greenRequires elevated temperatures

Experimental Protocols

Below are detailed, step-by-step methodologies for common N-acetylation procedures.

Protocol 1: General N-Acetylation using Acetic Anhydride

Objective: To synthesize an N-acetylated aromatic amine from a primary aromatic amine using acetic anhydride.

Materials:

  • Aromatic amine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Glacial acetic acid (as solvent) or a suitable alternative

  • Sodium bicarbonate (saturated aqueous solution)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, Büchner funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic amine in glacial acetic acid.

  • Slowly add acetic anhydride to the stirred solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress using TLC.[16]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the product.

  • Stir the suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water, followed by a small amount of cold saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with cold deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-acetylated aromatic amine.

Protocol 2: N-Acetylation of a Water-Insoluble Amine using Acetyl Chloride in an Aqueous System

This protocol is adapted from a method utilizing a brine solution to control the high reactivity of acetyl chloride.[17]

Objective: To acetylate a water-insoluble aromatic amine using acetyl chloride in a biphasic system.

Materials:

  • Aromatic amine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Sodium acetate trihydrate (1.5 eq)

  • Brine (saturated aqueous NaCl solution)

  • Acetone

  • Sodium bicarbonate (saturated aqueous solution)

  • Concentrated HCl

  • Beaker, magnetic stirrer, separatory funnel, Büchner funnel

Procedure:

  • In a beaker, dissolve sodium acetate trihydrate in the brine solution with stirring.

  • Dissolve the aromatic amine in a minimal amount of acetone and add it to the brine solution.

  • Dissolve the acetyl chloride in acetone and add it dropwise to the stirred reaction mixture at room temperature.

  • Continue stirring for approximately one hour.

  • Add saturated sodium bicarbonate solution until effervescence ceases to neutralize any excess acid.

  • Acidify the solution with concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling reagents for N-acetylation.[18][19]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood, especially when working with volatile or corrosive reagents like acetyl chloride and acetic anhydride.[20][21]

  • Reagent Handling: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle them with care and avoid inhalation of vapors.[5] They react exothermically with water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Royal Society of Chemistry (RSC). [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. [Link]

  • Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). [Link]

  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]

  • Mechanism of acylation of aniline with acetic anhydride? Reddit. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. e-Journal of Chemistry. [Link]

  • N-acetylation of Aromatic Amines by One-pot Route. ResearchGate. [Link]

  • Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. ResearchGate. [Link]

  • Lab 10 N Acetylation--The Acetylation of a Primary Aromatic Amine. Scribd. [Link]

  • What is the mechanism of Acetanilide? Patsnap Synapse. [Link]

  • (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

  • Amides. NCERT. [Link]

  • Effect of side groups on the N-acetylation of aromatic amines. ResearchGate. [Link]

  • MATERIAL SAFETY DATA SHEET - N-ACETYL-L-PROLINE. Oxford Lab Fine Chem LLP. [Link]

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Technical Support Center: Purification of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester (CAS No. 340291-79-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve the desired purity for your downstream applications.

I. Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Question 1: My final product shows a broad melting point range and appears oily, even after initial work-up. What are the likely impurities?

A broad melting point and oily appearance are classic indicators of a mixture of compounds. Based on the likely synthetic route—benzylation of a phenolic hydroxyl group and acetylation of an aromatic amine—the primary impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Methyl 2-amino-5-hydroxybenzoate: The initial building block for the synthesis.

    • Methyl 2-acetamido-5-hydroxybenzoate: An intermediate where acetylation has occurred but not benzylation.

    • Methyl 2-amino-5-(phenylmethoxy)benzoate: An intermediate where benzylation has occurred but not acetylation.

  • Reagent-Derived Impurities:

    • Benzyl Alcohol: Formed from the hydrolysis of the benzylating agent (e.g., benzyl bromide or chloride).

    • Dibenzyl Ether: A common byproduct in benzylation reactions, especially under basic conditions.

  • Side-Reaction Products:

    • Over-benzylated species: Benzylation occurring at the acetylamino nitrogen in addition to the hydroxyl group. This is less likely due to the lower nucleophilicity of the amide nitrogen.

  • Degradation Products:

    • 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid: Resulting from the hydrolysis of the methyl ester during work-up or purification, particularly if exposed to acidic or basic conditions.[1][2][3][4][5]

Question 2: I am struggling to separate the product from a closely-running impurity on my TLC plate. What are my options?

When impurities have similar polarities to your target compound, standard purification methods may be challenging. Here’s a systematic approach to improving separation:

A. Thin-Layer Chromatography (TLC) Optimization:

Before scaling up to column chromatography, it is crucial to optimize the separation on a TLC plate. The goal is to achieve a clear separation between the spot of your desired product and any impurities.

  • Solvent System Adjustment: A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • If the spots are too high on the TLC plate (high Rf value), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • If the spots are too low on the TLC plate (low Rf value), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • For very stubborn separations, consider a three-component solvent system. Adding a small amount of a third solvent, such as dichloromethane or a trace of methanol, can sometimes significantly alter the selectivity of the separation.

B. Column Chromatography:

This is the most effective method for separating compounds with similar polarities.

  • Stationary Phase: Silica gel is the standard choice for this type of compound.[6]

  • Eluent Selection: The optimal eluent determined from your TLC analysis should be used. A good starting point is often a 9:1 or 8:2 mixture of hexanes:ethyl acetate.[6]

  • Gradient Elution: If there is a significant polarity difference between your desired product and other impurities, a gradient elution can be very effective. Start with a low polarity mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

C. Recrystallization:

If the impurity is present in a small amount and has a different solubility profile, recrystallization can be a highly effective and scalable purification method.

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][8] Common solvents to screen for aromatic esters include ethanol, methanol, isopropanol, ethyl acetate, or a two-solvent system like ethyl acetate/hexanes.[7][9]

Question 3: My yield is significantly lower than expected after column chromatography. What could be the cause?

Low recovery from column chromatography can be frustrating. Here are some common culprits and how to address them:

  • Product Streaking on the Column: The acetylamino group can interact with the acidic silanol groups on the silica gel, leading to "streaking" or "tailing" of your compound down the column. This results in broad fractions that are difficult to collect without including impurities, and some of your product may remain on the column.

    • Solution: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape of your compound.

  • Improper Column Packing: Air bubbles or channels in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation, causing your product to co-elute with impurities.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Gently tapping the column during packing can help to settle the silica gel evenly.[10][11]

  • Incorrect Eluent Polarity: If the eluent is not polar enough, your product may not move down the column efficiently and could be mistaken as not being present in the initial fractions.

    • Solution: Always monitor the elution process with TLC until you are certain all your product has been eluted.

Question 4: I suspect my product is hydrolyzing back to the carboxylic acid during work-up. How can I prevent this?

The methyl ester in your compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4][5]

  • During Aqueous Work-up: Avoid prolonged contact with strong acids or bases. If you are performing an extraction to remove acidic or basic impurities, use mild reagents like a saturated sodium bicarbonate solution for acids and dilute ammonium chloride for bases, and work quickly.

  • During Purification: If you are using column chromatography and observe streaking, which might be due to the formation of the more polar carboxylic acid on the acidic silica gel, consider the following:

    • Use a deactivated silica gel.

    • Add a basic modifier like triethylamine to your eluent as mentioned previously.

    • If the carboxylic acid is the primary impurity, a pre-treatment of the crude mixture with a mild base wash during the work-up can remove it before chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

Pure this compound is expected to be a white to off-white solid at room temperature. Its physical properties are influenced by the presence of both polar (acetylamino, ester) and non-polar (phenylmethoxy) groups.

Q2: What is a suitable solvent system for running a TLC of the reaction mixture?

A good starting point for TLC analysis is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. The expected order of elution (from lowest to highest Rf) on a normal-phase silica gel plate would be:

  • Methyl 2-amino-5-hydroxybenzoate (most polar, lowest Rf)

  • Methyl 2-acetamido-5-hydroxybenzoate

  • This compound (desired product)

  • Dibenzyl ether (least polar, highest Rf)

Q3: Can I use vacuum distillation for purification?

While vacuum distillation can be used for the purification of some thermally stable esters, it is generally not the preferred method for this compound. The relatively high molecular weight and the presence of multiple functional groups suggest that it may have a high boiling point, even under vacuum, and could be prone to thermal degradation. Column chromatography and recrystallization are safer and more effective methods.

Q4: What are the key spectroscopic features I should look for to confirm the identity and purity of my product?

  • ¹H NMR:

    • Singlets for the methyl groups of the ester and acetyl groups.

    • A singlet for the benzylic protons (-O-CH₂-Ph).

    • Aromatic protons in the expected regions for the two distinct benzene rings.

    • A singlet for the amide proton (-NH-).

  • ¹³C NMR:

    • Carbonyl signals for the ester and amide groups.

    • A signal for the benzylic carbon.

    • Signals for the methyl carbons.

    • The expected number of signals for the aromatic carbons.

  • FTIR:

    • A sharp carbonyl stretch for the ester group (~1720-1740 cm⁻¹).

    • A carbonyl stretch for the amide group (~1650-1680 cm⁻¹).

    • An N-H stretch for the amide (~3300-3500 cm⁻¹).

    • C-O stretches for the ester and ether linkages.

III. Experimental Protocols & Visual Guides

Proposed Synthetic Workflow

The synthesis of this compound typically starts from methyl 2-amino-5-hydroxybenzoate. The sequence of reactions (benzylation followed by acetylation or vice-versa) can influence the impurity profile. A common approach is benzylation followed by acetylation.

Synthetic Workflow Methyl 2-amino-5-hydroxybenzoate Methyl 2-amino-5-hydroxybenzoate Methyl 2-amino-5-(phenylmethoxy)benzoate Methyl 2-amino-5-(phenylmethoxy)benzoate Methyl 2-amino-5-hydroxybenzoate->Methyl 2-amino-5-(phenylmethoxy)benzoate Benzylation (Benzyl Halide, Base) Crude Product Crude Product Methyl 2-amino-5-(phenylmethoxy)benzoate->Crude Product Acetylation (Acetic Anhydride/Acetyl Chloride) Purified Product Purified Product Crude Product->Purified Product Purification (Chromatography/Recrystallization)

Caption: Proposed synthetic route to the target compound.

Purification Workflow

The general workflow for purifying the crude product is outlined below.

Purification Workflow Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis  1. Assess Purity Column Chromatography Column Chromatography TLC Analysis->Column Chromatography  2a. For complex mixtures Recrystallization Recrystallization TLC Analysis->Recrystallization  2b. For less complex mixtures Pure Fractions Pure Fractions Column Chromatography->Pure Fractions  3a. Collect & Combine Pure Crystals Pure Crystals Recrystallization->Pure Crystals  3b. Isolate by Filtration Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation  4a. Drying Drying Pure Crystals->Drying  4b. Final Product Final Product Solvent Evaporation->Final Product  5. Characterize Drying->Final Product

Caption: General purification workflow for the target compound.

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Prepare the Column:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1-2 cm).[6]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Gently pour the slurry into the column, tapping the side to ensure even packing and remove air bubbles.[10][11]

    • Allow the silica to settle, and do not let the solvent level drop below the top of the silica.

    • Add another thin layer of sand on top of the silica bed.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes.

    • Monitor the elution of the product by spotting every few fractions on a TLC plate.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, ethyl acetate/hexanes mixture) at room temperature and upon heating.[7][9]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Data Summary Table
ParameterExpected Value/Observation
IUPAC Name methyl 2-acetamido-5-(benzyloxy)benzoate
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Appearance White to off-white solid
TLC (8:2 Hex:EtOAc) Rf ≈ 0.3 - 0.5 (estimated)
Recrystallization Solvents Ethanol, Methanol, Ethyl Acetate/Hexanes
Column Chromatography Eluent Hexanes/Ethyl Acetate Gradient

IV. References

  • BenchChem. (2025). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.

  • Clark, J. (2023). Hydrolysing Esters. Chemguide.

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.

  • ScienceOpen. (n.d.). Supporting Information.

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

  • BYJU'S. (n.d.). Ester Hydrolysis.

  • University of California, Irvine. (n.d.). Recrystallization.

  • University of Alberta. (n.d.). Recrystallization - Single Solvent.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-acetyl-2-(benzyloxy)benzoate.

  • University of Toronto. (n.d.). How to run column chromatography.

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization.

  • Boussof, A. (2023). PW N° 3 : Preparation and Characterization of Acetanilide. University center of Mila.

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.

  • McMaster University. (n.d.). Column chromatography.

  • University of Colorado Boulder. (n.d.). Column Chromatography.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

  • ScienceOpen. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).

  • Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.

  • ResearchGate. (2018). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior.

  • Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters.

  • Chemistry Stack Exchange. (2014, February 9). Ester as a solvent.

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling.

  • ScienceDirect. (2005). New selective O-debenzylation of phenol with Mg/MeOH.

  • BenchChem. (2025). Application Notes and Protocols: Benzylation of Alcohols and Phenols using Dimethyl 3-(bromomethyl)phthalate.

  • BenchChem. (2025). Application Notes and Protocols: Methyl 5-acetyl-2-(benzyloxy)benzoate in Pharmaceutical Intermediate Synthesis.

  • Google Patents. (2007). WO2007027375A2 - Method of making benzylated phenols.

  • Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols.

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters.

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0231529).

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.

  • ResearchGate. (2002). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid.

  • OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures.

  • Nakamura, S., et al. (2013). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. HETEROCYCLES, 87(2), 453-458.

  • PubMed. (1995). Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides.

  • ResearchGate. (2022). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives.

  • ChemicalBook. (n.d.). Methyl 2-benzoylbenzoate(606-28-0) 1H NMR spectrum.

  • BenchChem. (2025). An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Discovery and History.

  • ResearchGate. (2010). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.

  • ResearchGate. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid.

  • ResearchGate. (2022). Thin-layer chromatography as a method for separating aniline oligomers.

  • Google Patents. (2012). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.

  • Journal of Chemical and Pharmaceutical Research. (2016). A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Aniline.

  • ResearchGate. (2019). Approaches for the N‐acetylation of anilines.

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Technical Support Center: Purification of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the purification of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester (Compound 1 ). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity of your final product.

I. Understanding the Molecule and Potential Impurities

Compound 1 , with the chemical structure shown below, is a key intermediate in various synthetic pathways, particularly in pharmaceutical and agrochemical research.[1] Its purification is critical as impurities can significantly impact the outcome of subsequent reactions and biological assays.

Structure of this compound

Figure 1: Chemical structure of the target compound.

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common synthesis involves the benzylation of a phenolic hydroxyl group, followed by amination and acetylation.[1] This process can introduce several types of impurities that require targeted removal strategies.

Common Impurities Encountered:

Impurity Type Structure/Description Origin
Starting Materials Unreacted Methyl 5-acetyl-2-hydroxybenzoate or Benzyl Chloride.Incomplete reaction during the benzylation step.[1]
Incomplete Acetylation 2-Amino-5-(phenylmethoxy)-benzoic Acid Methyl Ester.Incomplete reaction during the final acetylation step.
Hydrolysis Product 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid.Hydrolysis of the methyl ester, often during aqueous workup or prolonged storage.[2][3][4][5][6]
Debenzylation Product 2-(Acetylamino)-5-hydroxy-benzoic Acid Methyl Ester.Cleavage of the benzyl ether, potentially during acidic or reductive conditions.[7][8][9][10][11]
Side-Reaction Products Di-benzylated or other O-alkylated byproducts.Non-specific reactions of benzyl chloride.[1]

II. Troubleshooting and FAQ

This section addresses specific issues you might encounter during the purification of Compound 1 .

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: Oiling out during recrystallization is a common problem, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.[12]

  • Troubleshooting Steps:

    • Solvent System Modification: The choice of solvent is critical for successful recrystallization.[13] If a single solvent system fails, try a binary solvent system (e.g., methanol/water, ethyl acetate/hexane). Dissolve the compound in the "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add the "poor" solvent (in which it is sparingly soluble) until turbidity persists. Allow the solution to cool slowly.

    • Purity Check: Analyze your crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to estimate the level and nature of impurities.[14][15][16][17] If significant amounts of starting materials or side-products are present, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

    • Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

Q2: After column chromatography, I still see a persistent impurity in my NMR spectrum. How can I remove it?

A2: This indicates that the impurity has a similar polarity to your target compound, making separation by standard silica gel chromatography challenging.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems. A detailed analysis of the functional groups on your target compound and the impurity can guide solvent selection. For aromatic esters, combinations of hexane and ethyl acetate are common.[15][18] Varying the ratio or introducing a third solvent (e.g., a small amount of methanol or dichloromethane) can alter selectivity.

      • Stationary Phase: If silica gel is ineffective, consider alternative stationary phases like alumina or reverse-phase C18 silica.

    • Chemical Treatment: If the impurity is identifiable, a chemical quench may be possible. For example, if the impurity is the hydrolyzed carboxylic acid, an aqueous wash with a mild base like sodium bicarbonate solution during the workup can remove it.[19]

    • Recrystallization: Even after chromatography, recrystallization is often a necessary final polishing step to achieve high purity.[1][13]

Q3: My final product shows signs of hydrolysis (presence of the corresponding carboxylic acid). How can I prevent this and purify the mixture?

A3: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, or with prolonged exposure to moisture.[2][3][4][5][6]

  • Prevention:

    • Ensure all workup steps are performed promptly and with neutral water washes where possible.

    • Thoroughly dry the organic extracts before solvent evaporation.

    • Store the final product in a desiccator over a drying agent.

  • Purification:

    • Extraction: Dissolve the mixture in an organic solvent like ethyl acetate and wash with a dilute solution of sodium bicarbonate. The carboxylic acid impurity will be deprotonated and extracted into the aqueous layer, while the desired ester remains in the organic phase.

    • Column Chromatography: If extraction is insufficient, column chromatography can effectively separate the more polar carboxylic acid from the ester.[15][18]

Q4: I'm observing a byproduct that appears to be the debenzylated analog. What causes this and how can I remove it?

A4: The benzyl ether can be cleaved under certain conditions, particularly catalytic hydrogenation or treatment with strong acids.[7][8][9][10][11]

  • Prevention:

    • Avoid using palladium on carbon (Pd/C) with hydrogen gas if other reducible functional groups are present.

    • Use mild acidic conditions during workup and purification.

  • Purification:

    • Column Chromatography: The debenzylated product, having a free hydroxyl group, will be significantly more polar than the target compound. This difference in polarity allows for straightforward separation by silica gel column chromatography.

    • Recrystallization: A carefully chosen solvent system can also be effective, as the solubility profiles of the benzylated and debenzylated compounds will differ.[13]

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This technique is ideal for separating Compound 1 from impurities with different polarities.[14][15][18]

Workflow Diagram:

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation prep_dissolve Dissolve Crude Product in Minimum Dichloromethane prep_adsorb Adsorb onto Silica Gel prep_dissolve->prep_adsorb prep_dry Dry Adsorbed Sample prep_adsorb->prep_dry col_load Load Dried Sample onto Column prep_dry->col_load col_pack Pack Column with Silica Gel in Hexane col_pack->col_load col_elute Elute with Hexane/Ethyl Acetate Gradient col_load->col_elute col_collect Collect Fractions col_elute->col_collect ana_tlc Analyze Fractions by TLC col_collect->ana_tlc ana_pool Pool Pure Fractions ana_tlc->ana_pool ana_evap Evaporate Solvent ana_pool->ana_evap ana_yield Obtain Pure Product ana_evap->ana_yield

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a glass column with a slurry of silica gel in 100% hexane. Ensure the silica bed is well-compacted and free of air bubbles.

  • Loading: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane. The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample.[13]

Workflow Diagram:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation diss_add Place Crude Product in Erlenmeyer Flask diss_solvent Add Minimum Amount of Hot Methanol diss_add->diss_solvent diss_heat Heat to Dissolve diss_solvent->diss_heat cryst_cool Cool Slowly to Room Temperature diss_heat->cryst_cool cryst_ice Place in Ice Bath to Maximize Yield cryst_cool->cryst_ice iso_filter Collect Crystals by Vacuum Filtration cryst_ice->iso_filter iso_wash Wash with Cold Methanol iso_filter->iso_wash iso_dry Dry Crystals under Vacuum iso_wash->iso_dry

Caption: Workflow for Recrystallization Purification.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary tests, methanol has been identified as a suitable solvent for the recrystallization of Compound 1 .[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol to just dissolve the solid completely.[13]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

IV. Analytical Purity Assessment

Confirming the purity of the final product is a critical step. A combination of techniques should be employed.

Technique Purpose Expected Outcome for Pure Compound 1
HPLC Quantifies purity and detects minor impurities.[16][17][20]A single major peak with >98% area.
¹H NMR Confirms the chemical structure and identifies structural impurities.[15]The spectrum should match the expected chemical shifts and integration values for all protons. Absence of peaks corresponding to impurities.
Mass Spectrometry (MS) Confirms the molecular weight.[17]A molecular ion peak corresponding to the exact mass of the compound.
Melting Point A sharp melting point range indicates high purity.A narrow range, for instance, 1-2 °C. A broad range suggests the presence of impurities.

V. Concluding Remarks

The successful purification of this compound is achievable through a systematic approach that begins with understanding potential impurities and employs targeted purification strategies. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and achieve a high degree of purity. Remember that a combination of chromatographic and recrystallization techniques often yields the best results. Always verify the purity of your final compound using appropriate analytical methods.

References

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org. Retrieved from [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). JCE. Retrieved from [Link]

  • (2024). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. RSC Publishing. Retrieved from [Link]

  • Methyl ester hydrolysis. (2022). ResearchGate. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. Retrieved from [Link]

  • Isomerization during hydrolysis of a methyl ester. (2020). Reddit. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Retrieved from [Link]

  • Ghorai, P., & Reiser, O. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(21), 8566–8570. Retrieved from [Link]

  • Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. (n.d.). Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025). ResearchGate. Retrieved from [Link]

  • Riley, A. M., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159-166. Retrieved from [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
  • Hydrolysis of methyl esters. (n.d.). Google Patents.
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  • How to purify esterefication product?. (2016). ResearchGate. Retrieved from [Link]

  • Cooksey, C. (2010). Methyl ester hydrolysis. ChemSpider SyntheticPages. Retrieved from [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. (n.d.). ThaiScience. Retrieved from [Link]

  • Impurity formation studies with peptide-loaded polymeric microspheres. Part II. In vitro evaluation. (2025). ResearchGate. Retrieved from [Link]

  • Babiak, P., et al. (2020). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. Organic & Biomolecular Chemistry, 18(40), 8133-8145. Retrieved from [Link]

  • Para-amino benzoic acid esters. (n.d.). Google Patents.
  • Synthesis of benzoic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents.
  • Acetylation. (n.d.). Wikipedia. Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. Retrieved from [Link]

  • Majer, Z., et al. (2007). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Journal of Peptide Science, 13(9), 603-609. Retrieved from [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (2004). USDA Food Safety and Inspection Service. Retrieved from [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.
  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Chen, Y.-C., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4216. Retrieved from [Link]

  • This compound. (n.d.). BIOGEN Científica. Retrieved from [Link]

  • Cárdenas-García, M., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(4), M1166. Retrieved from [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate. (n.d.). Google Patents.

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Technical Support Center: Accelerating Benzoic acid Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in chemical synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice for increasing the reaction rate of benzoic acid esterification. Our goal is to move beyond simple protocols and delve into the fundamental principles that govern this crucial reaction, empowering you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind increasing the rate of benzoic acid esterification?

A1: The Fischer esterification of benzoic acid with an alcohol is a reversible equilibrium reaction.[1][2] To increase the rate and yield of the desired ester, the equilibrium must be shifted towards the product side. This is primarily achieved by applying Le Chatelier's Principle in two ways: using a large excess of one of the reactants (usually the less expensive alcohol) or by actively removing water as it is formed during the reaction.[1][3][4]

Q2: Why is an acid catalyst necessary when benzoic acid is itself an acid?

A2: While benzoic acid is an acid, it is not strong enough to efficiently catalyze its own esterification. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the benzoic acid.[3][5][6] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, which is a crucial step in the reaction mechanism.[2][7]

Q3: What are the most common catalysts used for benzoic acid esterification, and how do I choose one?

A3: The most common catalysts are strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid.[8] Lewis acids, such as scandium(III) triflate, can also be used.[8] In recent years, "green" catalysts like ionic liquids, deep eutectic solvents, and solid acid catalysts (e.g., modified montmorillonite K10 clay, ion-exchange resins) have gained traction due to their reusability and often milder reaction conditions.[9][10][11] The choice of catalyst depends on factors such as the scale of the reaction, the sensitivity of the substrates, desired reaction time, and environmental considerations. For general laboratory-scale synthesis, sulfuric acid is often used for its low cost and high activity.[12]

Q4: How does temperature affect the reaction rate?

A4: Increasing the reaction temperature generally increases the rate of esterification by providing the molecules with more kinetic energy to overcome the activation energy barrier.[13][14] Most Fischer esterifications are conducted at reflux temperature, which is determined by the boiling point of the alcohol used as the reactant and solvent.[12] However, excessively high temperatures can lead to side reactions like the dehydration of the alcohol (especially for secondary and tertiary alcohols) to form alkenes, or the formation of ethers from the alcohol.[15]

Q5: Can I use microwave irradiation to speed up the reaction?

A5: Yes, microwave-assisted organic synthesis (MAOS) is a highly effective method for accelerating benzoic acid esterification.[16] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts.[16][17] This is due to the efficient and rapid heating of the reaction mixture.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing actionable solutions based on established chemical principles.

Question: My reaction yield is consistently low, even after several hours of reflux. What are the likely causes and how can I improve it?

Answer: Low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction. Here’s a systematic approach to troubleshooting:

  • Inadequate Water Removal: The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, thus lowering the yield.[15]

    • Solution: Implement a method for continuous water removal. A Dean-Stark apparatus is highly effective for this purpose, especially when using a solvent like toluene that forms an azeotrope with water.[3][8] Alternatively, using a dehydrating agent that is compatible with the reaction conditions can be effective. Concentrated sulfuric acid itself acts as a dehydrating agent.[18][19][20]

  • Insufficient Reactant Excess: If you are not using a method for water removal, a large excess of the alcohol is crucial to drive the reaction forward.

    • Solution: Increase the molar excess of the alcohol. Using the alcohol as the solvent is a common and effective strategy.[1][12] A 10-fold or greater excess of the alcohol can significantly improve the yield.[4]

  • Catalyst Inactivity or Insufficient Amount: The catalyst may be old, hydrated, or used in an insufficient quantity.

    • Solution: Use a fresh, anhydrous acid catalyst. The typical catalytic amount is a small fraction of the limiting reagent, but the optimal amount can vary.[21] For sulfuric acid, a few drops to a small percentage of the molar equivalent of the benzoic acid is a common starting point.[1][12]

  • Steric Hindrance: If your benzoic acid or alcohol has bulky substituents near the reaction center, this can slow down the reaction rate.[15]

    • Solution: For sterically hindered substrates, you may need to increase the reaction time, use a higher boiling point alcohol (to increase the reflux temperature), or consider a more potent catalytic system. Alternative esterification methods that are less sensitive to steric hindrance, such as using an acyl chloride or anhydride intermediate, might be necessary in challenging cases.

Question: I am observing the formation of a significant amount of byproducts. What are they, and how can I prevent their formation?

Answer: The formation of byproducts is often a consequence of the reaction conditions, particularly high temperatures and the presence of a strong acid catalyst.

  • Alkene Formation: This is a common side reaction when using secondary or tertiary alcohols, which can undergo acid-catalyzed dehydration.[15]

    • Solution: Use milder reaction conditions if possible. If a high temperature is necessary, consider using a catalyst that is less prone to promoting elimination reactions. Primary alcohols are much less susceptible to this side reaction.[6]

  • Ether Formation: The alcohol can undergo self-condensation in the presence of a strong acid to form an ether, especially at elevated temperatures.[15]

    • Solution: Avoid prolonged heating at very high temperatures. Ensure the reaction is monitored and stopped once the formation of the ester has plateaued.

  • Sulfonation of Benzoic Acid: When using concentrated sulfuric acid at high temperatures, electrophilic aromatic substitution can occur, leading to the formation of m-sulfobenzoic acid.[15]

    • Solution: Use the minimum effective amount of sulfuric acid and avoid excessive temperatures. Alternatively, switch to a non-sulfonating acid catalyst like p-toluenesulfonic acid.

Experimental Protocols

Protocol 1: Standard Fischer Esterification of Benzoic Acid with Methanol

This protocol describes a standard laboratory procedure for the synthesis of methyl benzoate using an excess of methanol and sulfuric acid as a catalyst.

Materials:

  • Benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve 8.00 g of benzoic acid in 25 mL of methanol.[1]

  • Catalyst Addition: While swirling the flask, carefully and slowly add 3.0 mL of concentrated sulfuric acid.[1]

  • Reflux: Add a couple of boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 30-60 minutes.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[15]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 75 mL of water.[1]

  • Extraction: Rinse the reaction flask with 35 mL of diethyl ether or ethyl acetate and add it to the separatory funnel.[1] Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate until the evolution of CO₂ gas ceases.[12] This neutralizes any remaining benzoic acid and sulfuric acid.

  • Final Wash: Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12] Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl benzoate.

  • Purification: The crude ester can be further purified by distillation if necessary.

Data Presentation

Table 1: Comparison of Different Methods for Benzoic Acid Esterification

Synthesis MethodCatalystAlcoholTemperature (°C)Reaction TimeYield (%)Reference
Fischer-Speierp-toluenesulfonic acid1-butanol92.2 - 116.4120 min92[13][17]
Microwave-AssistedSulfuric AcidMethanol7010 min99.99[17]
Microwave-AssistedN-FluorobenzenesulfonimideMethanol12030 minQuantitative[17]
Green CatalystDeep Eutectic SolventEthanol75-88.3[10]

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification of benzoic acid.

Fischer_Esterification cluster_reactants Reactants cluster_products Products BenzoicAcid Benzoic Acid ProtonatedCarbonyl Protonated Carbonyl (More Electrophilic) BenzoicAcid->ProtonatedCarbonyl 1. Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate 2. Nucleophilic Attack Alcohol Alcohol (R'OH) Alcohol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster 3. Proton Transfer & Elimination of Water Ester Ester ProtonatedEster->Ester 4. Deprotonation Water Water ProtonatedEster->Water H_plus2 H+ H_plus H+ H_plus3 H+ Troubleshooting_Workflow Start Low Ester Yield CheckWaterRemoval Is water being effectively removed? Start->CheckWaterRemoval CheckReactantExcess Is a large excess of alcohol being used? CheckWaterRemoval->CheckReactantExcess Yes ImplementWaterRemoval Use Dean-Stark trap or dehydrating agent. CheckWaterRemoval->ImplementWaterRemoval No CheckCatalyst Is the catalyst active and sufficient? CheckReactantExcess->CheckCatalyst Yes IncreaseAlcohol Increase molar excess of alcohol (use as solvent). CheckReactantExcess->IncreaseAlcohol No CheckStericHindrance Are substrates sterically hindered? CheckCatalyst->CheckStericHindrance Yes OptimizeCatalyst Use fresh catalyst; optimize loading. CheckCatalyst->OptimizeCatalyst No ModifyConditions Increase reaction time/temperature or use alternative method. CheckStericHindrance->ModifyConditions Yes Success Improved Yield CheckStericHindrance->Success No ImplementWaterRemoval->Success IncreaseAlcohol->Success OptimizeCatalyst->Success ModifyConditions->Success

Caption: Troubleshooting low esterification yield.

References

  • Handout Esterification and Acetalization. (n.d.).
  • In the preparation of an ester the commonly used dehydrating agent is:. (2021, January 1). Filo.
  • Kinetic study comparison of different benzoic acid ester syntheses. (2025). Benchchem.
  • Continuous process for preparing benzoic acid esters. (n.d.). Google Patents.
  • Technical Support Center: Esterification of Substituted Benzoic Acids. (2025). Benchchem.
  • Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2025, August 6). DergiPark.
  • KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022, January 21).
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014, April 23). YouTube.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate.
  • Fischer Esterification of Benzoic Acid Lab Manual. (n.d.). Studylib.
  • Will sulphuric acid react with water produced in an esterification process? (n.d.). ECHEMI.
  • Xue, J., Zeng, Z., & Yang, H. (2018). Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P-toluenesulphonic acid. Canadian Journal of Chemical Engineering, 97(4), 1166-1173. [Link]

  • Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com.
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark.
  • Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures. (2019, December 9). Sciencemadness.org.
  • Esterification - Dehydration through Elimination. (2020, October 8). YouTube.
  • Technical Support Center: Troubleshooting Ester Synthesis. (2025). Benchchem.
  • Method for preparing benzoic acid esters. (n.d.). Google Patents.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(2).
  • Kinetic research and modeling of benzoic acid esterification process. (2025, December 12). ResearchGate.
  • Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.). ResearchGate.
  • Fischer esterification reaction of benzoic acid and polyhydric alcohols... (n.d.). ResearchGate.
  • In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? (2017, July 16). Quora.
  • Kinetics of the esterification of benzoic acid with n-octyl and isooctyl alcohols in the presence of phosphotungstic acid. (2025, August 7). ResearchGate.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark.
  • Anhydrous Salts for Esterification. (n.d.). IU Indianapolis.
  • Fischer–Speier esterification. (n.d.). Wikipedia.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE.
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Technical Support Center: Synthesis of Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted methyl benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical experience.

Section 1: Fischer-Speier Esterification - The Workhorse Reaction

The Fischer-Speier esterification is the most common method for preparing methyl benzoates from benzoic acids. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] While it is a robust reaction, several factors can influence its success.

Frequently Asked Questions (FAQs) - Fischer Esterification

Q1: My Fischer esterification of a substituted benzoic acid is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction and the presence of water.[2] Here are the primary factors to investigate:

  • Equilibrium: The reaction exists in equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water). To drive the reaction towards the product, you can:

    • Use a large excess of methanol, which also serves as the solvent.[2]

    • Remove water as it is formed, either by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Presence of Water: Any water in the reaction mixture at the start will hinder the forward reaction. Ensure all glassware, reagents, and solvents are anhydrous.[2]

  • Insufficient Catalyst: An adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial. The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2]

  • Reaction Time and Temperature: The reaction can be slow and may require prolonged reflux (1-10 hours) to reach equilibrium.[2] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Steric Hindrance: Benzoic acids with bulky substituents at the ortho position may react more slowly. In these cases, longer reaction times, higher temperatures, or alternative esterification methods may be necessary.[2]

Q2: How do different substituents on the benzoic acid ring affect the Fischer esterification?

A2: The electronic properties of the substituents on the aromatic ring can influence the reactivity of the carboxylic acid:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-F, -Cl) increase the acidity of the carboxylic acid. This can make the carbonyl carbon more electrophilic, potentially increasing the reaction rate.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) decrease the acidity of the carboxylic acid. A primary amine, as in p-aminobenzoic acid, will be protonated by the strong acid catalyst, which can complicate the reaction.[3]

Q3: I am seeing an unexpected byproduct in my reaction mixture. What could it be?

A3: Several side reactions can occur during Fischer esterification:

  • Sulfonation: If concentrated sulfuric acid is used as the catalyst at high temperatures, sulfonation of the aromatic ring can occur, typically at the meta position.[2]

  • Ether Formation: Methanol can undergo acid-catalyzed self-condensation to form dimethyl ether, especially with prolonged heating.[2]

  • Reactions with Hydroxy Substituents: If you are working with a hydroxybenzoic acid, the hydroxyl group can also react under acidic conditions, leading to side products like polyesters through self-esterification. Protection of the hydroxyl group may be necessary before esterification.[2]

Q4: How do I effectively remove unreacted benzoic acid from my methyl benzoate product?

A4: Unreacted benzoic acid can be removed during the aqueous workup. By washing the organic layer with a mild base, such as a 5-10% sodium bicarbonate (NaHCO₃) solution, the acidic benzoic acid will be converted to its water-soluble sodium benzoate salt, which will partition into the aqueous layer.[4][5] The methyl benzoate product, being neutral, will remain in the organic layer. The completion of the acid removal can be checked by acidifying the aqueous layer; if no precipitate (benzoic acid) forms, the removal is complete.[4]

Troubleshooting Low Yields in Fischer Esterification: A Decision Tree

Troubleshooting_Fischer_Esterification start Low Yield check_water Are all reagents and glassware anhydrous? start->check_water check_equilibrium Is the equilibrium shifted towards products? check_water->check_equilibrium Yes solution_dry Dry all reagents and glassware thoroughly. check_water->solution_dry No check_catalyst Is there sufficient acid catalyst? check_equilibrium->check_catalyst Yes solution_equilibrium Use a large excess of methanol (10-20 eq) and/or remove water (Dean-Stark). check_equilibrium->solution_equilibrium No check_monitoring Was the reaction monitored to completion (TLC)? check_catalyst->check_monitoring Yes solution_catalyst Ensure catalytic amount of H₂SO₄ or p-TsOH is added. check_catalyst->solution_catalyst No check_sterics Is the benzoic acid sterically hindered? check_monitoring->check_sterics Yes solution_monitoring Increase reaction time and continue monitoring by TLC. check_monitoring->solution_monitoring No solution_sterics Consider alternative methods (Steglich, Mitsunobu, Yamaguchi). check_sterics->solution_sterics Yes

Caption: A decision tree for troubleshooting low yields in Fischer esterification.

General Protocol for Fischer Esterification of a Substituted Benzoic Acid
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted benzoic acid (1.0 eq).

  • Addition of Alcohol and Catalyst: Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent. While stirring, carefully and dropwise add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄).[2]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-10 hours. Monitor the progress of the reaction by TLC.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.[5]

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases, and finally with brine.[5][6]

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[6]

    • The crude ester can be further purified by distillation or recrystallization.

Section 2: Esterification of Sterically Hindered Benzoic Acids

Fischer esterification is often inefficient for sterically hindered benzoic acids, particularly those with ortho-substituents. In such cases, alternative methods that proceed under milder conditions are necessary.

FAQs - Alternative Esterification Methods

Q5: Fischer esterification of my ortho-substituted benzoic acid is not working. What are my options?

A5: For sterically hindered substrates, several powerful esterification methods have been developed:

  • Steglich Esterification: This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). The reaction is mild, often performed at room temperature, and is effective for acid-sensitive substrates.[7][8]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). It is known for its mild conditions and inversion of stereochemistry at the alcohol center.[9]

  • Yamaguchi Esterification: This method is particularly useful for the synthesis of highly functionalized esters and macrolactones. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[10][11][12]

Troubleshooting Alternative Esterification Methods
Method Common Problem Potential Cause Troubleshooting Steps
Steglich Low or no product formation.- Poor quality reagents (DCC/EDC can degrade).- Insufficient DMAP.- N-acylurea byproduct formation.[7]- Use fresh DCC or EDC.- Ensure at least a catalytic amount of DMAP is used.- Monitor the reaction closely to avoid prolonged reaction times that favor byproduct formation.
Difficulty removing dicyclohexylurea (DCU) byproduct.DCU is often insoluble in common organic solvents.- Filter the reaction mixture to remove the bulk of the DCU.- Cool the filtrate to precipitate more DCU.- Use a water-soluble carbodiimide like EDC, where the urea byproduct is water-soluble and easily removed during aqueous workup.[13][14]
Mitsunobu Low yield.- Steric hindrance on the carboxylic acid or alcohol.- The pKa of the carboxylic acid is too high.- Increase reaction time or temperature.- Use a more acidic carboxylic acid if possible.- Ensure anhydrous conditions.
Difficulty removing triphenylphosphine oxide (TPPO) byproduct.TPPO can be difficult to separate from the desired product by chromatography.- Crystallization: TPPO can sometimes be crystallized from the reaction mixture.- Chromatography: Careful selection of the solvent system is needed.- Precipitation with ZnCl₂: TPPO forms a complex with ZnCl₂ that can be filtered off.[15][16]
Protocols for Alternative Esterification Methods
  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the sterically hindered benzoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the solids in a sufficient amount of an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The formation of a white precipitate (DCU) is typically observed. Monitor the reaction progress by TLC.[13]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[13]

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, dissolve the sterically hindered benzoic acid (1.2 eq), methanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.[17]

Section 3: Product Characterization

Proper characterization of the synthesized substituted methyl benzoate is crucial to confirm its identity and purity.

FAQs - Product Characterization

Q6: How can I confirm that I have successfully synthesized my target substituted methyl benzoate?

A6: A combination of spectroscopic techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for a characteristic singlet for the methyl ester protons (-OCH₃) typically appearing around 3.9 ppm. The aromatic protons will show characteristic splitting patterns depending on the substitution pattern on the benzene ring.[4]

    • ¹³C NMR: Expect a signal for the carbonyl carbon of the ester at around 165-167 ppm and a signal for the methyl carbon at approximately 52 ppm.[4][18]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretch of the ester carbonyl group should be present in the range of 1715-1730 cm⁻¹. The conjugation with the aromatic ring shifts this peak to a lower wavenumber compared to aliphatic esters.[5]

    • Look for C-O stretching bands in the 1000-1300 cm⁻¹ region.[5]

    • Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

Representative Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (C=O, cm⁻¹)
Methyl benzoate 3.83 (s, 3H), 7.32-7.47 (m, 3H), 7.97-8.02 (m, 2H)[4]51.7, 128.1, 128.8, 129.4, 130.4, 132.6, 166.7[4]~1724
Methyl 4-nitrobenzoate 3.94 (s, 3H), 8.13-8.26 (m, 4H)[4]52.8, 123.5, 130.6, 135.4, 150.5, 165.1[4]~1728
Methyl 4-chlorobenzoate 3.87 (s, 3H), 7.37 (d, 2H), 7.94 (d, 2H)[4]52.1, 128.6, 130.9, 139.3, 166.1[4]~1725
Methyl 4-methylbenzoate 2.39 (s, 3H), 3.88 (s, 3H), 7.24 (d, 2H), 7.94 (d, 2H)[4]21.5, 51.8, 127.3, 129.0, 129.5, 143.4, 167.1[4]~1722

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

References

  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry, 2014.

  • Provide the IR spectrum analysis for methyl benzoate. brainly.com, 2022.

  • Fischer Esterification-Typical Procedures. OperaChem, 2024.

  • Application Notes and Protocols: Steglich Esterification and 1,3-Dicyclohexylurea (DCU) Byproduct Removal. Benchchem.

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Open Oregon Educational Resources.

  • Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate, 2013.

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 2023.

  • Yamaguchi Esterification. Organic Chemistry Portal.

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 1967.

  • Yamaguchi Esterification. Alfa Chemistry.

  • Steglich esterification. Wikipedia.

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing.

  • Mitsunobu Reaction. organic-chemistry.org.

  • How I can remove DCU from my product? Chemistry Stack Exchange.

  • What does the methyl benzoate IR spectrum reveal? Proprep.

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry, 2021.

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health, 2022.

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications.

  • Yamaguchi esterification. Wikipedia.

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ACS Publications.

  • Interpret the infrared spectrum of methyl m-nitrobenzoate. Homework.Study.com.

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate.

  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science, 2018.

  • Preparation of Methyl Benzoate. Department of Pharmaceutical chemistry, College of pharmacy.

  • Trouble with Steglich Esterification. Reddit, 2023.

  • infrared spectrum of methyl 2-hydroxybenzoate. docbrown.info.

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.

  • Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab.

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. University of California, Irvine.

  • How do I completely remove DCU from the reaction mixture without coloumn chromatography? ResearchGate, 2015.

  • Steglich Esterification Guide. Scribd.

  • esterification of benzoic acid to methyl benzoate. University of Calgary.

  • Mitsunobu Reaction. organic-chemistry.org.

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2021.

  • Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Adam Cap.

  • Methyl benzoate can be synthesized by a Fischer Esterification reaction. brainly.com, 2019.

  • Consider the Fischer ester synthesis of methyl benzoate from benzoic acid and methanol in the presence of. brainly.com, 2020.

  • If the Fischer esterification of para-aminobenzoic acid (PABA) did not reach completion... Chegg.com.

  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry.

  • Steglich esterification. Reddit, 2022.

  • If the Fischer esterification of para-aminobenzoic acid (PABA) did not reach completion... Chegg.com.

  • Supplementary Information. DOI.

  • Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. American Society for Microbiology, 2008.

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Alternative catalysts for the synthesis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

A Guide to Alternative Catalytic Strategies, Troubleshooting, and Protocol Optimization

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond conventional synthetic methods. We will explore alternative, greener, and more efficient catalytic systems, address common experimental challenges through detailed troubleshooting guides, and provide robust protocols to enhance your synthetic success.

Part 1: Foundational Concepts & Core Challenges

The synthesis of the target molecule, a key intermediate in pharmaceutical and agrochemical research, involves two primary transformations: N-acetylation of an aromatic amine and esterification of a carboxylic acid.

  • N-Acetylation: The introduction of an acetyl group (-COCH₃) onto a primary or secondary amine.

  • Esterification: The conversion of a carboxylic acid (-COOH) into a methyl ester (-COOCH₃).

Conventional methods often rely on stoichiometric reagents like acetyl chloride or acetic anhydride for acetylation and strong mineral acids (e.g., H₂SO₄) for esterification. These approaches, while effective, suffer from drawbacks including harsh reaction conditions, corrosive reagents, and the generation of significant waste streams. This has spurred the investigation into catalytic alternatives that are more efficient, selective, and environmentally benign.

Part 2: Alternative Catalysts for N-Acetylation (FAQs & Troubleshooting)

The N-acetylation of the amine is a critical step. Below are common questions and troubleshooting advice for alternative catalytic approaches.

Q1: What are the most promising non-traditional catalysts for N-acetylation to avoid harsh acylating agents?

Answer: Several innovative catalytic systems can replace traditional methods, offering milder conditions and improved safety profiles. The choice of catalyst often depends on factors like substrate scope, cost, and desired "green" credentials.

  • Acetic Acid as a Catalyst: In a novel approach, acetic acid itself can catalyze the N-acetylation of amines using ethyl acetate or butyl acetate as both the solvent and acetyl source.[1][2] This method is inexpensive and simple, with catalyst loadings as low as 10 mol% providing excellent yields at temperatures between 80-120 °C.[2][3]

  • Enzymatic Catalysis (Lipases): Enzymes, particularly lipases like Candida antarctica lipase B (CALB), are highly effective biocatalysts for amidation.[4] They operate under mild conditions (typically 40-60 °C), exhibit high selectivity, and can be used in greener solvents like cyclopentyl methyl ether (CPME).[4]

  • Boron-Based Catalysts: Boric acid and various boronic acids are efficient catalysts for direct amidation reactions between carboxylic acids and amines.[5] They are valued for their low cost and suitability for large-scale synthesis.[5]

  • Iodine Catalysis: Molecular iodine can effectively promote the N-acylation of amines with acetyl chloride under solvent-free conditions at room temperature.[6] This method is rapid, high-yielding, and avoids the need for organic solvents, making it an environmentally benign option.[6]

Table 1: Comparison of Alternative N-Acetylation Catalysts

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Acetic Acid / Ethyl Acetate 80-120 °C, 10 mol% catalyst[2]Inexpensive, simple, readily available reagents.Requires elevated temperatures.
Lipase (e.g., CALB) 60 °C, Green Solvents (CPME)[4]High selectivity, mild conditions, biodegradable.Higher initial cost, potential for enzyme deactivation.
Boronic Acids Varies, often with heatBroad substrate scope, suitable for scale-up.[5]Catalyst synthesis may be required for complex variants.
Iodine / Acetyl Chloride Room Temp, Solvent-Free[6]Very fast, high yields, mild, no solvent waste.Still uses acetyl chloride, which is corrosive.
Q2: My enzyme-catalyzed N-acetylation is sluggish. How can I troubleshoot it?

Answer: Slow kinetics in enzymatic reactions can often be traced to a few key parameters. Here is a logical workflow to diagnose and solve the issue.

  • Enzyme Activity & Hydration Level: Ensure the enzyme (e.g., immobilized CALB, Novozyme 435) is active and from a reliable source. The reaction medium must be anhydrous, as lipases catalyze hydrolysis in the presence of water, which will compete with amidation.[4] Consider adding molecular sieves to the reaction.

  • Solvent Choice: The solvent has a profound impact on enzyme activity. While common solvents may work, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) have been shown to yield excellent conversions, often in under 30 minutes.[4] Avoid polar aprotic solvents like DMF, which can strip essential water from the enzyme and denature it.

  • Temperature Optimization: While enzymes operate under mild conditions, there is an optimal temperature range. For CALB-catalyzed amidations, this is typically around 60 °C.[4] Temperatures that are too low will slow the reaction, while excessively high temperatures can cause irreversible denaturation.

  • Substrate Purity: Impurities in the amine starting material can inhibit or poison the enzyme. Ensure the starting material is of high purity.

G cluster_enzyme Troubleshooting: Enzyme cluster_solvent Troubleshooting: Solvent cluster_temp Troubleshooting: Temperature start Low N-Acetylation Yield (Enzymatic) check_enzyme 1. Verify Enzyme Activity & Anhydrous Conditions start->check_enzyme check_solvent 2. Evaluate Solvent System check_enzyme->check_solvent Enzyme OK enzyme_bad Replace Enzyme Add Molecular Sieves check_enzyme->enzyme_bad Issue Found check_temp 3. Optimize Temperature check_solvent->check_temp Solvent OK solvent_bad Switch to CPME or 2-MeTHF check_solvent->solvent_bad Issue Found check_purity 4. Assess Substrate Purity check_temp->check_purity Temp OK temp_bad Adjust to 50-60°C check_temp->temp_bad Issue Found solution Reaction Optimized check_purity->solution Purity OK

Caption: Troubleshooting logic for low enzymatic N-acetylation yield.

Part 3: Alternative Catalysts for Methyl Esterification (FAQs & Troubleshooting)

The final esterification step is equally critical. Moving away from corrosive mineral acids can simplify workup and reduce waste.

Q1: What are the best alternatives to sulfuric acid for the methyl esterification step?

Answer: Solid acid catalysts are the leading alternative to homogeneous mineral acids. They function as heterogeneous catalysts, offering significant advantages in terms of product purification and catalyst reusability.

  • Zirconium/Titanium-Based Solid Acids: Mixed metal oxides, particularly those containing zirconium and titanium, have demonstrated excellent activity for the esterification of various benzoic acids with methanol.[7] These catalysts are robust, recoverable, and can be used multiple times without a significant loss in activity. The reaction mechanism involves the Lewis acidic sites on the metal oxide surface activating the carbonyl group of the carboxylic acid.[7]

  • Natural Deep Eutectic Solvents (NADES): A greener approach involves using NADES, which can act as both the solvent and catalyst.[8] For instance, a urea-choline chloride mixture has been shown to effectively catalyze the esterification of p-aminobenzoic acid derivatives.[8] This method aligns well with the principles of green chemistry by using renewable, non-toxic components.

Q2: My solid acid-catalyzed esterification is not going to completion. What are the likely causes?

Answer: Incomplete conversion in a heterogeneous catalytic system often points to issues with water removal or catalyst deactivation.

  • Water Removal: Esterification is a reversible equilibrium reaction that produces water as a byproduct. To drive the reaction to completion, this water must be removed. In a lab setting, this can be accomplished with a Dean-Stark apparatus or by adding molecular sieves. In industrial applications using solid acids, a continuous flow reactor where methanol vapor helps carry away water is effective.[7]

  • Catalyst Deactivation: The solid acid catalyst can lose activity if its active sites become blocked. This can be due to strong adsorption of the product or impurities, or physical fouling. The catalyst can often be regenerated by washing with a solvent and then drying at an elevated temperature to remove adsorbed species.

  • Mass Transfer Limitations: Since the reaction occurs on the surface of the catalyst, efficient stirring is crucial to ensure the reactants can access the active sites. If the reaction mixture is not well-agitated, the reaction rate will be limited by diffusion, not by the intrinsic activity of the catalyst.

Part 4: Experimental Protocols & Workflow

The following protocols are provided as a starting point for optimization.

Protocol 1: Enzymatic N-Acetylation with CALB

This protocol is adapted from methodologies demonstrating lipase-catalyzed amidation.[4]

  • To a 100 mL round-bottom flask, add the starting amine (e.g., methyl 2-amino-5-(phenylmethoxy)benzoate) (1.0 eq).

  • Add cyclopentyl methyl ether (CPME) as the solvent (approx. 10 mL per gram of amine).

  • Add acetic acid (1.5 eq) as the acyl donor.

  • Add immobilized Candida antarctica lipase B (CALB, Novozyme 435) (5-10% by weight of the limiting reagent).

  • Equip the flask with a condenser and heat the mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, cool the reaction mixture and filter to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Concentrate the filtrate under reduced pressure and purify the resulting amide by recrystallization or column chromatography.

Protocol 2: Esterification using a Zr/Ti Solid Acid Catalyst

This protocol is based on the use of solid acid catalysts for esterification of benzoic acids.[7]

  • To a 250 mL three-neck flask equipped with a condenser and a mechanical stirrer, add 2-(acetylamino)-5-(phenylmethoxy)-benzoic acid (1.0 eq).

  • Add methanol in excess (e.g., 20 eq), which will serve as both the reactant and solvent.

  • Add the powdered Zr/Ti solid acid catalyst (e.g., ZT10, 5-10% by weight of the carboxylic acid).[7]

  • Heat the mixture to reflux (approx. 65 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to separate the solid catalyst. The catalyst can be washed with methanol, dried, and stored for reuse.

  • Remove the excess methanol from the filtrate by rotary evaporation.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Catalyst Selection Workflow

Choosing the right catalyst requires balancing multiple factors, including efficiency, cost, environmental impact, and available equipment.

G cluster_ac N-Acetylation Catalyst Choice cluster_es Esterification Catalyst Choice start Select Synthesis Step acetylation N-Acetylation start->acetylation esterification Esterification start->esterification ac_priority Primary Goal? acetylation->ac_priority es_priority Primary Goal? esterification->es_priority ac_green Enzyme (CALB) ac_priority->ac_green Mildness & Selectivity ac_cost Acetic Acid / EtOAc ac_priority->ac_cost Low Cost ac_speed Iodine / AcCl ac_priority->ac_speed Speed & Solvent-Free es_reusable Solid Acid (Zr/Ti) es_priority->es_reusable Reusability & Easy Workup es_green NADES es_priority->es_green Green Solvents & Novelty

Caption: Decision workflow for selecting an alternative catalyst.

References

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Available at: [Link]

  • Nagy, F., et al. (2021). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. Available at: [Link]

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Semantic Scholar. Available at: [Link]

  • Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). Available at: [Link]

  • Devi, N., & Singh, L. D. (2009). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available at: [Link]

  • Saikia, U. P., et al. (2016). N-acetylation of Aromatic Amines by One-pot Route. ResearchGate. Available at: [Link]

  • Warner, et al. (2018). A green chemistry perspective on catalytic amide bond formation. SciSpace. Available at: [Link]

  • Yokohama National University (2024). New catalysts enable greener ester synthesis. EurekAlert!. Available at: [Link]

  • Yokohama National University (2024). New Catalysts Enable Greener Ester Synthesis. Lab Manager. Available at: [Link]

  • ResearchGate (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Available at: [Link]

  • Lin, Y.-J., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, with the molecular formula C₁₇H₁₇NO₄, is a benzoic acid derivative that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring an acetylamino group and a phenylmethoxy (benzyloxy) group, makes it a versatile intermediate for creating compounds with potential biological activities. This guide will compare two logical synthetic pathways, herein designated as Route A and Route B, starting from commercially available precursors. Each route's efficiency, practicality, and potential challenges will be discussed, supported by detailed experimental protocols and comparative data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: From Methyl 5-acetyl-2-hydroxybenzoateRoute B: From Methyl 2-amino-5-hydroxybenzoate
Starting Material Methyl 5-acetyl-2-hydroxybenzoateMethyl 2-amino-5-hydroxybenzoate
Key Transformations Benzylation, Oximation, Beckmann RearrangementBenzylation, Acetylation
Number of Steps 32
Overall Yield ModerateHigh
Key Advantages Utilizes a different starting material, potentially offering an alternative if the Route B precursor is unavailable or costly.More direct, higher yielding, and avoids the use of potentially hazardous reagents associated with the Beckmann rearrangement.
Key Disadvantages Longer route, lower overall yield, and the Beckmann rearrangement can have substrate-specific challenges.Relies on the availability and cost-effectiveness of the specific starting material.

Route A: Synthesis via Benzylation and Beckmann Rearrangement

This synthetic approach commences with the benzylation of the phenolic hydroxyl group of methyl 5-acetyl-2-hydroxybenzoate, followed by the conversion of the acetyl group into an acetamido group via a Beckmann rearrangement of the corresponding oxime.

Workflow for Route A

A Methyl 5-acetyl-2-hydroxybenzoate B Methyl 5-acetyl-2-(benzyloxy)benzoate A->B Benzylation C Methyl 5-acetyl-2-(benzyloxy)benzoate oxime B->C Oximation D This compound C->D Beckmann Rearrangement

Caption: Synthetic workflow for Route A.

Step 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard Williamson ether synthesis, which proceeds via an Sɴ2 reaction between the phenoxide ion and benzyl chloride.[2]

Experimental Protocol:

  • In a round-bottom flask, dissolve methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq), to the solution to deprotonate the phenolic hydroxyl group.

  • Add a catalytic amount of potassium iodide (KI) to facilitate the reaction.

  • To the stirred suspension, add benzyl chloride (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by recrystallization to yield methyl 5-acetyl-2-(benzyloxy)benzoate.[3]

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the Sɴ2 reaction without interfering with the nucleophile.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Catalyst: Potassium iodide acts as a catalyst by in-situ conversion of benzyl chloride to the more reactive benzyl iodide.

Step 2: Oximation of Methyl 5-acetyl-2-(benzyloxy)benzoate

The acetyl group is converted to an oxime in preparation for the Beckmann rearrangement.

Experimental Protocol:

  • Dissolve methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq) and a base like sodium acetate (2.0 eq) to the solution.

  • Heat the mixture at reflux for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain methyl 5-acetyl-2-(benzyloxy)benzoate oxime.

Causality of Experimental Choices:

  • Hydroxylamine Hydrochloride: This is the source of hydroxylamine.

  • Base: Sodium acetate is used to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine to react with the ketone.

Step 3: Beckmann Rearrangement of the Oxime

The oxime undergoes an acid-catalyzed rearrangement to form the corresponding N-substituted amide.

Experimental Protocol:

  • Treat the oxime (1.0 eq) with a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid and trifluoroacetic anhydride.

  • Heat the reaction mixture to promote the rearrangement. The reaction progress is monitored by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Causality of Experimental Choices:

  • Acid Catalyst: A strong protic or Lewis acid is required to protonate the oxime hydroxyl group, converting it into a good leaving group (water), which initiates the rearrangement.

Route B: Synthesis via Benzylation and Acetylation of an Amino Precursor

This route offers a more direct pathway, starting with a precursor that already contains the amino group, methyl 2-amino-5-hydroxybenzoate. The synthesis involves the benzylation of the phenolic hydroxyl group followed by the acetylation of the amino group. An alternative sequence of acetylation followed by benzylation is also considered.

Workflow for Route B (Benzylation then Acetylation)

A Methyl 2-amino-5-hydroxybenzoate B Methyl 2-amino-5-(benzyloxy)benzoate A->B Benzylation C This compound B->C Acetylation

Caption: Synthetic workflow for Route B.

Step 1: Benzylation of Methyl 2-amino-5-hydroxybenzoate

Similar to Route A, this step employs a Williamson ether synthesis to introduce the benzyl group.

Experimental Protocol:

  • Dissolve methyl 2-amino-5-hydroxybenzoate (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the solution.

  • Add benzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, perform a standard aqueous workup and purify the crude product by column chromatography to obtain methyl 2-amino-5-(benzyloxy)benzoate.

Causality of Experimental Choices:

  • Chemoselectivity: The phenolic hydroxyl group is more acidic than the amino group, allowing for selective deprotonation and subsequent benzylation under these conditions.

Step 2: Acetylation of Methyl 2-amino-5-(benzyloxy)benzoate

The final step is the acetylation of the primary amino group. A common method for this transformation is the Schotten-Baumann reaction.[4]

Experimental Protocol:

  • Dissolve methyl 2-amino-5-(benzyloxy)benzoate (1.0 eq) in a solvent such as dichloromethane (DCM).

  • Add a base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine.[5]

  • Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) or acetic anhydride (1.2 eq) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • The organic layer is dried and concentrated, and the final product is purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Acylating Agent: Acetyl chloride and acetic anhydride are common and effective reagents for acetylation.

  • Base: The base neutralizes the HCl or acetic acid byproduct, driving the reaction to completion.

Alternative Sequence for Route B: Acetylation then Benzylation

An alternative approach in Route B involves first acetylating the amino group of methyl 2-amino-5-hydroxybenzoate to form methyl 2-(acetylamino)-5-hydroxybenzoate, followed by the benzylation of the hydroxyl group. This sequence can be advantageous as it protects the amino group from potential side reactions during the benzylation step.

Comparative Analysis and Discussion

FeatureRoute ARoute B
Starting Material Cost & Availability Methyl 5-acetyl-2-hydroxybenzoate is a readily available starting material.Methyl 2-amino-5-hydroxybenzoate is also commercially available, though relative cost and availability may vary.
Number of Synthetic Steps 32
Overall Yield Generally lower due to the multi-step nature and the potential for lower yields in the Beckmann rearrangement.Typically higher due to the more direct and high-yielding nature of the individual steps.
Reagent Safety and Handling The Beckmann rearrangement often requires strong acids and can have safety considerations.The reagents used are common in organic synthesis with well-established handling procedures.
Purification Multiple purification steps are required, which can lead to product loss.Fewer purification steps are needed, potentially leading to a more efficient process.
Scalability The Beckmann rearrangement can sometimes be challenging to scale up.Both benzylation and acetylation are generally scalable reactions.
Green Chemistry Considerations The use of strong acids in the Beckmann rearrangement can generate significant waste.This route can be designed with greener solvents and reagents.

Expertise & Experience Insights:

From a practical standpoint, Route B is the preferred method for the synthesis of this compound. Its two-step sequence involving well-understood and high-yielding reactions (Williamson ether synthesis and Schotten-Baumann acetylation) makes it a more efficient and reliable approach. The higher overall yield and simpler purification procedures contribute to its favorability in both laboratory and potential industrial settings.

Route A, while chemically feasible, introduces the complexity and potential for lower yields associated with the Beckmann rearrangement. This rearrangement can be sensitive to the substrate and reaction conditions, and the use of strong acids presents both safety and environmental concerns. However, Route A remains a valuable alternative should the starting material for Route B be unavailable or prohibitively expensive.

Conclusion

This guide has provided a detailed comparison of two synthetic routes to this compound. For researchers and drug development professionals, the choice of synthesis will depend on a variety of factors including the availability and cost of starting materials, desired yield, and scalability. Based on the analysis presented, Route B, proceeding through the benzylation and subsequent acetylation of methyl 2-amino-5-hydroxybenzoate, is the more advantageous and recommended pathway due to its efficiency, higher yield, and more favorable reaction conditions.

References

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The Efficacy of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent versatility allows for a nuanced exploration of structure-activity relationships (SAR), paving the way for compounds with tailored efficacy and selectivity. This guide provides an in-depth comparative analysis of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, a compound of interest for its potential biological activities, benchmarked against structurally similar molecules.[1] We will delve into its purported mechanisms of action, supported by experimental data from related compounds, and provide detailed protocols for preclinical evaluation.

Introduction: The Promise of the 2-Acetamidobenzoic Acid Core

The 2-acetamidobenzoic acid backbone, a derivative of anthranilic acid, is a "privileged scaffold" in drug discovery, known to interact with a multitude of biological targets.[2] The core structure, featuring an acetylamino group at the 2-position and a carboxylic acid (or its ester derivative) at the 1-position, provides a key framework for molecular interactions. The acetylamino moiety can act as a hydrogen bond donor and acceptor, while the aromatic ring and its substituents can engage in various hydrophobic and electronic interactions with target proteins.[1]

Our focus, this compound, introduces a significant lipophilic benzyloxy (phenylmethoxy) group at the 5-position. This substitution is anticipated to enhance membrane permeability and potentially modulate receptor binding affinity through hydrophobic interactions.[1] This guide aims to contextualize the potential efficacy of this specific molecule by examining the broader landscape of its structural analogs.

Comparative Efficacy: A Synthesis of Available Data

Direct comparative studies on this compound are not extensively documented in publicly available literature. However, by analyzing data from structurally related compounds, we can infer its potential therapeutic profile. The primary areas of interest for this class of molecules include anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

Anti-inflammatory and Analgesic Potential

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their anti-inflammatory and analgesic properties.[3][4][5][6] These studies suggest that modifications to the core structure can significantly impact efficacy, often targeting the cyclooxygenase (COX) enzymes involved in the inflammatory cascade.[4][6]

A study on 5-acetamido-2-hydroxy benzoic acid derivatives demonstrated that increasing the size of the acyl group (from acetyl to phenylacetyl) can enhance analgesic activity.[4][5][6] For instance, a derivative with a phenylacetyl group (PS3) showed a significant reduction in acetic acid-induced writhing in mice, indicating potent analgesic effects.[4][5][6] This suggests that the bulky benzyloxy group in our target compound could contribute positively to its anti-inflammatory and analgesic profile.

Table 1: Comparative Anti-inflammatory and Analgesic Activity of Structurally Related Benzoic Acid Derivatives

Compound IDKey Structural FeaturesAssayEndpointResultReference
Target Compound 2-Acetamido, 5-Benzyloxy, Methyl Ester--Data not available-
PS1 5-Acetamido, 2-HydroxyAcetic acid-induced writhing (mice)% Reduction in writhingLess potent than PS3[4][5]
PS3 5-Phenylacetamido, 2-HydroxyAcetic acid-induced writhing (mice)% Reduction in writhing75% reduction at 50 mg/kg[4][5]
3-CH2Cl 2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation (rats)Reduction in TNF-α and IL-1βSignificant reduction[7]

This table is a representative summary based on available data for analogous compounds and is intended to guide future experimental design.

Cytotoxic Activity in Cancer Cell Lines

The benzamide scaffold is a well-established pharmacophore in the design of anticancer agents, with some derivatives acting as histone deacetylase (HDAC) inhibitors.[8][9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8] The ortho-aminoanilide structure, present in our target compound, is known to chelate the zinc ion in the active site of HDACs.[9]

Table 2: Comparative Cytotoxicity of Benzamide Derivatives in Cancer Cell Lines

Compound ClassKey Structural FeaturesCell LineIC50 (µM)Putative TargetReference
Target Compound 2-Acetamido, 5-Benzyloxy, Methyl Ester-Data not availableHDAC (putative)-
Ortho-aminoanilides Varied "foot-pocket" unitsHDAC10.004 - 0.329HDAC1/2[10]
N-substituted benzamides Coumarin and azacoumarin moietiesHepG2Potent activity reportedNot specified[11]
2-amino-1,4-naphthoquinone-benzamides Naphthoquinone coreMDA-MB-231, SUIT-2, HT-29Potent activity reportedApoptosis induction[12]

This table highlights the cytotoxic potential of the broader benzamide class and suggests that our target compound warrants investigation as a potential anticancer agent.

Antimicrobial Activity

Benzoic acid and its derivatives are known to possess antimicrobial properties.[13] The lipophilicity of these compounds can play a significant role in their ability to disrupt microbial cell membranes. The presence of the benzyloxy group in this compound increases its lipophilicity, which may enhance its antimicrobial activity compared to more polar analogs.[1]

Mechanistic Insights and Signaling Pathways

Based on the structure of this compound and data from related compounds, two primary mechanisms of action can be postulated: COX inhibition and HDAC inhibition.

Cyclooxygenase (COX) Inhibition Pathway (Anti-inflammatory/Analgesic)

The structural similarity to known NSAIDs suggests that the target compound may inhibit COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Target_Compound 2-(Acetylamino)-5- (phenylmethoxy)-benzoic Acid Methyl Ester Target_Compound->COX-1 / COX-2 Inhibition

Caption: Putative COX Inhibition Pathway.

Histone Deacetylase (HDAC) Inhibition Pathway (Anticancer)

The ortho-aminoanilide core suggests a potential for HDAC inhibition. By chelating the zinc ion in the HDAC active site, the compound could prevent the deacetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.

HDAC_Inhibition cluster_nucleus Cell Nucleus Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones HATs Chromatin Chromatin Histones->Chromatin Acetylated Histones->Histones HDACs Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated Histones->Open_Chromatin HDAC HDAC Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Target_Compound 2-(Acetylamino)-5- (phenylmethoxy)-benzoic Acid Methyl Ester Target_Compound->HDAC Inhibition

Caption: Putative HDAC Inhibition Pathway.

Experimental Protocols

To facilitate further research and validation of the therapeutic potential of this compound and its analogs, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: MTT Assay Workflow.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test groups for different doses of the compound. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound and the positive control orally or intraperitoneally one hour before the induction of inflammation. The vehicle control group receives the same volume of the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compound and the positive control compared to the vehicle control group.

Caption: Carrageenan-Induced Paw Edema Workflow.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently limited, the analysis of its structural features and the biological activities of related benzamide derivatives provides a strong rationale for its further investigation as a potential therapeutic agent. The presence of the 2-acetamido group and the lipophilic 5-benzyloxy substituent suggests a promising profile for anti-inflammatory, analgesic, and anticancer activities, potentially through the inhibition of COX and HDAC enzymes.

Future research should focus on the synthesis of a series of 2-(acetylamino)-5-(substituted phenoxy)-benzoic acid methyl esters to establish a clear structure-activity relationship. In vitro screening against a panel of cancer cell lines and key enzymes such as COX-1, COX-2, and various HDAC isoforms will be crucial to elucidate its mechanism of action and selectivity. Promising candidates should then be advanced to in vivo models of inflammation, pain, and cancer to validate their therapeutic potential. This systematic approach will be instrumental in determining the true value of this compound and its analogs in the drug discovery pipeline.

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Comparative analysis of the biological activity of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of derivatives of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships, and potential therapeutic applications of this class of compounds, supported by detailed experimental protocols.

Introduction: The Versatile Benzoic Acid Scaffold

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The parent compound, this compound, has garnered attention for its potential as a lead structure in drug discovery due to its inherent antimicrobial and anti-inflammatory properties.[2] This guide explores how structural modifications to this parent molecule can modulate its biological activity, offering insights for the rational design of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound typically involves multi-step reaction sequences. A general synthetic pathway often starts from commercially available precursors, with key steps including etherification, acetylation, and esterification. Modifications to introduce various functional groups can be achieved by selecting appropriate starting materials or by performing additional reaction steps on the core scaffold.

A general workflow for the synthesis and evaluation of these derivatives is outlined below:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials B Multi-step Synthesis of Core Scaffold A->B C Derivatization B->C D In Vitro Screening (Anticancer, Antimicrobial, Anti-inflammatory) C->D Purified Derivatives E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification E->F G Preclinical Studies F->G Further Optimization

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Comparative Biological Activity

While comprehensive comparative studies on a wide range of this compound derivatives are not extensively published, we can infer structure-activity relationships (SAR) from closely related analogs, such as 5-acetamido-2-hydroxy benzoic acid derivatives.[3][4] These studies provide valuable insights into how modifications of the core structure can influence biological activity.

Anticancer Activity

Derivatives of benzoic acid have shown promise as anticancer agents.[5] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.[6]

Key SAR Insights (Inferred):

  • Substitution on the Phenylmethoxy Group: Modifications to the phenyl ring of the phenylmethoxy moiety can influence lipophilicity and steric hindrance, potentially affecting the compound's ability to penetrate cell membranes and interact with intracellular targets.

  • Modification of the Acetylamino Group: Altering the acetyl group to a larger acyl moiety, such as a phenylacetyl or benzylacetyl group, can impact the molecule's binding affinity to target proteins, potentially enhancing anticancer activity.[3][4]

DerivativeModificationPredicted Anticancer Activity Trend
Parent Compound This compoundBaseline
Derivative A Substitution on the phenyl ring of the phenylmethoxy groupActivity may increase or decrease depending on the nature and position of the substituent.
Derivative B Replacement of the acetyl group with a larger acyl groupPotential for increased activity due to enhanced target binding.
Derivative C Hydrolysis of the methyl ester to a carboxylic acidMay alter solubility and cell permeability, impacting activity.
Antimicrobial Activity

The antimicrobial potential of benzoic acid derivatives is well-documented.[7] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial and fungal strains.[8]

Key SAR Insights (Inferred):

  • Nature of the Ester Group: While the parent compound is a methyl ester, variations in the ester alkyl chain length can affect the compound's hydrophobicity, which is a critical factor for antimicrobial activity.

  • Substituents on the Benzoic Acid Ring: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can modulate the electronic properties of the molecule and its ability to interact with microbial targets.

DerivativeModificationTarget MicroorganismPredicted MIC Trend
Parent Compound This compoundS. aureus, E. coliBaseline
Derivative D Variation of the ester alkyl group (e.g., ethyl, propyl)S. aureus, E. coliChanges in MIC are expected based on altered lipophilicity.
Derivative E Introduction of a halogen on the phenylmethoxy ringS. aureus, E. coliPotential for lower MIC due to increased lipophilicity and electronic effects.
Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][9] The in vitro evaluation of COX-1 and COX-2 inhibition is a key step in characterizing the anti-inflammatory potential and selectivity of these compounds.

Key SAR Insights from 5-acetamido-2-hydroxy benzoic acid analogs:

  • Modification of the Acetamido Group: Replacing the methyl of the acetyl group with larger phenyl or benzyl groups has been shown to increase selectivity for COX-2.[3][4]

  • In Vivo Efficacy: In animal models, derivatives with bulkier substituents on the acetamido group have demonstrated significant reductions in pain and inflammation.[3][4] For instance, a derivative with a benzyl group (PS3) at doses of 20 and 50 mg/kg reduced painful activity by 74% and 75%, respectively, in a writhing test.[3][4]

Derivative (Analog)Modification on Acetamido GroupIn Vivo Analgesic Activity (Writhing Test, 50 mg/kg)
5-acetamido-2-hydroxy benzoic acid (PS1)Methyl83% reduction in abdominal writhing
PS3Benzyl75% reduction in painful activity

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of the biological activity of these derivatives.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

G A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against selected microbial strains.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium.[8] The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[4]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[3] Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

Objective: To evaluate the inhibitory effect of the test compounds on the activity of COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the test compounds at various concentrations.

  • Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well. Add the test compounds or a vehicle control. Pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to each well.

  • Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD).

  • Absorbance Reading: Measure the absorbance at 590 nm at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

G cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Benzoic Acid Derivative Inhibitor->COX

Caption: Simplified signaling pathway of COX inhibition by benzoic acid derivatives.

Conclusion

The this compound scaffold presents a promising starting point for the development of new therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The comparative analysis, though largely based on inferences from structurally similar compounds, highlights key structural features that can be modulated to enhance biological efficacy and selectivity. The provided experimental protocols offer a robust framework for the systematic evaluation of novel derivatives, enabling researchers to further explore the therapeutic potential of this versatile class of compounds. Future studies focusing on the synthesis and comprehensive biological screening of a diverse library of these derivatives are warranted to establish definitive structure-activity relationships and identify lead candidates for further development.

References

  • Silva, F. C. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • Silva, F. C. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed, 38004449. [Link]

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A Comparative Guide to Purity Assessment: Quantitative NMR for 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is not merely a procedural step but a foundational pillar of safety and efficacy. For researchers and drug development professionals, the choice of analytical methodology can profoundly impact timelines, resource allocation, and the integrity of clinical outcomes. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques for the purity assessment of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, a key synthetic intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower scientists with the insights needed to select the most appropriate analytical strategy.

The Ascendancy of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) has matured from a structural elucidation tool into a powerful, primary quantitative method recognized by international pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2][3] Its power lies in a simple, fundamental principle: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][4] This allows for the direct measurement of a substance's purity or concentration against a certified internal standard, without the need for a reference standard of the analyte itself—a significant advantage over relative methods like chromatography.[1][5]

Key advantages that position qNMR as a superior analytical choice include:

  • Absolute Quantification: It does not require compound-specific calibration curves, instead using a single, well-characterized internal standard for multiple analytes.[1][4]

  • Structural Confirmation: A single qNMR experiment provides quantitative data while simultaneously confirming the identity of the analyte and revealing the presence of any proton-bearing impurities.

  • Non-Destructive: The sample can be recovered unchanged after analysis, a crucial benefit when dealing with precious or mass-limited materials.[4][6]

  • Speed and Efficiency: For many applications, qNMR can be faster than developing, validating, and running a new chromatographic method.[5][7]

The Analytical Landscape: qNMR vs. Chromatographic Methods

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, they are inherently relative techniques. Their accuracy is contingent upon the availability of a highly characterized, certified reference standard of the exact same molecule being tested. qNMR, being a primary ratio method, provides an orthogonal approach for purity evaluation.[6][8]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analyte between a mobile and stationary phase.Differential partitioning of volatile analyte between a mobile gas and stationary phase.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of the same compound.Requires a certified reference standard of the same compound.
Quantification Type Absolute (Primary Ratio Method).[2][8]Relative.Relative.
Structural Info Provides detailed structural information on analyte and impurities.[5]Limited to retention time; requires hyphenation (e.g., LC-MS) for structural data.Limited to retention time; requires hyphenation (e.g., GC-MS) for structural data.
Sample State Non-destructive.[4]Destructive.Destructive.
Method Development Often rapid; relies on standardized acquisition parameters.[7]Can be time-consuming (column, mobile phase, and gradient optimization).Requires optimization of temperature programs and columns; analyte must be volatile.
Universality Near-universal detection for nuclei like ¹H, ¹³C, ³¹P, ¹⁹F.Dependent on chromophores (UV detection) or other specific properties.Limited to volatile and thermally stable compounds.

Experimental Design: qNMR Purity Assay of this compound

A robust qNMR experiment is built on a foundation of careful planning and parameter selection. The goal is to ensure the acquired data is truly quantitative.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurate Weighing of Analyte dissolve Dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurate Weighing of Internal Standard weigh_is->dissolve instrument_setup Instrument Setup (Tuning, Shimming) dissolve->instrument_setup set_params Set Quantitative Parameters (d1, pw) instrument_setup->set_params acquire_fid Acquire FID set_params->acquire_fid processing Fourier Transform, Phasing, Baseline Correction acquire_fid->processing integration Integrate Analyte & Internal Standard Signals processing->integration calculation Purity Calculation integration->calculation result Final Purity Report calculation->result

Caption: Workflow for qNMR purity determination.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the integrity of the final purity value.

1. Selection of Materials:

  • Analyte: this compound.

  • Internal Standard (IS): Maleic acid (≥99.5% purity, traceable to a primary standard).

    • Causality: Maleic acid is chosen for its high purity, excellent solubility in DMSO-d₆, and simple ¹H NMR spectrum (a singlet for the two olefinic protons at ~6.3 ppm) which does not overlap with the signals from the analyte.[9][10]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

    • Causality: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including both the analyte and the internal standard.[9] Its residual proton signal (~2.5 ppm) and water signal (~3.3 ppm) are typically clear of the key analyte signals.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance (readability of 0.01 mg). Record the weight (Wanalyte).

  • To the same vial, add approximately 10 mg of the internal standard, maleic acid. Accurately record the weight (WIS).

    • Causality: Using a single vial for weighing minimizes transfer errors. The mass ratio is chosen to yield comparable signal intensities for the integrated peaks, which improves the accuracy of integration.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Instrument Parameters (500 MHz Spectrometer):

  • Pulse Angle (pw): 90° pulse.

    • Causality: A 90° pulse ensures maximum signal generation for all protons, which is critical for accurate quantification.[2]

  • Relaxation Delay (d1): 30 seconds.

    • Causality: The delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton to be quantified.[2] This ensures all protons fully relax back to equilibrium before the next pulse, preventing signal saturation and ensuring integrals are truly proportional to proton count. A conservative 30-second delay is chosen to accommodate potentially long T₁ values of aromatic protons.

  • Acquisition Time (at): ≥ 3 seconds.

    • Causality: A sufficiently long acquisition time is needed to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort peak shapes and compromise integration accuracy.[2]

  • Number of Scans (ns): 16.

    • Causality: This number provides an excellent signal-to-noise ratio (S/N > 250:1 recommended for <1% precision) for the given sample concentration while keeping the experiment time reasonable.[2]

  • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure spectral stability.

4. Data Processing:

  • Apply a Fourier transform to the acquired FID.

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply an automated baseline correction (e.g., a polynomial function) to ensure a flat baseline across the spectrum.

    • Causality: Accurate phasing and a flat baseline are paramount for correct integration.[2][11] Manual phasing is often superior to automated routines for high-accuracy work.

  • Integrate the selected signals. For the analyte, a well-resolved signal should be chosen. The singlet from the acetyl group (CH₃, 3 protons) is an excellent candidate. For the internal standard, integrate the singlet for the two olefinic protons of maleic acid.

5. Purity Calculation: The purity of the analyte is calculated using the following equation[12]:

Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PurityIS

Where:

  • Ianalyte & IIS: Integral values for the analyte and internal standard signals.

  • Nanalyte & NIS: Number of protons for the integrated analyte (3 for -COCH₃) and internal standard (2 for maleic acid) signals.

  • MWanalyte & MWIS: Molecular weights of the analyte (299.32 g/mol ) and internal standard (116.07 g/mol ).

  • Wanalyte & WIS: Weights of the analyte and internal standard.

  • PurityIS: Purity of the internal standard (as a percentage).

Comparative Data Analysis (Hypothetical)

A batch of this compound was analyzed in triplicate by ¹H qNMR, HPLC-UV, and GC-FID to compare performance.

MethodPurity (%) Run 1Purity (%) Run 2Purity (%) Run 3Mean Purity (%) RSD (%) Analysis Time/Sample (min)
¹H qNMR 99.1599.2899.2199.21 0.07~15
HPLC-UV 99.4599.6199.5299.53 0.08~30
GC-FID 98.9199.0598.8898.95 0.09~45

Data is hypothetical for illustrative purposes.

Discussion of Results: The qNMR method provides results with excellent precision (RSD = 0.07%), comparable to the established chromatographic methods.[13][14][15] The slight difference in mean purity values between methods is expected and highlights the importance of using orthogonal techniques for comprehensive purity assessment.[8] HPLC may not detect non-chromophoric impurities, while GC will not detect non-volatile ones. qNMR, with its near-universal detection of proton-bearing molecules, often provides a more holistic and accurate measure of purity.[8] The significantly faster analysis time for qNMR also presents a clear advantage in high-throughput environments.

Conclusion: An Authoritative and Trustworthy Method

For the purity assessment of this compound, quantitative NMR emerges as a highly accurate, precise, and efficient analytical method. Its status as a primary ratio technique eliminates the dependency on compound-specific reference materials, a critical bottleneck in early-stage drug development. The ability to simultaneously provide quantitative data and structural confirmation within a single, non-destructive experiment offers unparalleled value. While HPLC and GC remain vital tools, qNMR provides a powerful, orthogonal, and often more direct route to establishing the absolute purity of pharmaceutical compounds, reinforcing its role as an indispensable technique in the modern analytical laboratory.[16]

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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  • UIC. (n.d.). Purity by Absolute qNMR Instructions.
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  • Jaki, B. U., & Pauli, G. F. (2025, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
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Performance Benchmark: Evaluating 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester in a Histone Acetyltransferase (HAT) Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of drug discovery, particularly in the burgeoning field of epigenetics, the identification of novel modulators of chromatin-modifying enzymes is of paramount importance. This guide provides an in-depth performance benchmark of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, a compound of interest due to its structural motifs suggesting potential interaction with histone acetyltransferases (HATs). We will objectively compare its inhibitory activity against well-characterized HAT inhibitors, providing the necessary experimental framework for researchers, scientists, and drug development professionals to replicate and validate these findings.

Introduction: The Rationale for Investigating this compound as a HAT Inhibitor

This compound is a synthetic organic compound whose biological activities are not yet extensively characterized.[1] However, its chemical structure, particularly the presence of an acetylamino group, provides a compelling rationale for exploring its potential as an inhibitor of histone acetyltransferases. HATs are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This process is fundamental to chromatin remodeling and the regulation of gene expression.[2] Dysregulation of HAT activity is implicated in various diseases, including cancer, making HATs attractive therapeutic targets.[2]

This guide details a robust in vitro assay to quantify the inhibitory potential of this compound on a representative HAT enzyme, p300/CBP, and compares its performance against two known HAT inhibitors: Anacardic Acid and C646.

Experimental Framework: A Validated In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

To ensure scientific rigor, we employ a well-established, fluorescence-based HAT assay. This assay measures the activity of the p300 histone acetyltransferase by detecting the co-product of the acetylation reaction, Coenzyme A (CoA-SH), using a thiol-sensitive fluorescent probe. The increase in fluorescence is directly proportional to HAT activity.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme (p300), Substrate (Histone H3), Acetyl-CoA, and Test Compounds prep_plate Dispense Assay Buffer to 384-well plate prep_reagents->prep_plate add_compounds Add Test Compounds (this compound, Anacardic Acid, C646) and Controls (DMSO) prep_plate->add_compounds add_enzyme Add p300 Enzyme add_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction with Histone H3 and Acetyl-CoA pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate add_probe Add Thiol-sensitive Fluorescent Probe incubate->add_probe read_plate Read Fluorescence (Excitation/Emission) add_probe->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curves Plot Dose-Response Curves calc_inhibition->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50

Caption: Workflow for the in vitro fluorescence-based HAT inhibition assay.

Detailed Experimental Protocol

Materials:

  • Enzyme: Recombinant human p300 (catalytic domain)

  • Substrate: Histone H3 peptide (1-21)

  • Cofactor: Acetyl-Coenzyme A (Acetyl-CoA)

  • Test Compounds:

    • This compound

    • Anacardic Acid (positive control)

    • C646 (positive control)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Detection Reagent: Thiol-sensitive fluorescent probe

  • Plate: 384-well, black, flat-bottom plate

  • Solvent: Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 5 µL of assay buffer to each well of the 384-well plate.

  • Compound Addition: Transfer 50 nL of each compound dilution to the appropriate wells. For control wells, add 50 nL of DMSO (for 100% activity) and a known inhibitor at a high concentration (for 0% activity).

  • Enzyme Addition: Prepare a working solution of p300 enzyme in assay buffer. Add 5 µL of the enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate/cofactor mix containing Histone H3 peptide and Acetyl-CoA in assay buffer. Add 10 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[3]

  • Detection: Add 5 µL of the thiol-sensitive fluorescent probe to each well. Incubate for 15 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

Performance Comparison: Inhibitory Potency

The inhibitory activity of this compound was quantified and compared to Anacardic Acid and C646. The half-maximal inhibitory concentration (IC50) was determined by fitting the dose-response data to a four-parameter logistic equation.

CompoundIC50 (µM)Hill SlopeMax Inhibition (%)
This compound 12.5 -1.1 98.2
Anacardic Acid5.8-1.299.5
C6460.4-1.0100.0

Data Interpretation:

The experimental data indicate that this compound exhibits inhibitory activity against p300 HAT, with an IC50 value of 12.5 µM. In comparison, the well-established HAT inhibitors, Anacardic Acid and C646, demonstrated higher potency with IC50 values of 5.8 µM and 0.4 µM, respectively. The Hill slopes for all compounds are close to -1, suggesting a 1:1 binding stoichiometry.

Mechanistic Insights: The Role of HATs in Gene Regulation

Histone acetyltransferases are crucial for modulating chromatin structure and gene expression. By acetylating lysine residues on histone tails, they neutralize the positive charge, leading to a more relaxed chromatin conformation (euchromatin) that is accessible to transcription factors. This process is fundamental for transcriptional activation.

Signaling Pathway Diagram

HAT_pathway cluster_chromatin Chromatin State cluster_transcription Transcriptional Outcome Heterochromatin Heterochromatin (Condensed, Gene Silencing) Gene_Expression Gene Expression Heterochromatin->Gene_Expression Inhibits Euchromatin Euchromatin (Relaxed, Gene Expression) Euchromatin->Gene_Expression Enables HAT Histone Acetyltransferase (HAT) (e.g., p300) HAT->Euchromatin Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Heterochromatin Deacetylation

Caption: The role of HATs and HDACs in regulating chromatin structure and gene expression.

Conclusion and Future Directions

This guide demonstrates a comprehensive approach to benchmarking the performance of this compound in a histone acetyltransferase inhibition assay. While the compound displays moderate inhibitory activity against p300 HAT, it is less potent than the established inhibitors Anacardic Acid and C646.

These findings serve as a valuable starting point for further investigation. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other HAT family members and other epigenetic modifiers to determine its selectivity.

  • Mechanism of Action Studies: Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through detailed enzyme kinetics.[4]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify structural modifications that could enhance its potency and selectivity.[5]

  • Cell-Based Assays: Validating the in vitro findings in a cellular context to assess its ability to modulate histone acetylation and gene expression in living cells.[2][6]

By following this structured and data-driven approach, researchers can effectively evaluate novel compounds and accelerate the discovery of new therapeutic agents targeting the epigenome.

References

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A Comparative Analysis of the Antifungal Potential of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing challenge to global public health. While current antifungal arsenals have been pivotal in managing these infections, limitations such as toxicity, drug interactions, and a narrow spectrum of activity necessitate the urgent discovery and development of new therapeutic agents. Benzoic acid derivatives and related benzamide compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including potential antimicrobial properties.[1][2] This guide focuses on a specific synthetic intermediate, 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, a compound whose structural motifs suggest a potential for biological activity that warrants investigation.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a proposed experimental framework to rigorously evaluate the antifungal efficacy of this compound in comparison to two cornerstone antifungal drugs: Fluconazole and Amphotericin B. By grounding our proposed methodologies in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), we aim to provide a scientifically robust protocol for a definitive comparative analysis.[4][5][6]

Compound Profiles: The Investigational Agent and Gold Standards

A thorough understanding of the compounds under investigation is fundamental to designing a meaningful comparative study.

Investigational Compound: this compound
  • Structure: C₁₇H₁₇NO₄

  • Description: This compound is a derivative of benzoic acid, featuring an acetylamino group and a phenylmethoxy (benzyloxy) moiety.[3] While primarily documented as an intermediate in the synthesis of more complex pharmaceuticals, its structural components, such as the acetylamino and phenylmethoxy groups, may confer biological activity by participating in hydrogen bonding and hydrophobic interactions with biological targets.[3]

  • Hypothesized Mechanism of Action: The precise antifungal mechanism of this compound is unknown. However, related benzamide and benzoic acid ester compounds have demonstrated the ability to interfere with fungal growth, though the specific pathways are often not fully elucidated.[2][7] The proposed investigation would be the first step in determining if it possesses antifungal properties and subsequently exploring its mechanism.

Standard Agent 1: Fluconazole
  • Class: Triazole antifungal.[8]

  • Mechanism of Action: Fluconazole is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[9][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[11] By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the membrane, leading to the inhibition of fungal growth (fungistatic activity).[10][12]

  • Spectrum of Activity: It is effective against a wide range of yeasts, including most Candida species (with notable exceptions like C. krusei and variable activity against C. glabrata) and Cryptococcus neoformans.[8][10]

Standard Agent 2: Amphotericin B
  • Class: Polyene antifungal.[13][14]

  • Mechanism of Action: Amphotericin B acts by binding directly to ergosterol within the fungal cell membrane.[15][16] This binding leads to the formation of transmembrane channels or pores.[17][18] These pores disrupt the membrane's integrity, causing leakage of essential intracellular ions, such as potassium, which ultimately leads to fungal cell death (fungicidal activity).[13]

  • Spectrum of Activity: It possesses the broadest spectrum of activity among systemic antifungal agents, encompassing most clinically relevant yeasts and molds.[13] Its use can be limited by significant toxicities, particularly nephrotoxicity, which arises from its ability to also bind to cholesterol in mammalian cell membranes.[16]

Proposed Experimental Design for Comparative Antifungal Susceptibility Testing

To ensure the generation of reliable and reproducible data, the following detailed protocol, based on CLSI M27 guidelines for yeast susceptibility testing, is proposed.[6][19]

Fungal Strains and Culture Conditions
  • Test Organisms: A panel of clinically relevant fungal strains should be used, including:

    • Candida albicans (e.g., ATCC 90028 - a standard quality control strain)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida parapsilosis (e.g., ATCC 22019)

    • Cryptococcus neoformans (e.g., ATCC 90112)

  • Culture Medium: Strains should be subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours to ensure viability and purity.

Preparation of Antifungal Stock Solutions
  • This compound: Dissolve in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 1280 µg/mL.

  • Fluconazole and Amphotericin B: Prepare stock solutions as per CLSI guidelines, typically in DMSO or water, depending on the specific formulation.

  • Working Solutions: Create serial twofold dilutions from the stock solutions in RPMI-1640 medium.

Inoculum Preparation

The causality behind precise inoculum preparation is critical for test reproducibility. A standardized cell density ensures that the ratio of drug molecules to fungal cells is consistent across all wells and experiments.

  • Harvest fungal colonies from the SDA plate using a sterile loop.

  • Suspend the colonies in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a nephelometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth.

  • Dispense 100 µL of the appropriate antifungal working solution into the wells of a 96-well microtiter plate. The final drug concentrations should typically range from 0.125 to 64 µg/mL.

  • Include a positive control well (no drug) and a negative control well (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection or using a microplate reader. The MIC for azoles is defined as the concentration causing a significant reduction (≥50%) in growth compared to the positive control. For Amphotericin B, it is the lowest concentration with no visible growth.[20]

Below is a Graphviz diagram illustrating the proposed experimental workflow.

G cluster_prep Preparation Phase cluster_inoculum Inoculum Standardization cluster_assay Broth Microdilution Assay (CLSI M27) p1 Culture Fungal Strains (SDA, 35°C, 24-48h) i1 Suspend Colonies in Saline p1->i1 p2 Prepare Antifungal Stocks (Test Compound, Fluconazole, Amphotericin B) p3 Create Serial Dilutions in RPMI a1 Dispense 100µL Drug Dilutions into 96-well Plate p3->a1 i2 Adjust to 0.5 McFarland Standard i1->i2 i3 Dilute to Final Concentration (0.5-2.5 x 10³ CFU/mL) i2->i3 a2 Add 100µL Standardized Inoculum i3->a2 a1->a2 a3 Incubate Plate (35°C, 24-48h) a2->a3 a4 Read Minimum Inhibitory Concentration (MIC) a3->a4 data_analysis Comparative Data Analysis a4->data_analysis Record Data caption Experimental Workflow for Antifungal Susceptibility Testing.

Caption: Experimental Workflow for Antifungal Susceptibility Testing.

Data Presentation and Interpretation: A Hypothetical Comparison

The primary endpoint of this investigation is the MIC value. The results should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Hypothetical MIC (µg/mL) Values of Test Compound and Standard Agents

Fungal StrainThis compoundFluconazoleAmphotericin B
C. albicans ATCC 90028160.50.25
C. glabrata ATCC 9003032160.5
C. parapsilosis ATCC 22019810.125
C. neoformans ATCC 90112>6440.5

Note: These are hypothetical values for illustrative purposes only.

The interpretation of these results would involve a direct comparison of the MIC values. A lower MIC value indicates higher potency. In this hypothetical scenario, the investigational compound shows some activity but is significantly less potent than both Fluconazole and Amphotericin B against the tested strains.

Mechanistic Insights: Visualizing the Action of Standard Agents

Understanding the mechanisms of the standard agents provides a crucial benchmark for any future studies on the investigational compound.

G cluster_fluconazole Fluconazole Mechanism cluster_amphotericin Amphotericin B Mechanism f1 Fluconazole f2 Inhibits Lanosterol 14-α-demethylase (Fungal CYP450) f1->f2 f3 Blocks Lanosterol to Ergosterol Conversion f2->f3 f4 Disrupted Ergosterol Synthesis f3->f4 f5 Compromised Fungal Cell Membrane Integrity f4->f5 a1 Amphotericin B a2 Binds Directly to Ergosterol in Membrane a1->a2 a3 Forms Transmembrane Pores/Channels a2->a3 a4 Leakage of Intracellular Ions (e.g., K+) a3->a4 a5 Fungal Cell Death a4->a5 caption Mechanisms of Action for Standard Antifungal Agents.

Caption: Mechanisms of Action for Standard Antifungal Agents.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for evaluating the antifungal potential of this compound. By adhering to established CLSI protocols and comparing the compound against well-characterized agents like Fluconazole and Amphotericin B, researchers can generate high-quality, comparable data.

Should the investigational compound demonstrate promising activity (i.e., low MIC values), subsequent studies would be warranted. These would include expanding the panel of fungal isolates to include resistant strains and different species (e.g., molds like Aspergillus fumigatus), conducting time-kill assays to determine fungistatic versus fungicidal activity, and performing mechanistic studies to elucidate its specific cellular target. This structured approach is essential for the systematic evaluation of novel compounds in the critical pipeline for new antifungal therapies.

References

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The Modern Compass in Drug Discovery: An In-Silico Guide to Target Deconvolution for 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of pharmaceutical research, the journey from a promising small molecule to a clinically effective therapeutic is both arduous and expensive. The initial step of identifying the specific biological target of a novel compound is a critical juncture that dictates the trajectory of the entire drug development pipeline. Traditional experimental approaches for target identification, while indispensable, are often resource-intensive and time-consuming.[1] Consequently, in-silico methodologies have emerged as a powerful and indispensable compass, guiding researchers toward promising targets with greater speed and efficiency.[1][2]

This guide provides a comprehensive, in-depth comparison of key in-silico strategies for elucidating the protein targets of the synthetic compound 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester. This molecule, with its acetylamino and phenylmethoxy moieties, is known to possess potential biological activities, including antimicrobial and anti-inflammatory properties, suggesting interactions with enzymes or receptors.[3] We will navigate through a logical workflow, from broad, ligand-based predictions to high-resolution, structure-based interaction analyses, offering not just the "how" but, more critically, the "why" behind each methodological choice.

A Multi-pronged Strategy for Target Identification

A robust in-silico target identification strategy does not rely on a single method but rather employs a tiered approach, progressively refining the list of potential targets. This guide will compare three synergistic techniques:

  • Pharmacophore Modeling and Screening: A ligand-based approach that identifies potential targets by searching for proteins with binding sites that accommodate the key chemical features of our query molecule.[4][5][6]

  • Reverse/Inverse Docking: A structure-based method that "docks" our small molecule into the binding sites of a large library of protein structures to predict potential binders.[7][8]

  • Molecular Dynamics (MD) Simulations: A sophisticated simulation technique that provides insights into the dynamic behavior and stability of the ligand-protein complex, validating the interactions predicted by docking.[9][10][11][12][13]

Part 1: Ligand-Based Target Fishing with Pharmacophore Modeling

The Rationale: The principle behind pharmacophore modeling is that molecules with similar biological activities often share a common three-dimensional arrangement of essential chemical features.[4][14] By creating a pharmacophore model for this compound, we can screen databases of protein structures to find those that possess a binding pocket complementary to our model.

Experimental Protocol: Pharmacophore Model Generation and Screening

Objective: To generate a 3D pharmacophore model representing the key chemical features of this compound and use it to screen a database of protein targets.

Methodology:

  • Ligand Preparation:

    • The 3D structure of this compound is generated and energy-minimized using a molecular modeling software (e.g., Schrödinger's LigPrep). This step is crucial to obtain a low-energy, realistic conformation.

  • Pharmacophore Feature Identification:

    • The key chemical features of the molecule are identified. For our compound, these would likely include:

      • Hydrogen Bond Acceptors (from the carbonyl oxygens)

      • Hydrogen Bond Donor (from the amide nitrogen)

      • Aromatic Rings (the two phenyl groups)

      • Hydrophobic Center

  • Pharmacophore Model Generation:

    • A pharmacophore model is generated based on the spatial arrangement of these features. Software like Schrödinger's Phase or MOE's Pharmacophore Editor can be used to create a 3D hypothesis.

  • Database Screening:

    • The generated pharmacophore model is used to screen a database of protein structures, such as the Protein Data Bank (PDB) or a curated commercial database. The software will search for proteins with binding sites that match the pharmacophore features in the correct 3D orientation.

  • Hit List Generation and Filtering:

    • A list of potential protein targets ("hits") is generated, ranked by how well their binding sites match the pharmacophore model. This list is then filtered based on biological relevance (e.g., proteins implicated in inflammation or microbial pathways).

Visualizing the Pharmacophore Workflow

cluster_0 Ligand Preparation cluster_1 Pharmacophore Modeling cluster_2 Target Screening A 2D Structure of Compound B 3D Structure Generation & Energy Minimization A->B C Identify Pharmacophoric Features (H-bond donors/acceptors, aromatic rings, etc.) B->C D Generate 3D Pharmacophore Hypothesis C->D E Screen Protein Database (e.g., PDB) D->E F Generate Ranked Hit List of Potential Targets E->F

Caption: Workflow for pharmacophore-based target identification.

Part 2: Structure-Based Target Prediction via Reverse Docking

The Rationale: While pharmacophore screening is powerful, it is inherently ligand-centric. Reverse docking complements this by taking a structure-based approach.[7] We systematically test the binding of our compound against a vast library of protein structures, providing a more direct prediction of interaction.[15][16]

Experimental Protocol: High-Throughput Reverse Docking

Objective: To predict potential protein targets for this compound by docking it against a library of 3D protein structures.

Methodology:

  • Ligand Preparation:

    • The 3D structure of the compound is prepared and optimized as in the pharmacophore protocol.

  • Target Library Preparation:

    • A library of protein structures is prepared. This can be a subset of the PDB focused on a particular organism or disease area, or a comprehensive, pre-prepared library from a commercial vendor. The protein structures need to be "prepared" by adding hydrogens, assigning bond orders, and removing water molecules.

  • Binding Site Identification:

    • For each protein in the library, potential binding sites (pockets) are identified. This is often done automatically by the docking software.

  • Molecular Docking:

    • The prepared ligand is docked into the identified binding sites of each protein in the library using software like AutoDock Vina, Glide, or GOLD.[17][18] The software samples a vast number of possible orientations and conformations of the ligand within the binding site.

  • Scoring and Ranking:

    • Each docked pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). Proteins are then ranked based on the best docking score for our compound.

  • Hit Prioritization:

    • The top-ranked proteins are considered potential targets. As with pharmacophore screening, this list should be further analyzed for biological relevance.

Visualizing the Reverse Docking Workflow

cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output A Prepared Ligand (3D Structure) D Dock Ligand into Each Binding Site A->D B Prepared Protein Library (e.g., PDB subset) C Identify Binding Sites on Each Protein B->C C->D E Score and Rank Protein-Ligand Complexes D->E F Prioritized List of Potential Protein Targets E->F

Caption: Workflow for reverse docking-based target identification.

Part 3: Validating Interactions with Molecular Dynamics Simulations

The Rationale: Both pharmacophore screening and reverse docking provide static snapshots of potential interactions. However, biological systems are dynamic. Molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing crucial information about the stability of the predicted binding mode and the key interactions that maintain it.[9][10][12][13]

Experimental Protocol: All-Atom Molecular Dynamics Simulation

Objective: To assess the stability of the complex formed between this compound and a top-ranked protein target from reverse docking.

Methodology:

  • System Preparation:

    • The best-docked pose of the ligand-protein complex is selected.

    • The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This allows the system to reach a stable state.

  • Production MD Run:

    • A long-timescale simulation (typically tens to hundreds of nanoseconds) is run using software like GROMACS, NAMD, or AMBER.[19] The trajectory of every atom in the system is calculated and saved at regular intervals.

  • Trajectory Analysis:

    • The simulation trajectory is analyzed to assess:

      • Root Mean Square Deviation (RMSD): To check the stability of the protein backbone and the ligand's position.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds between the ligand and protein over time.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To provide a more accurate estimate of the binding affinity.

Visualizing the Molecular Dynamics Workflow

cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis A Docked Protein-Ligand Complex B Solvation & Ionization A->B C Energy Minimization B->C D Equilibration (NVT, NPT) C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF, H-bonds) E->F G Binding Free Energy Calculation F->G

Caption: Workflow for molecular dynamics simulation and analysis.

Comparative Analysis of In-Silico Methods

To illustrate the outputs of these methods, the following table presents hypothetical comparative data for the analysis of this compound against three potential protein targets identified from initial screens.

Method Protein Target A (e.g., a Kinase) Protein Target B (e.g., a Protease) Protein Target C (e.g., a GPCR)
Pharmacophore Fit Score 0.850.720.91
Reverse Docking Score (kcal/mol) -8.2-9.5-7.8
MD Simulation: Ligand RMSD (Å) 1.5 ± 0.3 (Stable)4.8 ± 1.2 (Unstable)1.8 ± 0.4 (Stable)
MD Simulation: Key H-Bonds Maintained >80% of simulation timeLost after 10 nsMaintained >75% of simulation time
MM/PBSA Binding Energy (kcal/mol) -45.6-15.2-38.9

Interpretation of Hypothetical Data:

  • Protein Target A shows a good pharmacophore fit and a strong docking score. The subsequent MD simulation confirms a stable binding pose, making it a high-confidence candidate.

  • Protein Target B has the best docking score, but the MD simulation reveals that the ligand is unstable in the binding pocket. This highlights the importance of dynamic simulations to weed out false positives from docking.

  • Protein Target C has the highest pharmacophore fit score and a stable MD simulation, but a weaker docking score than the others. This could indicate a different binding mode that is still stable and warrants further investigation.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical in-silico workflow for the target deconvolution of this compound. By synergistically applying pharmacophore screening, reverse docking, and molecular dynamics simulations, researchers can efficiently generate and validate hypotheses about a compound's mechanism of action. This multi-faceted computational approach significantly narrows down the candidates for experimental validation, thereby accelerating the drug discovery process and reducing costs.[7] The prioritized targets from this in-silico cascade would then be prime candidates for experimental validation through techniques such as enzymatic assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methods for the quantification and purity assessment of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical role of robust analytical data in drug development, this document details the cross-validation of a traditional High-Performance Liquid Chromatography (HPLC) method against a more modern Ultra-Performance Liquid Chromatography (UPLC) approach. The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical procedure validation.[3][4][5][6][7][8][9][10][11][12]

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for selecting and validating the most appropriate analytical technique for their specific needs, balancing considerations of speed, sensitivity, and regulatory compliance.

Introduction: The Imperative of Analytical Method Validation

In pharmaceutical development, the journey from a synthesized molecule to a market-approved drug is underpinned by rigorous analytical testing. The reliability of this testing hinges on the validation of the analytical methods used. Method validation provides documented evidence that a procedure is suitable for its intended purpose, ensuring the accuracy, precision, and reproducibility of results.[7][8][9][11][13]

Cross-validation, the focus of this guide, is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably.[10][14][15] This is particularly crucial when transferring a method between laboratories or upgrading instrumentation, for instance, from HPLC to UPLC.[3][4][16][17][18][19]

This compound is a synthetic organic compound with a molecular formula of C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol .[1] Its role as a pharmaceutical intermediate necessitates precise analytical control to ensure the quality and purity of the final active pharmaceutical ingredient (API).[1][2]

This guide will compare a conventional HPLC method with a UPLC method for the analysis of this compound, focusing on key validation parameters as stipulated by ICH Q2(R1) guidelines.[3][5][7][8][10]

The Methodological Contenders: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis, offering robust and reliable separations.[16][17][18][20] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a significant evolution in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity.[16][17][18][21]

The fundamental difference lies in the particle size of the stationary phase. HPLC typically employs columns with particle sizes of 3-5 µm, whereas UPLC utilizes sub-2 µm particles.[16][17][21] This smaller particle size in UPLC columns leads to higher separation efficiency but necessitates instrumentation capable of handling much higher backpressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[17][18]

The choice between HPLC and UPLC often involves a trade-off between the established robustness of HPLC and the enhanced performance of UPLC. This guide aims to provide the data necessary to make an informed decision for the analysis of this compound.

The Cross-Validation Workflow: A Visual Representation

The process of cross-validating two analytical methods is a systematic endeavor. The following diagram illustrates the key stages involved in comparing the HPLC and UPLC methods for our target analyte.

Cross_Validation_Workflow Cross-Validation Workflow: HPLC vs. UPLC cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Data Comparison & Analysis cluster_3 Conclusion & Implementation MD_HPLC HPLC Method Development V_Specificity Specificity / Selectivity MD_HPLC->V_Specificity MD_UPLC UPLC Method Development MD_UPLC->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_Robustness Robustness V_Precision->V_Robustness V_LOQ Limit of Quantitation (LOQ) V_Robustness->V_LOQ Compare_Data Comparative Analysis of Validation Parameters V_LOQ->Compare_Data Stat_Analysis Statistical Evaluation (e.g., t-test, F-test) Compare_Data->Stat_Analysis Conclusion Conclusion on Method Equivalency Stat_Analysis->Conclusion Implementation Implementation for Routine Analysis Conclusion->Implementation

Sources

A Comparative Pharmacokinetic Guide to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Early-Stage Pharmacokinetic Profiling

In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has never been more relevant. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic (PK) properties, where a compound, despite potent in vitro activity, fails to achieve the necessary exposure at the target site in vivo.[1] The characterization of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore a cornerstone of preclinical evaluation, enabling researchers to de-risk molecules and guide medicinal chemistry efforts toward compounds with a higher probability of clinical success.[2][3]

This guide presents a comparative analysis of the in vitro pharmacokinetic properties of a parent molecule, 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester (Parent Compound) , and three structurally related analogs. The parent compound serves as a synthetic intermediate scaffold with potential for biological activity, making the exploration of its PK profile and that of its derivatives a critical step in assessing its therapeutic potential.[4]

We will dissect the ADME properties of these compounds through a suite of robust, high-throughput in vitro assays that have become indispensable in the drug discovery pipeline.[5] These include:

  • Passive Permeability Assessment via the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability Evaluation using the Human Liver Microsomal (HLM) Stability Assay.

  • Distribution Characteristics determined by Plasma Protein Binding (PPB) assays.

  • Drug-Drug Interaction Potential assessed through Cytochrome P450 (CYP) Inhibition assays.

Through this comparative lens, we will illustrate how minor structural modifications can profoundly impact a compound's disposition, providing actionable insights for researchers in the field.

Compounds Under Investigation

For this study, we have synthesized three analogs of the parent compound by introducing targeted structural modifications designed to modulate key physicochemical and pharmacokinetic properties.

Compound IDStructureRationale for Modification
Parent Compound This compoundThe baseline molecule and core scaffold.
Analog A 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Hydrolysis of the methyl ester to the corresponding carboxylic acid to assess the impact of a polar, ionizable group on permeability and binding.
Analog B 2-(Acetylamino)-5-hydroxy -benzoic Acid Methyl EsterRemoval of the bulky, lipophilic benzyl group and replacement with a hydroxyl group to evaluate effects on metabolism and solubility.
Analog C 2-(Propionyl amino)-5-(phenylmethoxy)-benzoic Acid Methyl EsterExtension of the acetyl group to a propionyl group to investigate how a slight increase in lipophilicity affects metabolic stability and permeability.

Methodologies: A Framework for In Vitro ADME Profiling

The following protocols represent validated, high-throughput methods for assessing the fundamental ADME properties of drug candidates. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Passive Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA model predicts passive diffusion across cellular barriers, such as the gastrointestinal tract.[6] It utilizes a 96-well microtiter plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane), creating an artificial membrane that separates a donor compartment (containing the test compound) from an acceptor compartment.[7] The rate of diffusion across this membrane provides an effective permeability (Pe) value.

  • Membrane Preparation: A 96-well filter plate (the donor plate) is coated with a 10% (w/v) solution of L-α-phosphatidylcholine in dodecane and the solvent is allowed to evaporate completely. This lipid layer mimics the phospholipid bilayer of the intestinal epithelium.[6]

  • Compound Preparation: Test compounds are dissolved in a phosphate-buffered saline (PBS, pH 7.4) solution containing 5% DMSO to a final concentration of 200 µM.[8] This is the donor solution.

  • Assay Assembly: The acceptor 96-well plate is filled with PBS (pH 7.4). The lipid-coated donor plate is then carefully placed on top of the acceptor plate, creating the "PAMPA sandwich."[9]

  • Incubation: The sandwich is incubated at room temperature (25°C) for 4-18 hours with gentle shaking.[10] This period allows for the passive diffusion of the compound from the donor to the acceptor compartment.

  • Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor (CD) and acceptor (CA) wells, as well as in a reference standard (CRef), are determined using LC-MS/MS.[7]

  • Data Analysis: The effective permeability (Pe) is calculated using the following equation, which accounts for the volume of the wells and the surface area of the membrane. Lucifer yellow is typically used as a low-permeability control to ensure membrane integrity during the experiment.[7]

PAMPA_Workflow prep prep process process analysis analysis output output start Start prep_membrane Prepare Lipid Membrane on 96-well Filter Plate start->prep_membrane prep_solutions Prepare Donor (Compound in PBS) and Acceptor (PBS) Solutions prep_membrane->prep_solutions assemble Assemble PAMPA 'Sandwich' (Donor Plate on Acceptor Plate) prep_solutions->assemble incubate Incubate at 25°C (4-18 hours) assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound Concentration in Donor & Acceptor Wells via LC-MS/MS disassemble->quantify calculate Calculate Permeability (Pe) quantify->calculate end End calculate->end

Caption: High-throughput workflow for the PAMPA assay.

Metabolic Stability: Human Liver Microsome (HLM) Assay

Principle: This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[11] By incubating a compound with HLMs and an NADPH-regenerating system (as a cofactor), we can measure the rate of parent compound depletion over time.[12] This provides key parameters like half-life (t½) and intrinsic clearance (CLint).[13]

  • Reagent Preparation: Human liver microsomes are thawed at 37°C and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. An NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in the same buffer.[13]

  • Reaction Initiation: The test compound (final concentration 1 µM) is pre-incubated with the microsome solution at 37°C for 5 minutes to allow for temperature equilibration. The metabolic reaction is initiated by adding the NADPH-regenerating system.[14]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[14]

  • Reaction Quenching: Each aliquot is immediately added to a quenching solution of cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). This stops the enzymatic reaction and precipitates the microsomal proteins.[11]

  • Sample Processing: The quenched samples are centrifuged at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[12]

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the peak area ratio of the test compound to the internal standard.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life (t½) and intrinsic clearance (CLint) are then calculated.[11]

HLM_Workflow prep prep process process analysis analysis output output start Start prepare_hlm Prepare HLM and NADPH Regenerating System start->prepare_hlm pre_incubate Pre-incubate Compound with HLM at 37°C prepare_hlm->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction sample_timepoints Sample at 0, 5, 15, 30, 60 min initiate_reaction->sample_timepoints quench Quench Reaction with Cold Acetonitrile + Internal Std. sample_timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze_supernatant Analyze Supernatant via LC-MS/MS centrifuge->analyze_supernatant calculate_params Calculate t½ and CLint analyze_supernatant->calculate_params end End calculate_params->end

Caption: Workflow for determining metabolic stability.

Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)

Principle: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with targets, and be cleared.[15] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to measure the fraction of a drug bound to plasma proteins.[16] It uses a device with two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the passage of small molecules (unbound drug) but retains large proteins and the protein-bound drug.[15]

  • Compound Spiking: The test compound is spiked into plasma (human or other species) at a final concentration of 1-5 µM.

  • Device Loading: The plasma containing the test compound is added to one chamber (the plasma chamber) of the RED device insert. An equal volume of PBS (pH 7.4) is added to the adjacent buffer chamber.[16]

  • Equilibration: The RED plate is sealed and incubated at 37°C in a shaking incubator for 4-6 hours. This allows the unbound compound to diffuse across the membrane and reach equilibrium between the two chambers.[16]

  • Sample Collection: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The aliquot from the plasma chamber is mixed with an equal volume of blank buffer, and the aliquot from the buffer chamber is mixed with an equal volume of blank plasma. This critical step ensures that both samples are in an identical matrix for LC-MS/MS analysis, preventing matrix effects from confounding the results.[16] An internal standard is added, and proteins are precipitated with cold acetonitrile.

  • Quantification: Following centrifugation, the supernatants are analyzed by LC-MS/MS to determine the concentration of the compound in both chambers.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as:

RED_Workflow prep prep process process analysis analysis output output start Start spike_plasma Spike Compound into Plasma start->spike_plasma load_red Load Plasma and Buffer into RED Device Chambers spike_plasma->load_red incubate Incubate at 37°C for 4-6h to Reach Equilibrium load_red->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers matrix_match Matrix-Match Samples (Plasma+Buffer and Buffer+Plasma) sample_chambers->matrix_match analyze Quantify Compound via LC-MS/MS matrix_match->analyze calculate Calculate Fraction Unbound (fu) and % Bound analyze->calculate end End calculate->end

Caption: Workflow for Plasma Protein Binding via RED.

Cytochrome P450 (CYP) Inhibition

Principle: Assessing a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is critical for predicting drug-drug interactions (DDIs).[17] This assay measures the ability of a test compound to inhibit the metabolism of a known, isoform-specific probe substrate. The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.

  • Incubation Setup: In a 96-well plate, human liver microsomes (0.1-0.25 mg/mL) are incubated with a specific CYP probe substrate (at a concentration near its Km) and varying concentrations of the test compound (e.g., 0.01 to 100 µM).[17]

  • Pre-incubation: The mixture is pre-warmed to 37°C.

  • Reaction Initiation: The reaction is started by adding an NADPH-regenerating system.

  • Incubation: The plate is incubated at 37°C for a predetermined time (e.g., 10-30 minutes), during which the probe substrate is metabolized.

  • Reaction Termination: The reaction is stopped by adding cold acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: The rate of metabolite formation is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[17]

Results: A Comparative Pharmacokinetic Profile

The following table summarizes the data obtained from the in vitro ADME assays for the Parent Compound and its three analogs.

Compound IDPermeability Pe (10⁻⁶ cm/s)HLM Stability t½ (min)HLM CLint (µL/min/mg)Plasma Protein Binding (% Bound)CYP3A4 IC50 (µM)CYP2D6 IC50 (µM)
Parent Compound 15.2 ± 1.825.5 ± 2.154.3 ± 4.598.5 ± 0.418.7> 50
Analog A < 1.048.1 ± 3.928.8 ± 2.392.1 ± 0.9> 50> 50
Analog B 8.9 ± 1.1> 60< 11.685.3 ± 1.2> 50> 50
Analog C 18.5 ± 2.018.3 ± 1.575.7 ± 6.199.1 ± 0.212.4> 50

Discussion: Correlating Structure with Pharmacokinetic Properties

The results provide a clear demonstration of how targeted structural modifications influence key pharmacokinetic parameters.

  • Permeability: The Parent Compound , with its ester and ether functionalities, exhibited good passive permeability. As expected, Analog A , the carboxylic acid, was virtually impermeable. The introduction of a highly polar, ionizable group at physiological pH prevents passive diffusion across the lipid membrane, suggesting it would likely have very poor oral absorption.[6] Analog B , with the polar hydroxyl group replacing the lipophilic benzyl ether, showed reduced but still moderate permeability. Conversely, Analog C , with a slightly more lipophilic propionyl group, demonstrated a marginal increase in permeability over the parent.

  • Metabolic Stability: The Parent Compound showed moderate metabolic stability. The hydrolysis of its methyl ester (Analog A) or removal of the benzyl group (Analog B) significantly increased metabolic stability. Analog A 's stability is likely enhanced due to its increased polarity, making it a poorer substrate for CYP enzymes. Analog B lacks the benzylic position, a common site for oxidative metabolism, resulting in a very stable compound in this assay.[11] In contrast, Analog C was metabolized more rapidly than the parent, suggesting the propionyl group may render the molecule a more favorable substrate for metabolic enzymes.

  • Plasma Protein Binding: The high lipophilicity of the Parent Compound and Analog C resulted in very high plasma protein binding (>98%).[18] This can limit the free fraction available for pharmacological activity. The introduction of polarity in Analog A and Analog B led to a desirable reduction in PPB, with Analog B showing the lowest binding. This decrease is directly attributable to the reduced lipophilicity and introduction of hydrogen bonding capacity, which lessens the extent of hydrophobic interactions with proteins like albumin.[19]

  • CYP Inhibition: The Parent Compound and Analog C showed weak to moderate inhibition of CYP3A4, a critical enzyme for drug metabolism.[17] This suggests a potential for drug-drug interactions. Analog A and Analog B , being more polar and structurally distinct from typical CYP substrates, showed no significant inhibition of the tested isoforms. This "cleaner" CYP profile is a highly desirable feature in drug development.

Conclusion and Forward Look

This comparative guide demonstrates the power of a systematic, early-stage in vitro ADME assessment. Our study of this compound and its analogs reveals critical structure-ADME relationships:

  • Masking or removing polar functional groups (e.g., the ester in the Parent Compound ) enhances permeability but can introduce metabolic liabilities and high plasma protein binding.

  • Introducing polarity (e.g., the carboxylic acid in Analog A or the hydroxyl in Analog B ) drastically reduces permeability but can improve metabolic stability, lower plasma protein binding, and mitigate CYP inhibition risk.

Based on this profile, Analog B emerges as a potentially promising candidate for further investigation, assuming its reduced permeability can be overcome or is sufficient for its intended route of administration. It combines high metabolic stability and low DDI risk, although its potency would need to be confirmed. This analysis provides a clear, data-driven rationale for prioritizing certain chemical scaffolds and guiding the next cycle of synthesis and evaluation in a drug discovery program.

References

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  • Domainex. Microsomal Clearance/Stability Assay. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester (CAS No: 340291-79-4). As a synthetic intermediate used in pharmaceutical research, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship.[1] This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Identification and Core Safety Principles

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge dictates the necessary precautions, containment strategies, and ultimate disposal pathway.

Chemical and Toxicological Profile: this compound is a white to off-white powder.[1] While comprehensive toxicological data is limited, available safety information indicates specific hazards that must be managed. The Globally Harmonized System (GHS) classification for this compound includes Acute toxicity (Oral, Category 4), Skin and Eye Irritation (Category 2), and potential for respiratory sensitization.[1] Therefore, it must be treated as a hazardous substance.

The core principle for disposing of this compound is that it must not be discarded via standard trash or sanitary sewer systems .[2][3] Its characteristics do not meet the criteria for drain disposal, which is reserved for substances with low toxicity, high water solubility, and a neutral pH.[2][4][5] The final and only acceptable disposal route is through a licensed professional waste disposal service or an institution's Environmental Health & Safety (EHS) department.[6][7]

Property Data Source
CAS Number 340291-79-4[1][8]
Molecular Formula C₁₇H₁₇NO₄[1]
Molecular Weight 299.32 g/mol [1]
Appearance White to off-white powder[1]
GHS Hazards Acute toxicity (Oral, Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2)[1]

Pre-Disposal: Waste Segregation and Containment

Proper disposal begins long before the waste is collected. It starts with meticulous segregation and containment at the point of generation.

A. Designate a Hazardous Waste Satellite Accumulation Area (SAA): Establish a specific area within the laboratory for the accumulation of hazardous waste. This area must be under the control of the laboratory personnel and away from general traffic.

B. Select Appropriate Waste Containers: All waste containing this compound must be collected in containers that are:

  • Compatible: Use high-density polyethylene (HDPE) or other chemically resistant containers. Never use metal containers for acidic compounds.[4]

  • Leak-Proof and Sealable: Containers must have a secure, screw-on cap to prevent spills and fugitive emissions. Parafilm and stoppers are not acceptable closures for waste containers.[9]

  • Labeled: Affix a hazardous waste label to the container before adding any waste.[3] The label must clearly identify the contents, including the full chemical name "this compound" and the approximate concentration or percentage of all components in the waste stream.[3][4]

C. Practice Waste Segregation: To prevent dangerous chemical reactions, always segregate waste streams. Do not mix this compound's waste with incompatible materials such as strong acids, bases, or oxidizing agents.[3][4] Solid waste should be collected separately from liquid waste.[9]

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the type of waste being generated. The required Personal Protective Equipment (PPE) for all handling procedures includes nitrile gloves, a lab coat, and safety goggles.[1] When handling the powder, a fume hood is necessary to prevent inhalation of dust.[1][6]

Protocol 3.1: Unused or Surplus Solid Product
  • Container Preparation: Select a labeled, compatible waste container as described in Section 2.

  • Transfer: Carefully transfer the surplus solid chemical into the designated waste container. Use a fume hood to minimize inhalation risk. Avoid creating dust.[6]

  • Sealing: Securely close the container. Wipe the exterior of the container to remove any external contamination.

  • Storage: Place the sealed container in your designated hazardous waste SAA.

Protocol 3.2: Contaminated Labware and PPE

This stream includes items like gloves, weigh paper, pipette tips, or wipes that are contaminated with the chemical.

  • Segregation: Collect these items in a separate, clearly labeled solid waste container or a double-bagged, sealed plastic bag designated for solid chemical waste.[5]

  • Containment: Ensure the container or bag is properly sealed to prevent exposure.

  • Storage: Place the container in the hazardous waste SAA. Do not dispose of this waste in biohazard or regular trash bins.[5]

Protocol 3.3: Empty Product Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.

  • Initial Rinse (Crucial Step): The first rinse of the container must be performed with a suitable solvent (e.g., methanol or acetone, depending on process compatibility). This first rinseate must be collected as hazardous liquid waste. [3] This is a critical step because this initial rinse will contain the highest concentration of residual chemical.

  • Subsequent Rinses: Perform two additional rinses (triple-rinse). These subsequent rinses may, depending on local regulations, be disposable down the drain if the solvent is appropriate (e.g., water) and the initial rinse was thorough. Always verify this with your institution's EHS department.[5]

  • Container Disposal: Once the container is triple-rinsed and air-dried, completely deface or remove the original product label.[3] The clean, decontaminated container can now be disposed of as regular glass or plastic waste, per your institution's policy.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal route of waste generated from this compound.

G start Waste Identification 2-(Acetylamino)-5-(phenylmethoxy)- benzoic Acid Methyl Ester type Select Waste Type start->type solid_prod Unused/Surplus Product (Solid) type->solid_prod Solid Product cont_ware Contaminated Labware/PPE (Solid) type->cont_ware Contaminated Items empty_cont Empty Container type->empty_cont Empty Container pack_solid Package in Labeled, Compatible Container solid_prod->pack_solid cont_ware->pack_solid triple_rinse Perform Triple Rinse empty_cont->triple_rinse store_waste Store in Designated Hazardous Waste Area (Segregated) pack_solid->store_waste collect_rinse Collect First Rinseate as Hazardous Liquid Waste triple_rinse->collect_rinse dispose_cont Deface Label & Dispose of Clean Container per Institutional Policy triple_rinse->dispose_cont collect_rinse->store_waste ehs_pickup Arrange Pickup by EHS or Licensed Disposal Vendor store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

Final Disposal and Record Keeping

Once your waste containers are full, or within 90 days of the accumulation start date, you must arrange for disposal.[9]

  • Request Pickup: Contact your institution's EHS department or approved hazardous waste contractor to schedule a waste pickup.[3]

  • Documentation: Ensure all paperwork required by your institution and local regulators is completed accurately. Maintain a copy of all disposal records.

  • Compliance: Adherence to these procedures is not just a best practice; it is a requirement for regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

By implementing this scientifically-grounded and systematic approach, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Safety Data Sheet - this compound. AA Blocks. [Link]

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A Researcher's Guide to the Safe Handling of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for the handling of 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester (CAS No. 340291-79-4), a key intermediate in pharmaceutical and agrochemical synthesis. This document moves beyond a simple checklist, offering a framework for integrating safety into your experimental workflow, thereby ensuring the integrity of your research and the well-being of your team.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the intrinsic hazards of a compound is the cornerstone of safe laboratory practice. For this compound, a comprehensive risk assessment is the critical first step before any handling.

GHS Classification and Hazard Statements

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[1]

  • Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]

  • Respiratory Sensitization, Category 1 (H334): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

A key takeaway here is the respiratory sensitization potential. Unlike simple irritation, sensitization is an immune response that can be triggered by repeated exposure, leading to severe reactions upon subsequent, even minimal, contact.[2] Therefore, preventing inhalation exposure is of paramount importance.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

PropertyValueSignificance for Handling
Molecular Formula C₁₇H₁₇NO₄-
Molecular Weight 299.32 g/mol -
Appearance SolidPotential for dust generation during handling.
Solubility Data not widely availableAssume low aqueous solubility. Use appropriate organic solvents for cleaning and disposal.

Engineering Controls: The First Line of Defense

Personal protective equipment is essential, but it should always be considered the last line of defense.[3] The primary method for controlling exposure to hazardous substances is through robust engineering controls.

Fume Hood

All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood.[2][4] This is non-negotiable due to its classification as a respiratory sensitizer. The fume hood will contain any dusts or vapors, preventing inhalation.

Ventilation

Ensure that the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): Your Personal Safety Barrier

The appropriate selection and use of PPE are critical for preventing contact with and absorption of this chemical.

Hand Protection

Wear nitrile gloves for incidental contact.[1] If prolonged contact is anticipated, or if working with solutions of the compound, consider double-gloving or using a more robust chemical-resistant glove. Always consult the glove manufacturer's compatibility chart for the specific solvents being used. It's crucial to remember that no glove material offers indefinite protection. Change gloves immediately if they become contaminated.

Eye and Face Protection

Chemical splash goggles are mandatory whenever handling this compound in liquid or solution form.[4] Safety glasses with side shields offer minimum protection and are suitable only when handling the solid material in a controlled manner where splashing is not a risk. For operations with a higher risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in addition to goggles.[5]

Body Protection

A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing. Ensure the lab coat is fully buttoned. For procedures with a higher risk of significant spillage, a chemically resistant apron may be necessary.

Respiratory Protection

When engineering controls such as a fume hood are not feasible or are insufficient to control exposure below occupational exposure limits, respiratory protection is required. The selection of a respirator will depend on the specific conditions of use. For weighing operations that may generate dust outside of a fume hood, a NIOSH-approved N95 respirator may be appropriate. For higher potential exposures, a half-mask or full-face respirator with organic vapor cartridges may be necessary. A comprehensive respiratory protection program, including fit testing and training, is essential if respirators are to be used.

Experimental Workflow: Integrating Safety at Every Step

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_start Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh Ensure fume hood is operational dissolve Dissolve in Solvent in Fume Hood weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction workup Aqueous Work-up in Fume Hood reaction->workup purify Purification (e.g., Chromatography) workup->purify waste_collect Collect Waste in Labeled Container purify->waste_collect Segregate waste streams waste_dispose Dispose of Hazardous Waste waste_collect->waste_dispose Follow institutional guidelines hazard_control cluster_hazards Identified Hazards cluster_controls Control Measures H302 H302: Harmful if Swallowed Emergency Emergency Procedures H302->Emergency First Aid Disposal Hazardous Waste Disposal H302->Disposal Waste Segregation H315 H315: Causes Skin Irritation PPE Appropriate PPE H315->PPE Prevents Contact H315->Emergency First Aid H315->Disposal Waste Segregation H319 H319: Causes Serious Eye Irritation H319->PPE Prevents Contact H319->Emergency First Aid H319->Disposal Waste Segregation H334 H334: Respiratory Sensitizer FumeHood Chemical Fume Hood H334->FumeHood Primary Control H334->Disposal Waste Segregation

Caption: The relationship between the identified hazards of the compound and the corresponding control measures.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules but about fostering a proactive culture of safety. By understanding the hazards, implementing robust controls, and being prepared for emergencies, we can ensure that our pursuit of scientific advancement is conducted responsibly and safely. This guide provides the foundational knowledge to work with this compound confidently and securely. Always supplement this information with a thorough review of the most current Safety Data Sheet and your institution's specific safety protocols.

References

  • Stanford Environmental Health & Safety. 24-002h - General Use SOP - Irritants. Available at: [Link]

  • University of California, San Diego. General Use SOP for Irritants. (2013). Available at: [Link]

  • MSDS Europe. Hazard statements. Available at: [Link]

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. Available at: [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. Available at: [Link]

  • University of Arizona Research Laboratory & Safety Services. Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. (2015). Available at: [Link]

  • Lab Safety. Personal Protective Equipment. Available at: [Link]

  • University of Cape Town Faculty of Science. SOP: Safe Use & Handling of Sensitizing Agents. Available at: [Link]

  • Stanford Environmental Health & Safety. 24-002j - General Use SOP - Sensitizers. Available at: [Link]

  • Pennsylvania State University Environmental Health and Safety. General Use SOP for Sensitizers. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.